molecular formula C27H32N2O4 B600939 N-Isopropyl Carvedilol CAS No. 1246819-01-1

N-Isopropyl Carvedilol

货号: B600939
CAS 编号: 1246819-01-1
分子量: 448.57
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Isopropyl Carvedilol is a recognized impurity of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart conditions. This compound is critical in the pharmaceutical industry for quality control and assurance during the commercial production of Carvedilol and its related formulations . It serves as a qualified reference standard essential for method validation and analytical testing, ensuring the purity, safety, and efficacy of the final drug product . A primary application of N-Isopropyl Carvedilol is in regulatory submissions, such as the filing of Abbreviated New Drug Applications (ANDA) to the U.S. Food and Drug Administration (FDA) . Its use is integral to the process of identifying and quantifying impurities, which is a mandatory part of demonstrating compliance with stringent regulatory standards. Furthermore, this impurity standard is also employed in advanced toxicity studies to profile the safety of drug formulations . By utilizing this well-characterized impurity, researchers can more accurately monitor and control the manufacturing process, contributing to the development of safer and more reliable cardiovascular medications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBFKUWSKDUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732013
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-01-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropyl Carvedilol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Structural Elucidation & Control of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of pharmaceutical impurity profiling, N-Isopropyl Carvedilol (CAS: 1246819-01-1) represents a critical process-related impurity.[1][2] Arising typically from the unintended alkylation of the secondary amine in Carvedilol, this impurity poses challenges in both synthesis control and downstream purification.

This guide provides a rigorous technical framework for the identification, structural elucidation, and control of N-Isopropyl Carvedilol. It is designed for analytical scientists and process chemists, moving beyond basic detection to establishing definitive structural proof and causal origin.

Part 1: Theoretical Origin & Synthetic Logic

The Mechanism of Formation

Carvedilol acts as a secondary amine. The formation of N-Isopropyl Carvedilol is classically attributed to N-alkylation or Reductive Amination .

  • Pathway A (Reductive Amination - Most Probable): This occurs when Carvedilol is exposed to Acetone (a common solvent for crystallization or cleaning) in the presence of a reducing environment (e.g., residual hydrides or catalytic hydrogenation conditions). The secondary amine reacts with acetone to form a Schiff base (imine/enamine), which is subsequently reduced to the N-isopropyl tertiary amine.

  • Pathway B (Direct Alkylation): Reaction with an isopropyl halide (e.g., 2-bromopropane) if used in the facility, though this is less common in standard Carvedilol synthesis routes.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the Carvedilol API into the N-Isopropyl impurity via the Acetone-Adduct pathway.

Carvedilol_Impurity_Pathway Carvedilol Carvedilol (API) (Secondary Amine) Intermediate Schiff Base / Imine (Transient Intermediate) Carvedilol->Intermediate + Acetone (-H2O) Acetone Acetone (Solvent) Acetone->Intermediate Impurity N-Isopropyl Carvedilol (Tertiary Amine) Intermediate->Impurity + [H] Reduction (Hydride/Cat. H2)

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the secondary amine core.

Part 2: Chromatographic Isolation (LC-UV-MS)

To elucidate the structure, the impurity must first be resolved from the parent API. N-Isopropyl Carvedilol, being a tertiary amine with an additional alkyl group, exhibits higher lipophilicity than Carvedilol.

HPLC/UPLC Method Parameters

The following protocol ensures baseline separation (Resolution > 2.0).

ParameterSpecificationCausality / Rationale
Stationary Phase C18 (L1) Hybrid Particle (e.g., BEH C18), 1.7 µmHigh pH stability is required as basic mobile phases improve peak shape for amines.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH keeps the amine neutral/less ionized, increasing retention and separation factor.
Mobile Phase B Acetonitrile (ACN)Strong solvent strength to elute the lipophilic N-isopropyl impurity.
Gradient 20% B to 80% B over 15 minsShallow gradient required to resolve the impurity which likely elutes on the tail of the API.
Detection UV @ 240 nm & 285 nm240 nm for the carbazole moiety; 285 nm for specificity.
Relative Retention (RRT) ~1.15 - 1.25The isopropyl group adds hydrophobicity, causing later elution than Carvedilol.

Part 3: Mass Spectrometry (MS/MS) Profiling

Mass spectrometry provides the first tier of structural confirmation. We utilize Electrospray Ionization (ESI) in Positive Mode.

MS Data Summary
  • Parent Carvedilol (MW): 406.47 Da

  • N-Isopropyl Carvedilol (MW): 448.55 Da (+42 Da shift corresponding to C3H6)

Fragmentation Logic (MS2)

In MS/MS, the fragmentation pattern confirms the location of the modification. The "N-isopropyl" group is attached to the central nitrogen, affecting the fragmentation of the ethyl-amine chain.

Ion Typem/z (approx)Structural AssignmentDiagnostic Value
[M+H]+ 449.2 Protonated Molecular IonConfirms mass increase of +42 Da (Isopropyl).
Fragment A ~224.1Carbazole-epoxide head groupOften unchanged, indicating the modification is NOT on the carbazole ring.
Fragment B ~150-180Phenoxy-ethyl tailShifts in these fragments suggest the modification is on the amine linker.
Loss -43 DaLoss of Isopropyl radical/groupDefinitive proof of the isopropyl moiety.

Part 4: NMR Spectroscopy (Structural Confirmation)

While MS confirms the mass, NMR provides the connectivity. The 1H-NMR spectrum of N-Isopropyl Carvedilol will show distinct signals absent in the parent API.

Comparative NMR Table (DMSO-d6)

Note: Chemical shifts are representative estimates based on structural shielding/deshielding effects.

Proton AssignmentCarvedilol (Parent) δ (ppm)N-Isopropyl Carvedilol (Impurity) δ (ppm)Analysis
N-H (Amine) ~2.0 - 3.0 (Broad)Absent The loss of the secondary amine proton confirms N-substitution.
Isopropyl -CH (Methine) N/A~3.0 - 3.5 (Septet) Diagnostic signal. The methine proton of the isopropyl group, coupled to two methyls.
Isopropyl -CH3 (Methyls) N/A~1.1 - 1.3 (Doublet) Two equivalent methyl groups (6H integration). Strong diagnostic doublet.
Carbazole Aromatic 7.0 - 8.3 (Multiplet)7.0 - 8.3 (Multiplet)Unchanged. Confirms the carbazole core is intact.
Phenoxy Aromatic 6.6 - 7.0 (Multiplet)6.6 - 7.0 (Multiplet)Unchanged. Confirms the phenoxy tail is intact.
Analytical Decision Workflow

The following DOT diagram outlines the logical flow for confirming the structure of N-Isopropyl Carvedilol.

Analytical_Workflow Start Unknown Impurity Detected (RRT ~1.2) MS_Step LC-MS/MS Analysis ([M+H]+ = 449) Start->MS_Step Mass_Check Mass Shift +42 Da? (Indicates C3H6 addition) MS_Step->Mass_Check NMR_Step 1H-NMR Isolation (Prep-HPLC) Mass_Check->NMR_Step Yes NMR_Check Diagnostic Signals? (Septet ~3.0ppm, Doublet ~1.2ppm) NMR_Step->NMR_Check Conclusion CONFIRMED: N-Isopropyl Carvedilol NMR_Check->Conclusion Yes

Figure 2: Step-by-step analytical decision tree for structural confirmation.

Part 5: Regulatory & Control Strategy

ICH Q3A/Q3B Compliance

Under ICH guidelines, N-Isopropyl Carvedilol is considered a Process Related Impurity .

  • Reporting Threshold: 0.05% (or 0.10% depending on dose).

  • Identification Threshold: 0.10% (requires structural evidence provided above).

  • Qualification Threshold: 0.15% (requires safety/tox studies).

Control Measures

To mitigate the formation of this impurity during manufacturing:

  • Solvent Swap: Avoid using Acetone in the final crystallization step if the secondary amine is free. Use Ethyl Acetate or Isopropyl Alcohol (IPA) cautiously (IPA is less reactive than acetone but can still participate in alkylation under extreme conditions, though acetone/Schiff base formation is the primary risk).

  • pH Control: Ensure the reaction environment does not favor Schiff base formation (avoid acidic catalysis in the presence of ketones).

  • Purging: If formed, the impurity is more lipophilic; it can be purged using a wash with a non-polar solvent or by recrystallization from a polar solvent where the impurity remains in the mother liquor.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[3] [Link]

  • VEEPrho Standards. N-Isopropyl Carvedilol Structure and CAS Information.[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. J. Chem. Pharm.[2] Res., 2011, 3(6):33-45.[2] [Link]

Sources

An In-depth Technical Guide to N-Isopropyl Carvedilol: Synthesis, Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl Carvedilol, a recognized process-related impurity of the widely prescribed cardiovascular drug Carvedilol, serves as a critical reference standard in pharmaceutical quality control and assurance. This technical guide provides a comprehensive overview of N-Isopropyl Carvedilol, including its chemical identity, synthesis, and analytical characterization. A detailed, step-by-step high-performance liquid chromatography (HPLC) protocol for its quantification is presented, alongside a discussion of its presumptive mechanism of action, extrapolated from the known pharmacology of Carvedilol. This document is intended to be a valuable resource for researchers and professionals engaged in the development, manufacturing, and analysis of Carvedilol and its related substances.

Introduction: The Significance of N-Isopropyl Carvedilol in Pharmaceutical Analysis

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, indicated for the treatment of heart failure and hypertension.[1][2] The synthesis of Carvedilol, like any complex organic molecule, can result in the formation of various process-related impurities.[3] N-Isopropyl Carvedilol is one such impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.[4] As a result, high-purity N-Isopropyl Carvedilol is essential as a reference standard for analytical method development, validation, and routine quality control of Carvedilol active pharmaceutical ingredient (API) and formulated products.[5][6]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N-Isopropyl Carvedilol is fundamental for its synthesis, purification, and analytical detection.

PropertyValueSource(s)
CAS Number 1246819-01-1[7][8][9]
Molecular Formula C27H32N2O4[7][8][9]
Molecular Weight 448.55 g/mol [8][9]
IUPAC Name 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol[8]
Synonyms Carvedilol N-isopropyl impurity[8]

Synthesis of N-Isopropyl Carvedilol

The synthesis of N-Isopropyl Carvedilol is typically undertaken for its use as a reference standard. It is often prepared as part of a broader effort to synthesize and characterize all potential impurities of Carvedilol. The logical pathway for its synthesis involves the reaction of a suitable Carvedilol precursor with an isopropylating agent.

Retrosynthetic Analysis

A logical retrosynthetic pathway for N-Isopropyl Carvedilol would involve the disconnection at the nitrogen atom, suggesting a reaction between Carvedilol and an isopropyl source, or the use of an N-isopropyl protected amine in the final condensation step of the Carvedilol synthesis.

G N-Isopropyl Carvedilol N-Isopropyl Carvedilol Carvedilol Carvedilol N-Isopropyl Carvedilol->Carvedilol N-isopropylation N-isopropyl-2-(2-methoxyphenoxy)ethanamine N-isopropyl-2-(2-methoxyphenoxy)ethanamine N-Isopropyl Carvedilol->N-isopropyl-2-(2-methoxyphenoxy)ethanamine Condensation Isopropylating Agent Isopropylating Agent 4-(oxiran-2-ylmethoxy)-9H-carbazole 4-(oxiran-2-ylmethoxy)-9H-carbazole

Caption: Retrosynthetic pathways for N-Isopropyl Carvedilol.

Experimental Protocol: Synthesis of N-Isopropyl Carvedilol

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-isopropyl-2-(2-methoxyphenoxy)ethanamine

  • To a solution of 2-(2-methoxyphenoxy)ethanamine in a suitable solvent (e.g., methanol), add acetone in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduce the imine in situ by the portion-wise addition of a reducing agent (e.g., sodium borohydride) at 0-5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-isopropyl-2-(2-methoxyphenoxy)ethanamine.

Step 2: Condensation to form N-Isopropyl Carvedilol

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole and a slight molar excess of N-isopropyl-2-(2-methoxyphenoxy)ethanamine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Isopropyl Carvedilol by column chromatography on silica gel to obtain the final product.

Pharmacological Profile and Mechanism of Action (Presumptive)

There is no direct pharmacological data available for N-Isopropyl Carvedilol in the public domain. However, based on its structural similarity to Carvedilol, a presumptive mechanism of action can be inferred. Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[10][11] The N-isopropyl group is a common feature in many beta-blockers and is crucial for their binding to the beta-adrenergic receptor. It is plausible that N-Isopropyl Carvedilol retains some affinity for these receptors.

G cluster_0 N-Isopropyl Carvedilol (Presumptive) cluster_1 Adrenergic Receptors cluster_2 Potential Cellular Effects N-Isopropyl Carvedilol N-Isopropyl Carvedilol Beta-1 Receptor Beta-1 Receptor N-Isopropyl Carvedilol->Beta-1 Receptor Antagonist? Beta-2 Receptor Beta-2 Receptor N-Isopropyl Carvedilol->Beta-2 Receptor Antagonist? Alpha-1 Receptor Alpha-1 Receptor N-Isopropyl Carvedilol->Alpha-1 Receptor Antagonist? Reduced Heart Rate Reduced Heart Rate Beta-1 Receptor->Reduced Heart Rate Reduced Cardiac Contractility Reduced Cardiac Contractility Beta-1 Receptor->Reduced Cardiac Contractility Vasodilation Vasodilation Alpha-1 Receptor->Vasodilation

Caption: Presumptive mechanism of action of N-Isopropyl Carvedilol.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for the quantification of N-Isopropyl Carvedilol in Carvedilol samples. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for the Determination of N-Isopropyl Carvedilol

This method is a general guideline and should be validated according to ICH guidelines before implementation.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be thoroughly validated.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of N-Isopropyl Carvedilol from Carvedilol and other known impurities. Forced degradation studies of Carvedilol should be performed to ensure that the degradation products do not interfere with the N-Isopropyl Carvedilol peak.[12][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike/recovery studies at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

N-Isopropyl Carvedilol is a critical process-related impurity of Carvedilol. A thorough understanding of its chemical properties, synthesis, and analytical determination is paramount for ensuring the quality and safety of Carvedilol drug products. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The extrapolation of pharmacological activity from the parent compound provides a basis for understanding its potential biological effects, although further direct studies are warranted. The detailed HPLC method and validation strategy offer a robust framework for its accurate quantification.

References

  • Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

  • Pharmaffiliates. Carvedilol-impurities. [Link]

  • International Journal of Pharmaceutical and Analytical Research. Method development and forced degradation studies of carvedilol by RP - HPLC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol from Correspo. [Link]

  • Journal of Chemical and Pharmaceutical Research. Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. [Link]

  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]

  • Google Patents.
  • Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. [Link]

  • Pharmaffiliates. N-Isopropyl Carvedilol. [Link]

  • Alentris Research Pvt. Ltd. Carvedilol Impurity. [Link]

  • ResearchGate. Method development and forced degradation studies of carvedilol by RP- HPLC. [Link]

  • National Center for Biotechnology Information. Carvedilol - StatPearls. [Link]

  • PubMed. Pharmacology of carvedilol. [Link]

  • GoodRx. How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. [Link]

  • Patsnap Synapse. What is the mechanism of Carvedilol?. [Link]

  • PubChem. Carvedilol. [Link]

Sources

Technical Guide: Identification and Control of N-Isopropyl Carvedilol in Carvedilol API

[1]

Executive Summary

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a lipophilic, process-related impurity formed during the synthesis or crystallization of Carvedilol.[1] Chemically defined as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, it arises primarily from the alkylation of the secondary amine function of Carvedilol.[1]

Unlike the common oxidative impurities (Impurity A, B, C) described in the European Pharmacopoeia (EP), N-Isopropyl Carvedilol represents a specific challenge related to solvent selection—specifically the presence of acetone or isopropyl halides in the manufacturing stream. Its identification requires high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) due to its structural similarity to the parent API.[1]

This guide details the mechanistic origin, analytical separation, and structural elucidation of this impurity.

Chemical Origin and Formation Mechanism[2][3]

The Alkylation Pathway

Carvedilol contains a secondary amine, making it a nucleophile susceptible to N-alkylation. The formation of N-Isopropyl Carvedilol typically follows one of two pathways during the "Workup" or "Crystallization" phases.

Pathway A: Reductive Amination (The "Acetone" Route)

This is the most prevalent cause.[1] Acetone is frequently used as a cleaning solvent or a crystallization co-solvent.[1]

  • Condensation: Residual acetone reacts with the secondary amine of Carvedilol to form a Schiff base (imine) or an enamine intermediate.[1]

  • Reduction: In the presence of reducing agents (e.g., residual hydrides from previous steps, formic acid, or catalytic hydrogenation conditions), the imine is reduced to the N-isopropyl derivative.

Pathway B: Direct N-Alkylation

If isopropyl halides (e.g., 2-bromopropane) are present as impurities in reagents (like epichlorohydrin or the amine side chain starting material), the secondary amine of Carvedilol can undergo direct nucleophilic substitution (

1
Mechanistic Visualization

The following diagram illustrates the Reductive Amination pathway, the most critical control point for process chemists.

FormationMechanismCarvedilolCarvedilol (Secondary Amine)ImineIntermediate: Carvedilol-Acetone Imine(Schiff Base)Carvedilol->Imine Nucleophilic Attack (-H2O)AcetoneAcetone (Solvent/Impurity)Acetone->ImineN_Iso_CarvN-Isopropyl Carvedilol(Impurity)Imine->N_Iso_Carv Reduction (+2H)ReducingAgentReducing Conditions(H2/Cat, Formic Acid, etc.)ReducingAgent->N_Iso_Carv

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via Reductive Amination of Acetone.[1]

Analytical Strategy: Identification & Characterization

Distinguishing N-Isopropyl Carvedilol from the parent API requires a multi-tiered analytical approach. The impurity is more lipophilic than Carvedilol due to the addition of the isopropyl group, resulting in a longer retention time (RRT > 1.0) in Reversed-Phase HPLC.

HPLC Method Development (Separation)

Standard EP/USP methods for Carvedilol often use phosphate buffers.[1] To separate the N-Isopropyl analog, the gradient must extend the organic hold time.

Recommended Protocol:

  • Column: C8 or C18 (e.g., Agilent Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Phosphate Buffer pH 2.5 (2.72 g KH2PO4 in 1L water, pH adj. with H3PO4).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-25 min: 30% B → 60% B[1]

    • 25-35 min: 60% B (Isocratic hold for lipophilic impurities)[1]

    • 35-40 min: 60% B → 30% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Carbazole absorption) and 220 nm.[1]

  • Expected Result: Carvedilol elutes ~15-20 min.[1] N-Isopropyl Carvedilol elutes significantly later (RRT ~1.4 - 1.[1]6) due to increased hydrophobicity.[1]

LC-MS/MS Characterization

Mass spectrometry provides the definitive molecular weight confirmation.[1]

  • Parent Ion: Carvedilol has a monoisotopic mass of 406.[1]2. N-Isopropyl Carvedilol adds a

    
     moiety (+42 Da).[1]
    
    • Carvedilol [M+H]+: m/z 407.2[1]

    • N-Isopropyl Carvedilol [M+H]+: m/z 449.3 [1]

  • Fragmentation Pattern (MS2):

    • The fragmentation of the N-isopropyl species will show a characteristic loss of the isopropyl group or cleavage at the ether linkage.[1]

    • Key Fragment: Look for the carbazole-containing fragment (m/z ~224) which remains unchanged, confirming the core structure is intact.[1]

Structural Confirmation via NMR

To rigorously prove the "Isopropyl" position is on the nitrogen (and not the oxygen or carbazole ring), 1H-NMR is required.

Key Diagnostic Signals (500 MHz, DMSO-d6):

Moiety Chemical Shift (δ) Multiplicity Interpretation
Isopropyl -CH3 ~ 1.05 - 1.15 ppm Doublet (d) The two methyl groups of the isopropyl chain.[1]
Isopropyl -CH- ~ 2.90 - 3.10 ppm Septet (m) The methine proton of the isopropyl group.[1]

| Carbazole -NH- | ~ 11.2 ppm | Singlet (s) | Confirms the carbazole nitrogen is unsubstituted. |[1]

Note: If the alkylation had occurred on the Carbazole Nitrogen, the signal at 11.2 ppm would disappear. Its presence confirms the alkylation is on the aliphatic amine chain.

Experimental Workflow: Isolation and ID

The following Graphviz diagram outlines the self-validating workflow to isolate and confirm this impurity from a crude API batch.

AnalyticalWorkflowSampleCrude Carvedilol Sample(Enriched Mother Liquor)HPLC_PrepPreparative HPLCTarget RRT ~1.5Sample->HPLC_PrepFractionIsolated Fraction(Liquid Phase)HPLC_Prep->FractionLyophilizationLyophilization(Solvent Removal)Fraction->LyophilizationLCMSLC-MS/MS AnalysisTarget Mass: 449.3 DaFraction->LCMS AliquotNMR1H & 2D NMR (COSY/HSQC)Confirm N-Isopropyl connectivityLyophilization->NMRValidationImpurity Standard QualificationLCMS->Validation Mass ConfirmedNMR->Validation Structure Confirmed

Figure 2: Isolation and Structural Elucidation Workflow for N-Isopropyl Carvedilol.

Control Strategy & Regulatory Context

Process Control

To prevent the formation of N-Isopropyl Carvedilol, the following Critical Process Parameters (CPPs) must be managed:

  • Solvent Restriction: Avoid using Acetone in the final crystallization step if the API has not been fully salted out or if acidic conditions persist.[1]

  • Solvent Purity: Ensure Isopropyl Alcohol (IPA) used in the process is free of acetone contaminants.[1]

  • pH Adjustment: Ensure the secondary amine is protonated (salt form) or the environment is non-reducing during solvent exposure.[1]

Regulatory Limits (ICH Q3A/Q3B)
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (If the impurity exceeds this, the structure must be identified as described above).

  • Qualification Threshold: 0.15% (Requires safety data).[1]

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities Procedures.[1] USP-NF.[1] [1]

  • Daicel Pharma Standards. Carvedilol Impurities: N-Isopropyl Carvedilol (CAS 1246819-01-1). [1][3]

  • Veeprho Laboratories. Carvedilol N-Isopropyl Impurity Structure and CAS Details. [1]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. (2011).[1][4]

  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of Carvedilol and its Impurities in Tablets by HPLC.

An In-Depth Technical Guide to the Thermodynamic Properties of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl Carvedilol, a known impurity and analogue of the widely used beta-blocker Carvedilol, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the parent drug formulation.[1][2][3] This technical guide provides a comprehensive framework for investigating the thermodynamic properties of N-Isopropyl Carvedilol. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust investigational roadmap by leveraging established methodologies and drawing parallels with the well-characterized parent compound, Carvedilol. By following the principles and protocols outlined herein, researchers can elucidate the critical thermodynamic parameters of N-Isopropyl Carvedilol, including its melting point, solubility, polymorphism, and thermal stability. This knowledge is paramount for controlling impurities, developing stable formulations, and meeting regulatory requirements.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) and its related compounds are fundamental to drug development. These properties govern the material's physical and chemical behavior, directly impacting its bioavailability, stability, and manufacturability. For N-Isopropyl Carvedilol, an impurity of Carvedilol, a comprehensive thermodynamic profile is not merely academic; it is a critical component of quality control and regulatory compliance.[1][2][3]

Understanding the thermodynamics of N-Isopropyl Carvedilol allows for:

  • Informed Risk Assessment: Knowledge of its solubility and stability helps in assessing the potential risks associated with its presence in the final drug product.

  • Robust Analytical Method Development: Characterization of its physical properties aids in the development and validation of sensitive and specific analytical methods for its detection and quantification.[4]

  • Optimized Formulation Strategies: Insights into its solid-state properties, such as polymorphism, are crucial for designing stable and effective drug formulations.

This guide will systematically explore the key thermodynamic properties of N-Isopropyl Carvedilol and provide detailed experimental protocols for their determination. We will draw upon the extensive knowledge base of Carvedilol to illustrate the principles and techniques involved.

Physicochemical Identity of N-Isopropyl Carvedilol

A foundational step in any thermodynamic investigation is the confirmation of the compound's identity and basic properties.

PropertyValueSource
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol[1][2][3]
CAS Number 1246819-01-1[1][2][3][5][6][7][8]
Molecular Formula C27H32N2O4[1][2][5][6][7][8]
Molecular Weight 448.55 g/mol [1][2][3]
Appearance Reported as a white or off-white solid.[6][8]

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this investigation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information about melting, crystallization, and polymorphic transitions.

Causality Behind Experimental Choices: The choice of a specific heating rate in DSC is a balance between resolution and sensitivity. A slower heating rate provides better resolution of thermal events, while a faster rate enhances sensitivity for detecting weak transitions. The use of an inert atmosphere, typically nitrogen, is crucial to prevent oxidative degradation of the sample during heating.

  • Sample Preparation: Accurately weigh 2-5 mg of N-Isopropyl Carvedilol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the suspected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The integral of the melting endotherm provides the enthalpy of fusion (ΔHfus).

Anticipated Results for N-Isopropyl Carvedilol (based on Carvedilol): For Carvedilol, a sharp endothermic peak is observed around 114-117 °C, corresponding to its melting point.[9][10] A similar sharp endotherm would be expected for N-Isopropyl Carvedilol, and any significant deviation from a single, sharp peak could indicate the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify mass loss due to decomposition or desolvation.

Causality Behind Experimental Choices: TGA is performed to understand the temperature at which the compound begins to degrade. This information is vital for determining appropriate drying temperatures during manufacturing and for assessing the long-term stability of the drug substance.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Isopropyl Carvedilol into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, characterized by a significant mass loss.

Anticipated Results for N-Isopropyl Carvedilol (based on Carvedilol): Studies on Carvedilol show that it decomposes after melting.[11] In an inert atmosphere, this decomposition occurs in a single mass loss event.[11] A similar profile would be anticipated for N-Isopropyl Carvedilol, and the onset temperature of decomposition will be a key indicator of its thermal stability relative to the parent drug.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of N-Isopropyl Carvedilol pan Place in TGA pan weigh->pan instrument Place pan in TGA furnace pan->instrument program Heat from 25°C to 600°C at 10°C/min under N2 instrument->program analyze Analyze mass loss vs. temperature program->analyze determine Determine onset of decomposition analyze->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Solubility Determination: A Cornerstone of Bioavailability

The solubility of a compound is a critical determinant of its oral bioavailability. For an impurity like N-Isopropyl Carvedilol, understanding its solubility is essential for assessing its potential to be absorbed and to exert any pharmacological or toxicological effects. Carvedilol itself is classified as a Class II drug under the Biopharmaceutical Classification System, meaning it has low solubility and high permeability.[12]

Causality Behind Experimental Choices: Solubility is typically determined in a range of solvents and pH values that are relevant to physiological conditions and pharmaceutical processing. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility
  • Solvent Systems: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to simulate the gastrointestinal tract. Also, include pharmaceutically relevant organic solvents such as ethanol and methanol.

  • Sample Preparation: Add an excess amount of N-Isopropyl Carvedilol to each solvent system in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of N-Isopropyl Carvedilol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility Profile for N-Isopropyl Carvedilol (based on Carvedilol): Carvedilol exhibits pH-dependent solubility, with higher solubility in acidic conditions.[13] It is practically insoluble in water but sparingly soluble to freely soluble in various organic solvents like ethanol and methanol.[10] A similar trend is expected for N-Isopropyl Carvedilol, and the quantitative differences in solubility will be important for its risk assessment.

SolventCarvedilol SolubilityAnticipated N-Isopropyl Carvedilol Solubility
WaterInsolubleLikely insoluble
EthanolSparingly solubleLikely sparingly soluble to soluble
MethanolFreely solubleLikely freely soluble
ChloroformSolubleLikely soluble
Note: This table is based on qualitative data for Carvedilol and represents expected trends for N-Isopropyl Carvedilol.[10]

Polymorphism: The Impact of Crystal Structure

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound can have significantly different thermodynamic properties, including melting point, solubility, and stability. Carvedilol is known to exhibit polymorphism, with at least three polymorphic forms (I, II, and III) and a hydrate reported.[14] It is crucial to investigate whether N-Isopropyl Carvedilol also exhibits polymorphism.

Causality Behind Experimental Choices: X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing between different polymorphic forms. Each crystalline form produces a unique diffraction pattern.

X-ray Powder Diffraction (XRPD) for Polymorph Screening
  • Sample Preparation: Prepare a flat, uniform powder bed of N-Isopropyl Carvedilol on a sample holder.

  • Instrument Setup: Place the sample holder in the XRPD instrument.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks.

Interpretation of Results: A unique XRPD pattern will serve as a fingerprint for the crystalline form of N-Isopropyl Carvedilol being analyzed. To screen for other potential polymorphs, the material should be recrystallized from a variety of solvents under different conditions (e.g., fast vs. slow cooling) and each resulting solid should be analyzed by XRPD.

Polymorph_Screening start N-Isopropyl Carvedilol (Initial Form) recrystallize Recrystallize from various solvents and conditions start->recrystallize xrd Analyze each solid by XRPD recrystallize->xrd compare Compare XRPD patterns xrd->compare polymorphs Identify unique polymorphic forms compare->polymorphs

Caption: A logical workflow for polymorph screening.

Conclusion: A Pathway to Comprehensive Understanding

The thermodynamic characterization of N-Isopropyl Carvedilol is a critical endeavor for ensuring the quality and safety of Carvedilol drug products. This guide provides a comprehensive framework, grounded in established scientific principles and methodologies, for undertaking this characterization. By systematically applying the techniques of DSC, TGA, shake-flask solubility, and XRPD, researchers can build a robust thermodynamic profile of this important related compound. The insights gained from these studies will be invaluable for formulation development, analytical method validation, and regulatory submissions, ultimately contributing to the delivery of safer and more effective medicines.

References

  • ResearchGate. (n.d.). DSC curve of carvedilol. Retrieved from [Link]

  • Jetir.org. (n.d.). SOLUBILITY ENHANCEMENT OF CARVEDILOL BY USING FLUIDIZED BED PROCESSOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying the thermal decomposition of carvedilol by coupled TG-FTIR. Retrieved from [Link]

  • PubMed. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An insight into carvedilol solid forms: effect of supramolecular interactions on the dissolution profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Carvedilol's solubility in various media at room temperature and in the.... Retrieved from [Link]

  • Google Patents. (n.d.). US20090028935A1 - Carvedilol forms, compositions, and methods of preparation thereof.
  • Google Patents. (n.d.). WO2006135757A1 - Crystalline forms of carvedilol and processes for their preparation.
  • Veeprho. (n.d.). N-Isopropyl Carvedilol | CAS 1246819-01-1. Retrieved from [Link]

  • USP-NF. (2011). Carvedilol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1246819-01-1 | Product Name : N-Isopropyl Carvedilol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carvedilol-impurities. Retrieved from [Link]

  • J&C BIOTECH. (n.d.). N-Isopropyl Carvedilol;1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol;1246819-01-1. Retrieved from [Link]

  • PubMed. (2026). Carvedilol Pharmaceutical Cocrystals: Preparation, Advanced Characterization and Dissolution Behavior. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Isopropyl Carvedilol (USP). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural and Functional Distinctions Between Carvedilol and its N-Isopropyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with additional alpha-1 blocking and antioxidant properties.[1] Its unique pharmacological profile makes it a cornerstone in the management of cardiovascular diseases, particularly heart failure and hypertension. The complexity of its synthesis, however, can lead to the formation of various process-related impurities. Among these, N-Isopropyl Carvedilol represents a critical impurity due to its structural similarity to the parent drug. Understanding the nuanced differences in chemical structure, and the resulting impact on pharmacological activity and safety, is paramount for ensuring the quality, efficacy, and safety of Carvedilol drug products. This guide provides a detailed technical examination of the structural, synthetic, and functional distinctions between Carvedilol and its N-Isopropyl derivative, offering insights for researchers and professionals in drug development and quality control.

I. Structural Elucidation: A Tale of Two Amines

The fundamental difference between Carvedilol and N-Isopropyl Carvedilol lies in the substitution at the secondary amine nitrogen. In Carvedilol, this nitrogen is bonded to a hydrogen atom, whereas in N-Isopropyl Carvedilol, this hydrogen is replaced by an isopropyl group.

Carvedilol: 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol[2] N-Isopropyl Carvedilol: 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol

This seemingly minor structural modification has significant implications for the molecule's physicochemical properties and its interaction with biological targets.

Molecular Structures (Graphviz Diagrams)

G Carvedilol Carvedilol (Secondary Amine) TS Reaction Conditions (e.g., Catalyst, Heat, Reducing Agent) Carvedilol->TS Isopropyl_Source Isopropyl Source (e.g., Isopropanol, Acetone) Isopropyl_Source->TS N_Isopropyl_Carvedilol N-Isopropyl Carvedilol (Tertiary Amine) TS->N_Isopropyl_Carvedilol N-Alkylation

Caption: Proposed formation of N-Isopropyl Carvedilol.

Controlling the formation of this impurity requires stringent control over the selection of solvents and reagents, as well as optimization of reaction conditions to minimize side reactions.

III. Physicochemical and Pharmacological Comparison

The addition of an isopropyl group to the secondary amine of Carvedilol alters its physicochemical properties, such as molecular weight and lipophilicity, which in turn can influence its pharmacological profile.

PropertyCarvedilolN-Isopropyl CarvedilolReference
Molecular Formula C₂₄H₂₆N₂O₄C₂₇H₃₂N₂O₄
Molecular Weight 406.48 g/mol 448.55 g/mol
IUPAC Name 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol
CAS Number 72956-09-31246819-01-1
Pharmacological Activity Non-selective β- and α₁-adrenergic antagonistLimited data available; considered "not bioactive" in some contexts.

IV. Analytical Methodologies for Differentiation and Quantification

The structural similarity between Carvedilol and N-Isopropyl Carvedilol necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely employed method.

Experimental Protocol: HPLC Method for the Analysis of Carvedilol and its Impurities

This protocol is a synthesized example based on published methodologies and is intended for informational purposes.

[3][4][5][6]1. Instrumentation:

  • A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Mobile Phase B: A higher concentration of the organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution: A time-programmed gradient elution is typically employed to achieve optimal separation of Carvedilol from its various impurities, including N-Isopropyl Carvedilol.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.

  • Detection Wavelength: UV detection at a wavelength where both Carvedilol and N-Isopropyl Carvedilol exhibit significant absorbance, typically around 240 nm.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

3. Sample Preparation:

  • Standard Solutions: Prepare standard solutions of Carvedilol and N-Isopropyl Carvedilol of known concentrations in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Sample Solution: Accurately weigh and dissolve the Carvedilol drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Carvedilol and N-Isopropyl Carvedilol based on their retention times, as determined from the analysis of the standard solutions.

  • Quantify the amount of N-Isopropyl Carvedilol in the sample by comparing its peak area to that of the corresponding standard.

5. Method Validation:

  • The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow Sample_Prep Sample Preparation (Standards and Unknowns) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Elution and Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Data_Acquisition->Data_Analysis Report Report Generation (Impurity Profile) Data_Analysis->Report

Caption: A generalized workflow for HPLC analysis.

V. Toxicological and Safety Profile

The toxicological profile of Carvedilol is well-established, with known side effects including dizziness, fatigue, and hypotension. I[7]n contrast, the toxicological data for N-Isopropyl Carvedilol is sparse. A Material Safety Data Sheet (MSDS) for N-Isopropyl Carvedilol indicates that it is intended for research and development purposes and is considered "not bioactive." H[8]owever, the absence of comprehensive toxicological studies warrants a cautious approach. The presence of any impurity in a drug product, even if considered pharmacologically inactive, must be controlled within strict limits as defined by regulatory agencies to ensure patient safety.

VI. Conclusion and Future Perspectives

The structural difference between Carvedilol and its N-Isopropyl derivative, though subtle, is significant. The substitution of a hydrogen atom with an isopropyl group on the secondary amine likely has a profound impact on the molecule's pharmacological activity, particularly its beta-blocking properties. While N-Isopropyl Carvedilol is currently categorized as a process-related impurity with limited known bioactivity, a comprehensive understanding of its pharmacological and toxicological profile is still lacking.

For drug development professionals, the key takeaway is the critical importance of robust process controls and analytical methods to minimize the formation of N-Isopropyl Carvedilol and accurately quantify its presence in the final drug product. Future research should focus on elucidating the precise receptor binding affinities and functional activities of N-Isopropyl Carvedilol to provide a more complete picture of its potential impact. Such studies would further enhance our understanding of the structure-activity relationships of Carvedilol and its analogues, contributing to the development of safer and more effective cardiovascular therapies.

References

  • Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-tosyl ethanamine. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Reddy, K. T., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-240.
  • JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.
  • Anand Kumar, B., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(5), 1883-1889.
  • SynThink. 1246819-01-1 N-Isopropyl Carvedilol - Reference Standard. [Link]

  • Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

  • Jain, D., et al. (2018). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 449-456.
  • KM Pharma Solution Private Limited. MSDS - N-Isopropyl Carvedilol (USP).
  • ResearchGate. (2015). (PDF) HPLC studies for assessing the stability of carvedilol tablets. [Link]

  • Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.
  • Pharmaffiliates. CAS No : 1246819-01-1 | Product Name : N-Isopropyl Carvedilol. [Link]

  • Moehs Ibérica. CARVEDILOL. [Link]

  • PubChem. Carvedilol. [Link]

  • Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.
  • Naidu, N. V., et al. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206.

Sources

Technical Guide: Origin and Control of N-Isopropyl Carvedilol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the origin, mechanism, and control of N-Isopropyl Carvedilol (CAS 1246819-01-1), a specific process-related impurity in the synthesis of the antihypertensive drug Carvedilol.

Executive Summary

N-Isopropyl Carvedilol is a critical process-related impurity (CAS 1246819-01-1) arising primarily during the synthesis of Carvedilol via the N-benzyl protection route . While this synthetic pathway is designed to minimize the formation of the "Bis-carbazole" impurity (Impurity B), it introduces the risk of reductive alkylation when Isopropyl Alcohol (IPA) is utilized as a solvent during the deprotection step.

This guide analyzes the mechanistic genesis of this impurity, specifically the interaction between the secondary amine pharmacophore of Carvedilol and acetone (derived from IPA solvent matrix), and provides actionable control strategies for process chemists.

The Synthetic Landscape: Context of Formation[1][2]

To understand the origin of N-Isopropyl Carvedilol, one must first distinguish between the two dominant synthetic strategies for Carvedilol.

The "Classic" Direct Alkylation Route
  • Method: Reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[1]

  • Primary Impurity: Impurity B (Bis-carbazole) . The newly formed secondary amine of Carvedilol competes with the starting primary amine for the epoxide, leading to a dimer.

  • Relevance: This route rarely generates N-Isopropyl Carvedilol unless acetone is inadvertently introduced during crystallization.

The "Benzyl Protection" Route (The Source)
  • Method: Reaction of the epoxide with N-benzyl -2-(2-methoxyphenoxy)ethylamine.

  • Advantage: The steric bulk of the benzyl group prevents the formation of the Bis-impurity (Impurity B).

  • Critical Step: The final step involves hydrogenolysis (debenzylation) using Pd/C and Hydrogen (

    
    ) to remove the benzyl group and yield Carvedilol.
    
  • The Risk: This hydrogenation step is the specific genesis point for N-Isopropyl Carvedilol.

Mechanistic Origin: The Reductive Amination Cascade

The formation of N-Isopropyl Carvedilol is a classic example of an unintended reductive amination occurring during a hydrogenation process.

The Reagents of Concern
  • Substrate: Nascent Carvedilol (Secondary Amine).

  • Solvent: Isopropyl Alcohol (IPA) – commonly used for its solubility profile and safety.

  • Catalyst: Palladium on Carbon (Pd/C).

  • Atmosphere: Hydrogen (

    
    ).
    
The Mechanism

The reaction proceeds via a three-stage cascade:

  • Acetone Generation: IPA can undergo dehydrogenation (oxidation) to form Acetone in the presence of Pd/C, especially if local hydrogen starvation occurs (transfer hydrogenation effect), or if the IPA grade contains trace acetone impurities.

  • Schiff Base Formation: The secondary amine of the newly formed Carvedilol reacts with the Acetone to form a hemiaminal, which dehydrates to an iminium ion (or enamine species).

  • Reductive Alkylation: The iminium species is rapidly reduced by the Pd/C and

    
     present in the system, locking in the isopropyl group to form N-Isopropyl Carvedilol .
    
Visualization of the Pathway

G BenzylCarvedilol N-Benzyl Carvedilol (Intermediate) Carvedilol Carvedilol (Target API) BenzylCarvedilol->Carvedilol Pd/C, H2 (Debenzylation) Iminium Iminium/Enamine Intermediate Carvedilol->Iminium + Acetone (Condensation) Acetone Acetone (Impurity/Byproduct) N_Iso_Carvedilol N-Isopropyl Carvedilol (Impurity) Iminium->N_Iso_Carvedilol Pd/C, H2 (Reduction) IPA Isopropyl Alcohol (Solvent) IPA->Acetone Oxidation / Pd-Catalyzed Dehydrogenation

Figure 1: The competing reaction pathway during the debenzylation step. The presence of Acetone (from IPA) diverts the nascent Carvedilol into the N-Isopropyl impurity via reductive amination.

Quantitative Comparison of Impurity Profiles

The choice of synthetic route dictates the impurity profile. The table below contrasts the risks associated with each method.

FeatureDirect Alkylation RouteBenzyl Protection Route
Primary Reaction Epoxide + Primary AmineEpoxide + Secondary Amine (Benzyl)
Major Impurity Impurity B (Bis-Carbazole)Impurity C (N-Benzyl Carvedilol)
N-Isopropyl Risk Low (Only if Acetone/Reductant present in crystallization)High (During Pd/C Hydrogenolysis in IPA)
Mechanism of Risk ContaminationIn-situ Reductive Amination
Control Limit NMT 0.15% (ICH Q3A)NMT 0.15% (ICH Q3A)

Control Strategies & Protocol Recommendations

To mitigate the formation of N-Isopropyl Carvedilol (CAS 1246819-01-1), the following control strategies must be integrated into the process design.

Solvent Selection (Critical)
  • Avoid IPA in Hydrogenation: Replace Isopropyl Alcohol with Methanol or Ethanol during the debenzylation step. These solvents do not oxidize to a ketone capable of forming a stable N-alkyl impurity under these conditions (Formaldehyde from methanol is rare but possible; Acetaldehyde from ethanol is less reactive towards steric hindrance than acetone).

  • Solvent Quality: If IPA must be used, ensure Acetone content is <0.1% .

Process Parameters[3][4][5]
  • Temperature Control: Maintain lower temperatures (<40°C) during hydrogenation to suppress the activation energy required for the condensation of the amine with acetone.

  • Catalyst Loading: Minimize Pd/C loading to reduce the rate of IPA dehydrogenation (if IPA is used).

  • Hydrogen Pressure: Maintain high hydrogen pressure. Low hydrogen pressure can favor the "transfer hydrogenation" mechanism where IPA acts as the hydrogen donor, converting itself to Acetone.

Analytical Detection
  • Method: RP-HPLC with UV detection at 240 nm.

  • Retention Time: N-Isopropyl Carvedilol typically elutes after Carvedilol due to increased lipophilicity (addition of isopropyl group).

  • Mass Spec Confirmation: Look for

    
     (Carvedilol MW 406.5 + 42 Da for Isopropyl).
    

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities. USP-NF. Link

  • Reddy, K. T., et al. (2013). "Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol." Indian Journal of Heterocyclic Chemistry, 22, 237-240. Link

  • Manasa Life Sciences. N-Isopropyl Carvedilol Impurity Data Sheet (CAS 1246819-01-1).[][3]Link

  • Veeprho. Carvedilol Impurity Standards & Structure Elucidation.Link

  • Madhusudhan, G., et al. (2011). "Facile Synthesis of Carvedilol and its Impurities." Synthetic Communications, 41(2). Link

Sources

N-Isopropyl Carvedilol molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Formation Mechanisms, and Analytical Profiling

Executive Summary

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a critical process-related impurity and structural derivative of the non-selective beta-blocker Carvedilol.[1][2][3] Chemically defined as a tertiary amine resulting from the N-alkylation of the secondary amine function in the Carvedilol backbone, its presence in active pharmaceutical ingredients (APIs) requires rigorous monitoring under ICH Q3A/B guidelines due to potential alterations in pharmacological potency and metabolic stability.

This technical guide provides a definitive physicochemical profile, formation causality analysis, and self-validating analytical protocols for the detection and quantification of this specific impurity.

Physicochemical Identity & Mass Spectrometry Data[4][5][6]

Accurate mass spectrometry is the gold standard for distinguishing N-Isopropyl Carvedilol from other alkylated impurities (e.g., N-Methyl Carvedilol). The addition of the isopropyl moiety (


) replaces a proton (

), resulting in a net mass shift of +42.047 Da relative to the parent compound.
1.1 Core Molecular Data Table
PropertySpecification
Common Name N-Isopropyl Carvedilol
IUPAC Name 1-(9H-Carbazol-4-yloxy)-3-[amino]propan-2-ol
CAS Registry Number 1246819-01-1
Molecular Formula

Average Molecular Weight 448.55 g/mol
Monoisotopic Mass 448.2362 Da
Polarity Reduced polarity vs. Carvedilol (Tertiary vs. Secondary amine)
pKa (Calculated) ~9.5 (Basic, similar to parent but sterically hindered)
1.2 Exact Mass Calculation (High-Resolution MS)

For researchers performing HRMS (Orbitrap or Q-TOF), the theoretical monoisotopic mass is calculated using IUPAC atomic weights (


, 

,

,

).
  • C27:

    
    
    
  • H32:

    
    
    
  • N2:

    
    
    
  • O4:

    
    
    
  • Total Exact Mass: 448.23634 Da

  • [M+H]+ Ion: 449.24362 Da

Formation Mechanism & Causality

Understanding the origin of N-Isopropyl Carvedilol is essential for process control. It is rarely a metabolite but predominantly a synthesis-driven impurity .

The Acetone-Reductive Amination Pathway: The most probable route of formation occurs during purification or crystallization steps involving acetone (a common solvent) in the presence of residual reducing agents (e.g., borohydrides used in earlier steps) or under catalytic hydrogenation conditions. The secondary amine of Carvedilol reacts with acetone to form a transient enamine/iminium species, which is subsequently reduced to the N-isopropyl tertiary amine.

2.1 Pathway Visualization

N_Isopropyl_Formation Carvedilol Carvedilol (Secondary Amine) C24H26N2O4 Intermediate Schiff Base / Hemiaminal Intermediate Carvedilol->Intermediate + Acetone (Condensation) Acetone Acetone (Solvent) Acetone->Intermediate Impurity N-Isopropyl Carvedilol (Tertiary Amine) C27H32N2O4 Intermediate->Impurity Reduction (H2/Pd or NaBH4)

Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the parent API with acetone.

Analytical Protocol: Detection & Quantification

To distinguish N-Isopropyl Carvedilol from other lipophilic impurities, a reverse-phase HPLC method coupled with Mass Spectrometry (LC-MS/MS) is required. The tertiary amine structure increases retention time on C18 columns compared to the secondary amine parent.

3.1 Validated LC-MS/MS Workflow

Objective: Separate and quantify N-Isopropyl Carvedilol at trace levels (<0.10%).

A. Chromatographic Conditions

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Reasoning: Acidic pH ensures protonation of the amine for MS sensitivity.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Positive (ESI+).

  • Target Ion (Parent): m/z 449.24 [M+H]+.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Isopropyl-amine fragment).
      
    • Qualifier:

      
       (Carbazole fragment).
      
    • Note: The parent Carvedilol transitions (

      
      ) must be monitored to confirm separation.
      

C. System Suitability Criteria (Self-Validating)

  • Resolution (

    
    ): 
    
    
    
    between Carvedilol and N-Isopropyl Carvedilol.
  • Tailing Factor:

    
     for the impurity peak (tertiary amines prone to tailing).
    
  • S/N Ratio:

    
     at the Reporting Threshold (0.05%).
    
3.2 Workflow Diagram

Analytical_Workflow cluster_check Validation Checkpoints Sample Sample Preparation (1 mg/mL in 50:50 ACN:H2O) LC HPLC Separation (C18, Gradient Elution) Sample->LC Inject 10 µL MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Flow Data Data Analysis (Extract Ion Chromatogram m/z 449.24) MS->Data Signal Processing Check1 Check Retention Time (RT_Impurity > RT_Parent) Data->Check1 Check2 Verify Mass Shift (+42 Da) Data->Check2

Figure 2: Step-by-step analytical workflow for confirming N-Isopropyl Carvedilol identity.

Regulatory & Safety Implications

In drug development, N-Isopropyl Carvedilol is categorized as a Process-Related Impurity .[5]

  • ICH Q3A Classification: If the impurity exceeds the identification threshold (usually 0.10% for max daily dose

    
     2g), structural characterization is mandatory.
    
  • Genotoxicity: Unlike N-nitroso impurities, N-alkyl derivatives are generally not considered structural alerts for mutagenicity (cohort of concern), but they must be controlled due to potential off-target adrenergic activity.

  • Control Strategy:

    • Avoid using acetone in the final crystallization step if reductive conditions persist.

    • Implement purge factors during the final salt formation (Carvedilol Phosphate/HBr) to remove the more lipophilic tertiary amine.

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

  • SynThink Research Chemicals. N-Isopropyl Carvedilol Reference Standard Data. SynThink Chemicals, Accessed 2024. Link

  • Santa Cruz Biotechnology. N-Isopropyl Carvedilol Product Analysis. SCBT, Accessed 2024. Link[6]

  • Patel, P. et al. "Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities." Journal of Chemical and Pharmaceutical Research, 2015.[4] Link

Sources

Methodological & Application

Application Note: HPLC Method Development for N-Isopropyl Carvedilol Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rationale, execution, and validation of an HPLC method specifically targeting N-Isopropyl Carvedilol , a critical process-related impurity.

Introduction & Scientific Context

N-Isopropyl Carvedilol is a tertiary amine impurity formed during the synthesis of Carvedilol. Chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, it arises from the over-alkylation of the secondary amine function of Carvedilol or through the use of isopropyl-contaminated reagents.

The Separation Challenge

The structural similarity between Carvedilol and its N-Isopropyl derivative presents a significant chromatographic challenge. Both possess a carbazole moiety (fluorophore/chromophore) and a basic nitrogen center. However, the N-Isopropyl variant is:

  • More Hydrophobic: The addition of the isopropyl group increases retention on Reverse Phase (RP) columns.

  • Sterically Hindered: The tertiary amine center affects pKa and interaction with surface silanols.

Regulatory Impact: Under ICH Q3A(R2), impurities exceeding 0.10% must be identified and quantified. This method is designed to achieve a Limit of Quantitation (LOQ) of <0.05% to ensure strict compliance.

Method Development Logic (The "Why")

Stationary Phase Selection

We utilize a C18 End-capped column (L1 packing).

  • Reasoning: Carvedilol and its impurities are basic. Non-end-capped silanols on silica supports act as weak cation exchangers, causing severe peak tailing for amines. An end-capped column (e.g., Purospher STAR or Hypersil BDS) blocks these sites, ensuring peak symmetry.

Mobile Phase Chemistry
  • Buffer (pH 2.5): We employ a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 2.5 with Phosphoric Acid.

    • Mechanism: At pH 2.5, the basic nitrogen atoms in Carvedilol (pKa ~9.7) and N-Isopropyl Carvedilol are fully protonated. This prevents the "on-off" mechanism with residual silanols that occurs near the pKa, sharpening the peaks.

  • Ion Pairing (Optional but omitted here): While ion-pairing agents (e.g., heptane sulfonic acid) can be used, they increase equilibration time. We rely on pH control and high-quality silica to avoid them for routine QC robustness.

Thermal Thermodynamics
  • Temperature (50°C):

    • Causality: Higher temperature reduces the viscosity of the mobile phase and increases the mass transfer rate of the bulky Carvedilol molecule into the stationary phase pores. This significantly reduces band broadening and improves resolution between the main peak and the N-Isopropyl impurity.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Column: Merck Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent USP L1.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation

Buffer Solution:

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.

  • Add 1.0 mL of Triethylamine (TEA) to suppress silanol activity (acting as a sacrificial base).

  • Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid.

  • Filter through a 0.45 µm nylon membrane.

Mobile Phase A: Buffer Solution : Acetonitrile (90 : 10 v/v). Mobile Phase B: Buffer Solution : Acetonitrile : Methanol (15 : 40 : 45 v/v/v).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 50°C
Sample Temp 10°C (Prevent degradation)
Detection UV at 240 nm (Carbazole absorption max)
Run Time 55 Minutes
Gradient Program

This gradient is designed to elute polar impurities early, separate Carvedilol, and then elute the hydrophobic N-Isopropyl impurity.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.01000Equilibration
2.01000Isocratic Hold
35.00100Linear Gradient
45.00100Wash Step
46.01000Return to Initial
55.01000Re-equilibration

Standard & Sample Preparation

Diluent

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: Using pure acetonitrile as a diluent may cause peak distortion due to the "solvent strength mismatch" effect.

Stock Solutions
  • Carvedilol Standard Stock (1.0 mg/mL): Weigh 50 mg Carvedilol into a 50 mL flask. Dissolve in 25 mL diluent, sonicate, and make up to volume.

  • N-Isopropyl Carvedilol Stock (0.1 mg/mL): Weigh 10 mg of impurity standard (CAS 1246819-01-1) into a 100 mL flask. Dissolve and dilute.

System Suitability Solution (SST)

Spike Carvedilol Stock with N-Isopropyl Carvedilol Stock to achieve a concentration of 0.5% impurity relative to the drug.

  • Target: Resolution (Rs) between Carvedilol and N-Isopropyl Carvedilol must be > 2.0.

Method Logic Visualization

The following diagram illustrates the decision matrix used to optimize the separation of the critical pair (Carvedilol vs. N-Isopropyl Impurity).

MethodLogic Start Start: Separation Challenge Carvedilol vs. N-Isopropyl Impurity Step1 Select Stationary Phase C18 End-Capped (USP L1) Start->Step1 Reason1 Why? Blocks silanols to prevent amine tailing. Step1->Reason1 Step2 Optimize pH pH 2.5 (Phosphate Buffer) Step1->Step2 Reason2 Why? Fully protonates amines (pKa ~9.7) for consistent elution. Step2->Reason2 Step3 Thermal Tuning Temperature: 50°C Step2->Step3 Reason3 Why? Improves mass transfer; Sharpens peaks for resolution. Step3->Reason3 Step4 Gradient Profile 0% to 100% B over 35 min Step3->Step4 Reason4 Why? N-Isopropyl is more hydrophobic. Requires high organic % to elute. Step4->Reason4 Result Result: Resolution > 2.0 LOQ < 0.05% Step4->Result

Caption: Decision tree highlighting the physicochemical rationale behind column, pH, and temperature selection for optimizing the critical pair separation.

Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated.[1] The following acceptance criteria are recommended:

Validation ParameterAcceptance CriteriaRationale
Specificity No interference at retention time of N-Isopropyl Carvedilol from blank or placebo.Ensures signal comes only from the impurity.
Linearity R² > 0.999 (Range: LOQ to 150% of limit).Proves response is proportional to concentration.
Accuracy (Recovery) 85.0% – 115.0% at LOQ level; 90-110% at higher levels.Verifies extraction efficiency.
Precision (Repeatability) RSD < 5.0% for 6 injections at limit level.Ensures consistent instrument performance.
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).Defines the sensitivity limit (Target LOQ: 0.03%).

Troubleshooting Guide

  • Issue: Co-elution of Carvedilol and N-Isopropyl Impurity.

    • Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 35 to 45 mins). Alternatively, increase column temperature to 55°C to sharpen the main peak.

  • Issue: Broad/Tailing Peaks.

    • Fix: Check pH of buffer. If pH > 3.0, silanol activity increases. Ensure TEA is added to the buffer. Replace the column if it is old (loss of end-capping).

  • Issue: Ghost Peaks.

    • Fix: N-Isopropyl Carvedilol is hydrophobic. Ensure the "Wash Step" (100% B) is long enough to elute highly retained contaminants from previous injections.

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities, Procedure 2.[1][2][3] USP-NF.[2] (Note: Refers to Related Compound E, distinct from N-Isopropyl but uses similar methodology).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1)..

  • Chatterjee, B., et al. (2011).[4] HPLC-Method for the Quantification of Carvedilol in Human Plasma.[4] Asian Journal of Chemistry.[4] (Provides basis for mobile phase selection).

  • SynThink Chemicals. N-Isopropyl Carvedilol Reference Standard Data. (Verification of CAS and Structure).

  • Merck Millipore. Purospher STAR RP-18 Endcapped Application Note. (Column specifications).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Isopropyl Carvedilol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Isopropyl Carvedilol in human plasma. N-Isopropyl Carvedilol is a known impurity and potential metabolite of Carvedilol, a widely prescribed beta-blocker.[1] Accurate quantification of this analyte is crucial for pharmaceutical quality control and comprehensive pharmacokinetic studies. This document provides a step-by-step protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, primarily used in the management of hypertension and heart failure.[2] The manufacturing process and metabolic pathways of Carvedilol can lead to the formation of related impurities and metabolites, such as N-Isopropyl Carvedilol.[1] Monitoring these minor components is essential to ensure the safety, efficacy, and quality of the drug product. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4][5] This application note details a systematic approach to developing a robust LC-MS/MS method for N-Isopropyl Carvedilol, suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-Isopropyl Carvedilol

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol[1][6]
CAS Number1246819-01-1[1][6][7]
Molecular FormulaC27H32N2O4[6]
Molecular Weight448.55 g/mol [6]

Method Development Strategy

Our approach is to leverage existing knowledge of Carvedilol and its other metabolites' bioanalysis to establish a starting point for N-Isopropyl Carvedilol. The subsequent sections will detail the optimization of each critical parameter.

Mass Spectrometry

The initial step in MS method development is the tuning of the analyte to determine the optimal precursor and product ions, as well as the associated instrumental parameters.

Protocol 2.1.1: Analyte Tuning and Optimization

  • Prepare a 1 µg/mL solution of N-Isopropyl Carvedilol in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a full scan in positive electrospray ionization (ESI) mode to identify the protonated molecular ion [M+H]⁺. Based on the molecular weight of 448.55, the expected precursor ion is m/z 449.6.

  • Select the identified precursor ion and perform a product ion scan to determine the fragmentation pattern.

  • Identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy (CE) and cone voltage (or equivalent parameter) for each MRM transition to maximize signal intensity.

  • Select a suitable internal standard (IS), such as a stable isotope-labeled N-Isopropyl Carvedilol or a structurally similar compound like Carvedilol-d5, and repeat the tuning process. Propranolol has also been used as an internal standard for Carvedilol analysis.[8]

Table 2.1.2: Predicted and Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
N-Isopropyl Carvedilol449.6To be determinedTo be optimizedTo be optimized
Internal Standard (e.g., Carvedilol-d5)To be determinedTo be determinedTo be optimizedTo be optimized

Note: The optimal product ions for Carvedilol are often around m/z 100.10, resulting from the cleavage of the side chain.[8] A similar fragmentation pattern can be anticipated for N-Isopropyl Carvedilol.

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for N-Isopropyl Carvedilol, free from interference from matrix components.

Protocol 2.2.1: Chromatographic Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) as this is commonly used for Carvedilol and its metabolites.[9]

  • Mobile Phase: A common mobile phase composition for similar analytes consists of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[9][10]

  • Gradient Elution: Begin with a gradient elution to ensure the timely elution of the analyte and effective separation from endogenous plasma components. A typical gradient might run from 5% to 95% organic phase over several minutes.

  • Flow Rate and Injection Volume: A flow rate of 0.3-0.5 mL/min and an injection volume of 5-10 µL are common starting points for a 2.1 mm ID column.

  • Optimization: Adjust the gradient profile, mobile phase composition, and column temperature to achieve optimal peak shape, resolution, and retention time.

Table 2.2.2: Recommended Starting LC Parameters

ParameterRecommended ConditionRationale
ColumnUPLC C18 (50 x 2.1 mm, 1.7 µm) or equivalentProvides good retention and peak shape for moderately polar compounds.[9]
Mobile Phase A0.1% Formic Acid in Water or 4.0 mM Ammonium Formate, pH 3.0Promotes ionization in positive ESI mode and provides good peak shape.[9]
Mobile Phase BAcetonitrileEfficiently elutes the analyte from the reversed-phase column.
Flow Rate0.4 mL/minSuitable for a 2.1 mm ID column, providing a balance between speed and efficiency.
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrateEnsures elution of the analyte and separation from matrix components.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA standard volume to minimize band broadening.
Sample Preparation

The objective of sample preparation is to extract N-Isopropyl Carvedilol from the complex plasma matrix, remove interfering substances, and concentrate the analyte.

Protocol 2.3.1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up biological samples and is frequently used for Carvedilol and its metabolites.[9][10]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2.3.2: Liquid-Liquid Extraction (LLE)

LLE is a simpler and often cost-effective alternative to SPE.[8]

  • To 200 µL of plasma, add the internal standard.

  • Add 1 mL of an organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).[8][11]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at high speed to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[12][13][14][15]

Table 3.1: Bioanalytical Method Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy and precision within ±20%.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect To assess the ion suppression or enhancement caused by matrix components.[16][17][18]The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability time point should be within ±15% of the nominal concentration.
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted samples should be within ±15%.

Workflow and Diagrams

Overall Bioanalytical Workflow

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Collection Sample Collection Fortification with IS Fortification with IS Sample Collection->Fortification with IS Extraction (SPE or LLE) Extraction (SPE or LLE) Fortification with IS->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Ionization (ESI+) Ionization (ESI+) Chromatographic Separation->Ionization (ESI+) Mass Analysis (MRM) Mass Analysis (MRM) Ionization (ESI+)->Mass Analysis (MRM) Peak Integration Peak Integration Mass Analysis (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level overview of the bioanalytical workflow.

Method Validation Logic

Method Validation Logic Selectivity Selectivity Accuracy & Precision Accuracy & Precision Calibration Curve Calibration Curve LLOQ LLOQ Recovery Recovery Matrix Effect Matrix Effect Stability Stability Dilution Integrity Dilution Integrity

Caption: Core components of a full bioanalytical method validation.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of N-Isopropyl Carvedilol in human plasma. By following the outlined protocols and adhering to regulatory guidelines, researchers can establish a reliable analytical method crucial for pharmaceutical development and clinical research. The principles and starting conditions described herein are based on established methods for similar compounds and provide a strong foundation for successful implementation.

References

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

  • Bharathi, D. V., Hotha, K. K., Jagadeesh, B., Chatki, V. R., Sathavahana, C., & Franklin, A. B. (2012). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 66, 299–306.
  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Pimenta, A. M., Goulart, L. S., de Sousa, V. P., & Lanchote, V. L. (2016). A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study.
  • Shah, R. P., Sahu, A., Singh, S. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods, 5(18), 4876-4886.
  • ResearchGate. (n.d.). MS/MS spectra of carvedilol. Retrieved February 5, 2026, from [Link]

  • Jumroendararasame, C., Dhippayom, T., Dilokpattanamongkol, P., & Chanakul, A. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Pharmaceutical Sciences Asia, 49(2), 168–177.
  • Al-Shehri, M. M., Al-Ghamdi, K. M., Al-Otaibi, K. M., & Al-Amri, N. B. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules, 28(16), 6149.
  • Kumar, V., Gupta, S., Nalwad, D. N., Pere, K. L., Gite, A., Shinde, P., & Kendre, A. (2021). Bioanalytical method development and validation by lc-ms/ms. World Journal of Pharmaceutical Research, 10(11), 1166-1182.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved February 5, 2026, from [Link]

  • de Sousa, V. P., Goulart, L. S., Pimenta, A. M., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study.
  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Rathod, R., Prasad, L. P. C., Rani, S., Nivsarkar, M., & Padh, H. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • Li, W., & Tse, F. L. S. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(13), 1433–1436.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334–1336.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved February 5, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved February 5, 2026, from [Link]

  • Journal of Neonatal Surgery. (2022). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved February 5, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 5, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved February 5, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 5, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Development and Validation of Pharmaceutical Dosage form by LC-MS Technology. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of carvedilol and its antioxidant-marked metabolites. Retrieved February 5, 2026, from [Link]

  • Adib, N., & Shekarchi, M. (2016). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 13(1), 221–226.
  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 5, 2026, from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 5, 2026, from [Link]

  • Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2007). Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. Luminescence, 22(4), 301–306.
  • Biosciences Biotechnology Research Asia. (2016). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Retrieved February 5, 2026, from [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 5, 2026, from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved February 5, 2026, from [Link]

  • Veeprho. (n.d.). N-Isopropyl Carvedilol. Retrieved February 5, 2026, from [Link]

Sources

Application Notes and Protocols for Carvedilol Impurity Profiling: A Guide for Analytical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Carvedilol

Carvedilil, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, is a widely prescribed medication for the management of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Impurity profiling—the identification, quantification, and control of these unwanted chemical entities—is therefore a non-negotiable aspect of drug development and quality control, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

This comprehensive guide provides detailed sample preparation protocols for the impurity profiling of Carvedilol in both bulk drug substance and finished pharmaceutical dosage forms. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, empowering researchers and drug development professionals to not only execute these methods with precision but also to adapt and troubleshoot them effectively. The protocols described herein are designed to be self-validating systems, grounded in authoritative pharmacopeial standards and the latest scientific literature.

Understanding Carvedilol Impurities: A Multifaceted Challenge

Impurities in Carvedilol can originate from various sources, broadly categorized as:

  • Process-Related Impurities: These are substances that arise during the synthesis of the Carvedilol API. They can include unreacted starting materials, synthetic intermediates, byproducts from side reactions, and residual solvents.[1][5]

  • Degradation Products: Carvedilol is susceptible to degradation under various stress conditions, leading to the formation of impurities. The primary degradation pathways include:

    • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative byproducts.[5]

    • Hydrolysis: The presence of moisture can cause the hydrolytic cleavage of labile bonds within the Carvedilol molecule.[5]

    • Photodegradation: Exposure to light can induce photochemical reactions, resulting in the formation of photodegradation impurities.[5]

  • Formulation-Related Impurities: These impurities can arise from interactions between Carvedilol and the excipients used in the tablet or capsule formulation, or from interactions with the packaging materials.[5]

A thorough understanding of these potential impurities is crucial for developing robust analytical methods capable of their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose, often coupled with mass spectrometry (MS) for structural elucidation of unknown impurities.[1][5]

Core Principles of Sample Preparation for Carvedilol Impurity Analysis

The primary objective of sample preparation is to extract Carvedilil and its impurities from the sample matrix (e.g., bulk powder, tablet) and present them in a suitable solvent for chromatographic analysis. The ideal sample preparation protocol should be:

  • Quantitative: Ensuring complete and reproducible recovery of all analytes of interest.

  • Clean: Minimizing the co-extraction of interfering substances from the sample matrix.

  • Non-Degrading: The sample preparation process itself should not induce the formation of new impurities.

The choice of solvent is a critical parameter in sample preparation. A suitable solvent should:

  • Completely dissolve Carvedilol and its known impurities.

  • Be compatible with the HPLC mobile phase to ensure good peak shape.

  • Be non-reactive with the analytes.

Commonly used solvents for Carvedilol sample preparation include acetonitrile, methanol, and mixtures of these with water or aqueous buffers.[6][7][8]

Protocol 1: Sample Preparation of Carvedilol Bulk Drug Substance for Routine Impurity Profiling

This protocol is suitable for the routine quality control of Carvedilol API to quantify known process-related impurities.

Rationale:

This method employs a simple dissolution of the bulk drug substance in a diluent that is compatible with the reversed-phase HPLC mobile phase. The use of a well-characterized diluent ensures consistent and reproducible results.

Materials:
  • Carvedilol Bulk Drug Substance

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE or nylon)

Step-by-Step Methodology:
  • Diluent Preparation: Prepare a diluent consisting of a mixture of water and acetonitrile (e.g., 780:220 v/v) with the addition of a small amount of trifluoroacetic acid (e.g., 0.1%).[8] The TFA helps to protonate the basic nitrogen in the Carvedilol molecule, improving peak shape and resolution in reversed-phase chromatography.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Carvedilol reference standard into a 50 mL volumetric flask.[8]

    • Add approximately 30 mL of diluent and sonicate for 10-15 minutes, or until completely dissolved.[8]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a stock solution of approximately 0.5 mg/mL.[8]

    • Further dilute this stock solution to a working concentration suitable for the detection of impurities (e.g., 0.001 mg/mL).[8]

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the Carvedilol bulk drug substance into a 50 mL volumetric flask.[8]

    • Add approximately 30 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.[8]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.[8]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few milliliters of the filtrate to avoid any potential contamination from the filter membrane.[6][8]

Workflow Diagram:

G cluster_prep Protocol 1: Bulk Drug Sample Preparation weigh_api Accurately weigh Carvedilol API dissolve Add diluent and sonicate to dissolve weigh_api->dissolve Transfer to volumetric flask dilute Dilute to final volume dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter hplc Inject into HPLC system filter->hplc G cluster_prep Protocol 2: Tablet Sample Preparation weigh_tablets Weigh and powder Carvedilol tablets weigh_powder Accurately weigh tablet powder weigh_tablets->weigh_powder extract Add diluent and sonicate to extract weigh_powder->extract Transfer to volumetric flask dilute Dilute to final volume extract->dilute remove_excipients Filter or centrifuge to remove excipients dilute->remove_excipients hplc Inject into HPLC system remove_excipients->hplc G cluster_prep Protocol 3: Forced Degradation Sample Preparation start Carvedilol Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base dilute Dilute to final concentration oxidation->dilute thermal->dilute photo->dilute neutralize_acid->dilute neutralize_base->dilute hplc Analyze by HPLC dilute->hplc

Sources

Application Note: Mobile Phase Optimization for N-Isopropyl Carvedilol Separation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the optimization of mobile phase parameters for the separation of N-Isopropyl Carvedilol , a critical process-related impurity, from Carvedilol API and other related substances.

Executive Summary & Scientific Context

In the impurity profiling of Carvedilol, a non-selective beta-blocker, the separation of alkylated amine impurities presents a specific chromatographic challenge. N-Isopropyl Carvedilol is formed via the N-alkylation of the secondary amine moiety of the parent drug, converting it into a tertiary amine.

This structural modification introduces two critical physicochemical shifts:

  • Increased Hydrophobicity: The addition of the isopropyl group (

    
    ) significantly increases the logP, causing the impurity to elute later than the parent drug in Reversed-Phase (RP) modes.
    
  • Steric & Basic Changes: The tertiary amine creates a bulkier basic center, altering the interaction kinetics with surface silanols and ion-pairing reagents.

Standard pharmacopeial methods (e.g., USP Procedure 2) utilize long run times (>80 minutes) to resolve this impurity from other late-eluting bis-carbazole derivatives. This guide provides a protocol to optimize the mobile phase for a Rapid Resolution Method (<20 min) while maintaining a Resolution (


) > 2.0.

Physicochemical Basis of Separation

Understanding the molecular drivers is prerequisite to optimization.

ParameterCarvedilol (Parent)N-Isopropyl Carvedilol (Impurity)Chromatographic Implication
Structure Secondary AmineTertiary Amine (Isopropyl sub.)Impurity is bulkier; steric hindrance affects silanol binding.
Hydrophobicity ModerateHighImpurity requires higher % organic to elute.
pKa (Basic) ~9.7 (Secondary amine)~9.0 - 9.5 (Tertiary amine)Both are positively charged at acidic pH.
Elution Order Early (RRT 1.0)Late (RRT ~1.6 in USP)Gradient must ramp aggressively after API elution.

Method Development Strategy (The "Why")

The optimization strategy focuses on three variables: Buffer pH , Ion-Pairing Strength , and Gradient Slope .

Variable 1: Buffer pH and Type

Carvedilol's peak shape is prone to tailing due to silanol interactions.

  • Recommendation: Use Phosphate Buffer at pH 2.0 – 2.5 .

  • Mechanism: At pH < 3.0, surface silanols (pKa ~4-5) are protonated (neutral), reducing secondary interactions. The amine analytes are fully protonated, ensuring solubility and consistent retention.

Variable 2: Ion-Pairing (The "Secret Sauce")

While phosphate works, adding a chaotropic agent or ion-pairing reagent can sharpen the peaks of hydrophobic amines.

  • Protocol Choice: Trifluoroacetic Acid (TFA) vs. Formic Acid .

  • Insight: TFA (0.05% - 0.1%) acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral, more hydrophobic complex that retains well on C18 but elutes with excellent symmetry. Note: If MS detection is required, avoid TFA or use low concentrations (<0.05%) due to signal suppression; Formic acid is the MS-compatible alternative.

Variable 3: Organic Modifier
  • Acetonitrile (ACN) is preferred over Methanol. The lower viscosity of ACN allows for higher flow rates and sharper peaks for these high-molecular-weight compounds.

Experimental Protocol: Optimization Workflow

Phase A: Preparation of Standard Solutions

Safety: Carvedilol is a potent beta-blocker. Handle with PPE.

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v) with 0.1% Phosphoric Acid.

  • Stock Standard (Carvedilol): Dissolve 25 mg Carvedilol in 50 mL Diluent (0.5 mg/mL).

  • Impurity Stock (N-Isopropyl Carvedilol): Dissolve 5 mg in 50 mL Diluent (0.1 mg/mL).

  • System Suitability Solution: Mix 1 mL of Carvedilol Stock + 1 mL of Impurity Stock, dilute to 10 mL. (Final: 50 µg/mL API, 10 µg/mL Impurity).

Phase B: Mobile Phase Screening

Baseline System:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

  • Temperature: 40°C (Improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 240 nm.[3][2]

Mobile Phase Compositions:

  • MP-A: 0.1% Orthophosphoric Acid + 0.1% Triethylamine (TEA) in Water, pH adjusted to 2.5.

    • Why TEA? It acts as a silanol blocker (sacrificial base), further reducing tailing for the tertiary amine impurity.

  • MP-B: 100% Acetonitrile.

Phase C: Gradient Optimization Steps
Step 1: The Scouting Gradient (Linear)

Run a linear gradient from 5% B to 90% B over 30 minutes.

  • Observe: Retention time of Carvedilol (

    
     min) and N-Isopropyl (
    
    
    
    min).
  • Calculate:

    
     (separation window).
    
Step 2: The "Focus and Ramp" (Optimization)

To shorten the run time, we eliminate the dead time before the API elutes and steepen the ramp after the API.

Optimized Gradient Table:

Time (min)% MP-B (Organic)Event Description
0.0 25Initial hold for retention consistency.
2.0 25Isocratic hold to stack the API peak.
10.0 65Linear ramp to elute API and Impurity.
12.0 90Wash step for highly lipophilic bis-carbazoles.
14.0 90Hold.
14.1 25Re-equilibration.
18.0 25End of Run.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical interaction logic.

Diagram 1: Method Optimization Workflow

OptimizationWorkflow Start Start: Method Development ScreenPH Screen pH (2.0 - 3.0) Target: Amine Protonation Start->ScreenPH SelectMod Select Modifier (ACN vs MeOH) ScreenPH->SelectMod CheckTailing Check Peak Tailing (As > 1.2?) SelectMod->CheckTailing AddTEA Add TEA or TFA (Silanol Suppression) CheckTailing->AddTEA Yes (Tailing) OptGradient Optimize Gradient Slope Target: R > 2.0 CheckTailing->OptGradient No (Good Shape) AddTEA->OptGradient FinalMethod Final Validated Method (< 20 min Run) OptGradient->FinalMethod

Caption: Step-by-step decision tree for optimizing the separation of amine-based impurities.

Diagram 2: Separation Mechanism

SeparationMechanism Carvedilol Carvedilol (Secondary Amine) Interaction C18 Stationary Phase (Hydrophobic Interaction) Carvedilol->Interaction LogP ~ 4.1 Impurity N-Isopropyl Carvedilol (Tertiary Amine + Isopropyl) Impurity->Interaction LogP > 4.5 (More Lipophilic) Result1 Moderate Retention Elutes Early Interaction->Result1 Result2 Strong Retention Elutes Late Interaction->Result2

Caption: Mechanistic difference in retention driven by the increased lipophilicity of the isopropyl group.

Troubleshooting & Self-Validation

To ensure the protocol is trustworthy, perform these checks:

  • Resolution Check:

    
     between Carvedilol and N-Isopropyl Carvedilol must be 
    
    
    
    . If
    
    
    , decrease the gradient slope between 2.0 and 10.0 minutes (e.g., change 65% B to 55% B at 10 min).
  • Peak Tailing: If the N-Isopropyl peak tails (

    
    ), increase the concentration of TEA or TFA in Mobile Phase A. Ensure the column is explicitly "Base Deactivated" (e.g., BDS Hypersil or similar).
    
  • Ghost Peaks: N-Isopropyl Carvedilol is lipophilic. Ensure the "Wash Step" (90% B) is sufficient to prevent carryover to the next injection. Run a blank injection after the high standard.

References

  • USP-NF . Carvedilol: Organic Impurities, Procedure 2. United States Pharmacopeia.[3][4] (Accessed via USP-NF Online).

  • International Journal of Pharmaceutical Sciences and Research . Method Development and Validation of Carvedilol and its impurities by RP-HPLC.

  • Waters Corporation . Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS (Demonstrating separation of alkylated impurities).

  • SynThink Chemicals . Carvedilol EP Impurities & USP Related Compounds.

  • Farmacia Journal . HPLC Studies for Assessing the Stability of Carvedilol Tablets.

Sources

Technical Application Note: Solubility Profiling & Standard Preparation of N-Isopropyl Carvedilol in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the solubility assessment and stock standard preparation of N-Isopropyl Carvedilol (CAS: 1246819-01-1) , a critical process impurity and degradation product of the beta-blocker Carvedilol.

While N-Isopropyl Carvedilol is classified as soluble in methanol , its increased lipophilicity compared to the parent API (Carvedilol) necessitates specific handling to ensure thermodynamic stability and preventing micro-precipitation in high-concentration stock solutions. This guide outlines a self-validating workflow for preparing reference standards used in HPLC/UPLC impurity profiling, ensuring compliance with ICH Q3A/B guidelines.

Physicochemical Context & Compound Characterization[1][2][3][4][5][6][7]

Understanding the structural shift from Carvedilol to its N-Isopropyl derivative is essential for predicting solubility behavior.

PropertyCarvedilol (Parent)N-Isopropyl Carvedilol (Impurity)
CAS Number 72956-09-31246819-01-1
Molecular Formula C₂₄H₂₆N₂O₄C₂₇H₃₂N₂O₄
Molecular Weight 406.47 g/mol 448.55 g/mol
Amine Type Secondary AmineTertiary Amine (Sterically hindered)
Polarity Trend ModerateLower (Increased Lipophilicity)
Solubility in MeOH Soluble (>20 mg/mL)Soluble (Slower dissolution kinetics)

Mechanistic Insight: The substitution of the secondary amine proton with an isopropyl group removes a hydrogen bond donor, increasing the molecule's lipophilicity (LogP increases). While methanol (a protic solvent) remains an excellent solvent for the carbazole moiety, the steric bulk of the isopropyl group can slow the rate of dissolution, requiring mechanical agitation (sonication) to break crystal lattice energy effectively.

Experimental Protocol: Standard Solution Preparation

Objective: To prepare a stable, accurate Stock Standard Solution (1.0 mg/mL) in Methanol for HPLC analysis.

Reagents & Equipment
  • Reference Standard: N-Isopropyl Carvedilol (>98.0% purity).

  • Solvent: Methanol (LC-MS Grade). Note: Do not use HPLC grade if LC-MS grade is available to minimize background noise in low-UV detection.

  • Glassware: Class A Volumetric Flasks (Amber glass to prevent photodegradation).

  • Equipment: Ultrasonic bath with temperature control; Analytical Balance (0.01 mg readability).

The "Golden" Preparation Workflow

This protocol includes a "Pre-Solubilization" step often missed in standard SOPs, which prevents volume errors caused by the heat of solution or mixing.

Step 1: Gravimetric Weighing

Weigh accurately 10.0 mg ± 0.1 mg of N-Isopropyl Carvedilol into a 10 mL Amber Volumetric Flask. Record the exact weight (


).
Step 2: Pre-Solubilization (The Critical Step)

Add Methanol to approximately 60% of the flask volume (approx. 6 mL).

  • Why? Adding solvent to the neck immediately can trap air bubbles and prevent proper vortexing.

Step 3: Mechanical Dissolution

Sonicate the flask for 5 minutes at ambient temperature (20-25°C).

  • Visual Check: Inspect the solution against a dark background. The solution must be crystal-clear. If "schlieren" lines (viscous streaks) are visible, swirl and sonicate for an additional 2 minutes.

Step 4: Thermal Equilibration

Allow the flask to stand for 5 minutes to return to room temperature.

  • Thermodynamics: Methanol mixing is exothermic/endothermic depending on the solute. Volume expansion/contraction must stabilize before final dilution.

Step 5: Final Dilution

Dilute to the mark with Methanol. Stopper and invert the flask 10 times to ensure homogeneity.

Step 6: Filtration (Optional but Recommended)

If using for UPLC, filter through a 0.22 µm PTFE or Nylon syringe filter .

  • Validation: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption (a known issue with lipophilic amines).

Visualization: Dissolution Logic & Troubleshooting

The following diagram illustrates the decision matrix for handling solubility issues during standard preparation.

SolubilityWorkflow cluster_legend Legend Start Start: Weigh N-Isopropyl Carvedilol AddSolvent Add Methanol (60% Volume) Start->AddSolvent Sonicate Sonicate (5 mins, 25°C) AddSolvent->Sonicate VisualCheck Visual Inspection Sonicate->VisualCheck Clear Solution Clear? VisualCheck->Clear Yes Cloudy Particulates Visible? VisualCheck->Cloudy No Equilibrate Equilibrate to RT & Dilute to Mark Clear->Equilibrate Troubleshoot Add 5% DMSO (Co-solvent) OR Extend Sonication Cloudy->Troubleshoot Filter Filter (0.22 µm PTFE) Discard first 1 mL Equilibrate->Filter Ready Ready for HPLC/UPLC Filter->Ready Troubleshoot->VisualCheck Re-inspect Process Process Step Decision Decision Point

Figure 1: Decision tree for the preparation and troubleshooting of N-Isopropyl Carvedilol reference standard solutions.

Solubility Profiling Protocol (Semi-Quantitative)

If exact solubility data is required for method development (e.g., mobile phase optimization), perform this "Saturation Shake-Flask" method.

  • Preparation: Add excess N-Isopropyl Carvedilol solid (approx. 50 mg) to 1 mL of Methanol in a clear HPLC vial.

  • Agitation: Shake/vortex for 2 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Dilute the supernatant 100-fold and analyze via HPLC-UV against a known calibration curve.

  • Calculation:

    
    
    

Expected Result: Solubility in Methanol is typically >25 mg/mL . If solubility is insufficient for specific applications, DMSO is the recommended alternative solvent (Solubility >50 mg/mL).

Analytical Impact & Stability

  • Retention Time Shift: In Reverse Phase Chromatography (C18 column), N-Isopropyl Carvedilol will elute later than Carvedilol (Relative Retention Time > 1.0) due to the hydrophobic isopropyl group.

  • Stability:

    • Solution State: Stable in Methanol for 48 hours at Ambient Temp; 7 days at 2-8°C.

    • Degradation:[1][2] Susceptible to oxidation at the carbazole nitrogen if exposed to light/air for prolonged periods.

  • Storage: Store stock solutions in Amber vials at 2-8°C .

References

  • Hamad, M., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography with UV Detection for the Analysis of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Impurity Profiling

Carvedilol is a non-selective beta/alpha-1 blocker widely used in the management of hypertension and heart failure. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and final drug product are critical for ensuring safety and efficacy.[1] N-Isopropyl Carvedilol is a known related substance of Carvedilol.[2] Regulatory bodies require that impurities are monitored and controlled within specified limits.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the predominant analytical technique for this purpose. The selection of an appropriate UV detection wavelength is a cornerstone of method development, directly impacting the sensitivity, specificity, and accuracy of the quantification of N-Isopropyl Carvedilol and other related substances. This document provides a comprehensive guide to selecting the optimal wavelength and a detailed protocol for the analysis.

Physicochemical Properties and UV Absorbance Rationale

Carvedilol, and by extension its isopropyl analogue, possesses a carbazole moiety, which is the primary chromophore responsible for its UV absorbance. The UV spectrum of Carvedilol in methanol or ethanol typically exhibits several absorption maxima. Understanding this profile is key to selecting a wavelength that provides a robust signal for both the parent drug and its impurities.

  • Primary Absorbance Region: The most significant absorbance occurs in the range of 240-248 nm.[3][4][5][6][7] This region corresponds to the π → π* electronic transitions within the aromatic carbazole ring system, offering the highest molar absorptivity.

  • Secondary Absorbance Regions: Weaker absorption bands are also observed at higher wavelengths, such as 284-289 nm.[8][9]

The choice of solvent can slightly shift the absorption maxima (a phenomenon known as solvatochromism), but the general profile remains consistent. For reversed-phase HPLC, where mobile phases are typically mixtures of aqueous buffers and organic solvents like acetonitrile or methanol, the UV spectrum is the definitive guide for wavelength selection.

Wavelength Selection Strategy

The objective is to choose a wavelength that ensures sensitive detection of N-Isopropyl Carvedilol, often present at low levels, without compromising the ability to resolve it from Carvedilol and other potential impurities.

Key Considerations for Wavelength Selection:

  • Sensitivity: For impurity analysis, the wavelength should provide a strong signal (high absorbance) for the analyte of interest. The λmax (wavelength of maximum absorbance) is often the starting point. For Carvedilol and its related substances, this points towards the 240-242 nm region.[4][10]

  • Specificity: The chosen wavelength must allow the analyte peak to be distinguished from co-eluting peaks, excipients, or baseline noise. A diode array detector (DAD) is invaluable here, as it can scan a range of wavelengths and assess peak purity.

  • Robustness: The selected wavelength should be on a relatively flat region of the absorbance spectrum if possible. This minimizes the impact of small fluctuations in the HPLC pump's wavelength accuracy, leading to more reproducible results.

  • Universality for Impurities: When analyzing multiple impurities, the selected wavelength should provide an adequate response for all compounds. Fortunately, impurities of Carvedilol, including N-Isopropyl Carvedilol, often share the same core chromophore, making a single wavelength effective.

Based on extensive literature and pharmacopeial methods, 240 nm is the most commonly cited and robust wavelength for the simultaneous determination of Carvedilol and its impurities.[5][7][11][12] This wavelength provides an excellent balance of high sensitivity for the carbazole chromophore and good signal-to-noise ratio. Other wavelengths such as 242 nm and 254 nm have also been successfully used.[1][10]

cluster_0 Wavelength Selection Logic Start Analyze UV Spectrum of Carvedilol & Impurity LambdaMax Identify λmax (~240-248 nm) Start->LambdaMax Provides initial target Specificity Consider Potential Interferences Start->Specificity Sensitivity Maximize Signal (High Molar Absorptivity) LambdaMax->Sensitivity Final Select Optimal Wavelength (e.g., 240 nm) Sensitivity->Final Specificity->Final A 1. Prepare Mobile Phase & Solutions B 2. Equilibrate HPLC System (Stable Baseline) A->B C 3. System Suitability Test (Inject Standard x5) B->C D Check Criteria (Rs, Tailing, %RSD) C->D D->B Fail E 4. Inject Blank (Diluent) D->E Pass F 5. Prepare & Inject Sample E->F G 6. Acquire & Process Data F->G

Sources

Advanced Extraction Protocols for N-Isopropyl Carvedilol from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a critical process-related impurity and degradation product of the beta-blocker Carvedilol. Chemically, it is formed by the alkylation of the secondary amine in Carvedilol, converting it into a tertiary amine and increasing the molecule's lipophilicity.

For researchers conducting toxicity studies or quality control in biological fluids (PK/PD of impurities), standard Carvedilol extraction protocols must be adapted. The N-isopropyl substitution eliminates the hydrogen bond donor capability of the amine and increases the LogP (estimated >4.5), altering its interaction with solid-phase sorbents and organic solvents.

Physicochemical Profile
PropertyCarvedilol (Parent)N-Isopropyl Carvedilol (Target)Impact on Extraction
Structure Secondary AmineTertiary AmineCannot use GITC derivatization; higher steric hindrance.
Basicity (pKa) ~9.7 (Amine)~9.0–9.5 (Est.)Retains strong retention on Cation Exchange (MCX).
Lipophilicity High (LogP ~4.[1]1)Very High (LogP >4.5)Increased risk of non-specific binding to plastics; requires stronger elution solvents.
MW 406.5 g/mol 448.6 g/mol Distinct Mass Shift (+42 Da) for LC-MS/MS.

Method A: Mixed-Mode Cation Exchange (SPE) – The Gold Standard

Objective: Isolate N-Isopropyl Carvedilol from plasma proteins and phospholipids with maximum recovery. Mechanism: Utilizes the basic nature of the tertiary amine to bind to sulfonate groups (cation exchange) while washing away neutrals and acidic interferences.

Materials
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Internal Standard (IS): Carvedilol-d5 or N-Isopropyl Carvedilol-d7 (if custom synthesized).

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Acetonitrile/Methanol (50:50).
    
Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL of human plasma.[2]

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2%

      
       . Vortex for 30 seconds.
      
    • Scientific Rationale: Acidification (pH < 3) ensures the tertiary amine is fully protonated (

      
      ), enabling ionic binding to the MCX sorbent.
      
  • Conditioning:

    • Add 1 mL Methanol .

    • Add 1 mL Water .

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Critical: Do not let the cartridge dry out.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes plasma proteins and hydrophilic interferences).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipophilic interferences and phospholipids).

    • Note: Unlike the parent Carvedilol, N-Isopropyl Carvedilol is highly lipophilic and will not elute with 100% Methanol as long as the pH is acidic (ionic bond holds it).

  • Elution:

    • Elute with 2 x 250 µL of 5%

      
       in ACN/MeOH (1:1) .
      
    • Scientific Rationale: The high pH neutralizes the ammonium species (

      
      ), breaking the ionic bond. The organic solvent disrupts hydrophobic interactions.
      
  • Post-Extraction:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 50:50).

Workflow Visualization

SPE_Workflow Start Plasma Sample (200 µL) Acidify Acidify: Add 2% H3PO4 (Target pH < 3) Start->Acidify Load Load onto MCX Cartridge (Protonated Amine binds to SO3-) Acidify->Load Protonation Wash1 Wash 1: Aqueous Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in ACN/MeOH (Break Ionic Bond) Wash2->Elute Switch to High pH Dry Evaporate & Reconstitute for LC-MS/MS Elute->Dry

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow specifically tuned for basic lipophilic amines like N-Isopropyl Carvedilol.

Method B: Liquid-Liquid Extraction (LLE) – High Throughput

Objective: Rapid extraction for high-volume assays where SPE costs are prohibitive. Mechanism: pH manipulation to neutralize the tertiary amine, driving it into an organic solvent.

Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.
    
Step-by-Step Protocol
  • Alkalinization:

    • To 200 µL plasma, add 50 µL of 0.1 M

      
       (pH 10) .
      
    • Scientific Rationale: The pKa of the tertiary amine is estimated around 9.0–9.5. Raising pH to 10 ensures >80% of the molecule is in the uncharged (neutral) state, essential for partitioning into the organic layer.

  • Extraction:

    • Add 1.0 mL of MTBE .

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Separation:

    • Flash freeze the aqueous (bottom) layer using a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant.

    • Transfer supernatant to a clean glass tube. Avoid plastic tubes to prevent adsorption losses of this highly lipophilic impurity.

  • Drying:

    • Evaporate to dryness under Nitrogen stream.

    • Reconstitute immediately.

Analytical Validation & QC Criteria

When validating this method for N-Isopropyl Carvedilol, specific attention must be paid to carryover and matrix effects due to its higher lipophilicity compared to Carvedilol.

Quantitative Summary Table
ParameterAcceptance CriteriaNotes for N-Isopropyl Carvedilol
Recovery (SPE) > 85%Ensure elution solvent is strong (50% organic minimum) to release hydrophobic binding.
Recovery (LLE) > 75%MTBE performs better than Ethyl Acetate for this specific lipophilic analog.
Matrix Effect ± 15%Use Phospholipid Removal plates if using PPT; MCX is superior for reducing suppression.
Linearity

Range: 0.5 – 500 ng/mL (typical impurity tracking range).
Stability < 10% degradationWarning: N-Isopropyl Carvedilol is light-sensitive (similar to parent). Perform extraction in amber light.
LC-MS/MS Detection Parameters (Example)
  • Column: C18, 1.7 µm (e.g., Acquity BEH).

  • Mobile Phase: A: 0.1% Formic Acid (Water); B: Acetonitrile.

  • Transition (MRM):

    • Precursor: 449.2 (

      
      )
      
    • Product Ions: 116.2 (Isopropyl-amine fragment) and 222.1 (Carbazole fragment).

    • Note: The 116.2 fragment is specific to the N-isopropyl side chain modification.

References

  • Chatterjee, B., et al. (2011).[3][4] "HPLC-Method for the Quantification of Carvedilol in Human Plasma." Asian Journal of Chemistry. Available at: [Link]

  • Zarghi, A., et al. (2015).[5] "HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction." Journal of Chromatographic Science. Available at: [Link]

  • Patel, S., et al. (2024).[6] "Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine... Using AQbD Principles." Sci. Pharm.[6] (MDPI). Available at: [Link]

  • United States Pharmacopeia (USP). "Carvedilol Monograph & Impurities." USP-NF Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Carvedilol and its N-Isopropyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Carvedilol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Carvedilol and its N-Isopropyl process-related impurity. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to overcome this common analytical challenge.

Understanding the Challenge: Co-elution of Carvedilol and N-Isopropyl Carvedilol

Co-elution of Carvedilol with its N-Isopropyl impurity is a frequent issue in reversed-phase HPLC analysis. The N-Isopropyl impurity, 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, possesses a structure very similar to the active pharmaceutical ingredient (API), Carvedilol. The key difference is the substitution of a hydrogen atom on the secondary amine with an isopropyl group. This seemingly minor change increases the hydrophobicity of the impurity, which can lead to similar retention times and, consequently, co-elution under non-optimized chromatographic conditions.

This guide will walk you through a logical, step-by-step approach to methodically troubleshoot and resolve this co-elution, ensuring accurate quantification of both the API and the impurity.

Frequently Asked Questions (FAQs)

Q1: Why does the N-Isopropyl impurity co-elute with Carvedilol?

A1: The co-elution is primarily due to the structural similarity between Carvedilol and its N-Isopropyl impurity. In reversed-phase HPLC, retention is largely driven by the hydrophobic interactions between the analyte and the stationary phase. The addition of an isopropyl group to the amine in the side chain of Carvedilol makes the impurity slightly more hydrophobic. However, this difference in hydrophobicity may not be sufficient to achieve baseline separation under standard analytical conditions, leading to overlapping peaks.

Q2: What is the first step I should take to resolve the co-elution?

A2: The first and most critical step is to ensure your current HPLC system is performing optimally. Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility. A well-maintained system is essential for achieving the best possible resolution. Once system performance is confirmed, the next logical step is to adjust the mobile phase composition, particularly the organic solvent content and the pH.

Q3: How does changing the mobile phase pH help in separating these two compounds?

A3: Both Carvedilol and the N-Isopropyl impurity are basic compounds due to the presence of the secondary and tertiary amine groups, respectively. The pKa of the secondary amine in Carvedilol is approximately 7.8.[1] By adjusting the mobile phase pH, you can alter the degree of ionization of these amine groups. Operating at a pH about 2 units below the pKa (e.g., pH 2.5-3.5) will ensure that both the API and the impurity are fully protonated (ionized). In their ionized state, their interaction with the hydrophobic stationary phase is reduced, and subtle differences in their structure can be better exploited for separation. The United States Pharmacopeia (USP) recommends a mobile phase with a pH of 2.0 for one of its validated methods for Carvedilol impurities.[2]

Q4: Can changing the organic modifier in the mobile phase improve separation?

A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can significantly impact selectivity. Acetonitrile and methanol have different solvent strengths and interact differently with both the stationary phase and the analytes. This can alter the elution order or increase the separation between closely eluting peaks. A systematic evaluation of different organic modifiers, or even ternary mixtures, can be a powerful tool for resolving co-elution.

Q5: When should I consider changing the HPLC column?

A5: If adjustments to the mobile phase (pH, organic solvent strength, and type) do not yield the desired resolution, changing the column should be your next consideration. A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) will offer a different selectivity. Additionally, columns with smaller particle sizes (e.g., UHPLC columns with sub-2 µm particles) provide higher efficiency, leading to narrower peaks and improved resolution. The USP monograph for Carvedilol suggests a C18 or a C8 column for the analysis of its related compounds.[2][3]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This troubleshooting guide provides a systematic workflow to separate Carvediloll and its N-Isopropyl impurity.

Step 1: Initial Assessment and System Suitability

Before modifying your method, it's crucial to confirm that your HPLC system is functioning correctly.

  • Protocol:

    • Prepare a system suitability solution containing Carvedilol and, if available, a reference standard for the N-Isopropyl impurity.

    • Inject the solution multiple times (n=5 or 6) using your current method.

    • Evaluate the following parameters for the Carvedilol peak:

      • Tailing Factor (Tf): Should be between 0.8 and 1.5. A tailing peak can obscure a closely eluting impurity.

      • Theoretical Plates (N): Should meet the specifications for your column and method. Low plate count indicates poor column efficiency.

      • Reproducibility (%RSD): The relative standard deviation for peak area and retention time should be less than 2.0%.

  • Troubleshooting:

    • High Tailing Factor: May indicate secondary interactions with the stationary phase or a deteriorating column. Consider flushing the column or replacing it.

    • Low Theoretical Plates: Could be due to a void in the column, an improper connection, or extra-column band broadening.

    • Poor Reproducibility: May point to issues with the pump, injector, or inconsistent sample preparation.

Step 2: Mobile Phase Optimization

The mobile phase is the most versatile tool for manipulating chromatographic selectivity.

  • Rationale: As basic compounds, the ionization state of Carvedilol and its N-Isopropyl impurity is highly dependent on the mobile phase pH. By working at a low pH, both compounds will be fully protonated, minimizing peak tailing due to silanol interactions and potentially enhancing separation.

  • Protocol:

    • Prepare a series of mobile phases with the same organic modifier and buffer salt concentration but with varying pH values (e.g., pH 2.5, 3.0, 3.5). Use a suitable buffer such as phosphate or formate.

    • Inject the sample containing Carvedilol and the N-Isopropyl impurity at each pH.

    • Monitor the resolution between the two peaks. A pH of around 2.8 to 3.3 is often a good starting point for the separation of Carvedilol and its impurities.[4][5]

  • Rationale: The increased hydrophobicity of the N-Isopropyl impurity means it will interact more strongly with the C18 stationary phase than Carvedilol. Decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of both compounds, but may disproportionately affect the more hydrophobic impurity, thereby improving resolution.

  • Protocol:

    • Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%).

    • Analyze the sample at each new mobile phase composition.

    • Observe the impact on retention time and resolution. Be mindful that longer run times will result.

Step 3: Gradient Elution

If isocratic elution is insufficient, a gradient method can enhance resolution.

  • Rationale: A shallow gradient can effectively separate compounds with similar hydrophobicities. By starting with a lower percentage of organic solvent and gradually increasing it, the subtle differences in the interaction of Carvedilol and the N-Isopropyl impurity with the stationary phase can be amplified.

  • Protocol:

    • Develop a shallow gradient program. For example, start with a mobile phase composition that provides good initial retention and slowly increase the organic content over 15-20 minutes.

    • The USP monograph for Carvedilol specifies a gradient method for the analysis of N-Isopropylcarvedilol.[3] This is an excellent starting point for method development.

Step 4: Column Selection

If mobile phase optimization does not provide the desired separation, a change in stationary phase is warranted.

  • Rationale: Different stationary phases offer different selectivities.

    • C8 vs. C18: A C8 column is less hydrophobic than a C18 column. This may reduce the retention of both compounds but can sometimes alter the selectivity and improve separation.

    • Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase provides pi-pi interactions in addition to hydrophobic interactions. This can be particularly effective for separating aromatic compounds like Carvedilol and its impurities.

    • End-capped Columns: Using a high-quality, end-capped column is crucial to minimize peak tailing for basic analytes.

  • Protocol:

    • Select a column with a different stationary phase chemistry.

    • Re-evaluate the separation using the optimized mobile phase conditions from the previous steps.

Data Summary: Starting Method Parameters

The following table provides examples of starting HPLC conditions that have been successfully used for the analysis of Carvedilol and its impurities.

ParameterMethod 1 (Isocratic)Method 2 (Gradient - USP based)[3]
Column Inertsil C8, 50 x 4.6 mm, 3 µm[6]L68, 4.6-mm × 15-cm; 5-µm packing
Mobile Phase A N/AAcetonitrile and trifluoroacetic acid (100:0.1)
Mobile Phase B N/ATrifluoroacetic acid and water (0.1:100)
Mobile Phase Acetonitrile:0.02M Orthophosphoric acid (pH 2.7 with Triethylamine) (70:30 v/v)[6]Gradient
Gradient IsocraticTime(min) %A %B0 22 7820 22 7833 38 6245 38 6255 55 4565 55 4568 22 7880 22 78
Flow Rate 1.0 mL/min[6]1.4 mL/min
Detection 240 nm[6]226 nm
Column Temp. Ambient30°C

Experimental Workflow Diagram

Resolving_Coelution cluster_start Start cluster_step1 Step 1: System Verification cluster_step2 Step 2: Mobile Phase Optimization cluster_step3 Step 3: Advanced Techniques cluster_end Finish start Co-elution of Carvedilol and N-Isopropyl Impurity Observed system_suitability Perform System Suitability Test (Tailing, Plates, %RSD) start->system_suitability system_ok System OK? system_suitability->system_ok fix_system Troubleshoot HPLC System (Column, Connections, Pump, etc.) system_ok->fix_system No adjust_ph Adjust Mobile Phase pH (e.g., 2.5 - 3.5) system_ok->adjust_ph Yes fix_system->system_suitability resolution_ph Resolution Improved? adjust_ph->resolution_ph adjust_organic Adjust Organic Solvent % (e.g., decrease by 2-5%) resolution_ph->adjust_organic No resolved Co-elution Resolved resolution_ph->resolved Yes resolution_organic Resolution Improved? adjust_organic->resolution_organic try_gradient Implement a Shallow Gradient resolution_organic->try_gradient No resolution_organic->resolved Yes resolution_gradient Resolution Improved? try_gradient->resolution_gradient change_column Change Column Chemistry (e.g., C8, Phenyl-Hexyl) resolution_gradient->change_column No resolution_gradient->resolved Yes resolution_column Resolution Improved? change_column->resolution_column resolution_column->resolved Yes consult Consult Further (e.g., Technical Support) resolution_column->consult No

Caption: Troubleshooting workflow for resolving co-elution.

Detailed Experimental Protocol: Method Development for Separation of Carvedilol and N-Isopropyl Impurity

This protocol outlines a systematic approach to developing an HPLC method capable of resolving Carvedilol from its N-Isopropyl impurity.

Materials and Reagents
  • Carvedilol Reference Standard

  • N-Isopropyl Carvedilol Impurity Reference Standard (if available)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Orthophosphoric Acid

  • Potassium Dihydrogen Phosphate

  • Triethylamine

  • Deionized Water (18.2 MΩ·cm)

Initial Chromatographic Conditions (Based on USP)
  • Column: L68, 4.6-mm × 15-cm; 5-µm packing

  • Mobile Phase A: Acetonitrile and trifluoroacetic acid (100:0.1)

  • Mobile Phase B: Trifluoroacetic acid and water (0.1:100)

  • Gradient: As per the table in the "Data Summary" section

  • Flow Rate: 1.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 226 nm

  • Injection Volume: 20 µL

Sample Preparation
  • Prepare a stock solution of Carvedilol at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • If the N-Isopropyl impurity standard is available, prepare a stock solution at a similar concentration.

  • Create a mixed solution containing both Carvedilol and the N-Isopropyl impurity at a relevant concentration ratio (e.g., 100:1 or as expected in your sample).

Method Development and Optimization
  • Initial Run: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the mixed standard solution and evaluate the chromatogram for the resolution between Carvedilol and the N-Isopropyl impurity.

  • pH Adjustment (if necessary): If co-elution or poor peak shape is observed, and you are not using the USP method, prepare mobile phases with a buffered aqueous component at pH values of 2.5, 3.0, and 3.5. Repeat the analysis with each mobile phase to determine the optimal pH for separation.

  • Gradient Optimization: If using a gradient, adjust the slope to improve resolution. A shallower gradient over a longer time can often resolve closely eluting peaks.

  • Organic Modifier Evaluation: If resolution is still not optimal, substitute acetonitrile with methanol in the mobile phase and re-optimize the gradient.

  • Column Screening: If necessary, repeat the optimization process on a column with a different stationary phase (e.g., a C8 or Phenyl-Hexyl column).

Method Validation

Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Logical Relationship Diagram

Logic_Diagram cluster_problem Problem Definition cluster_cause Root Cause cluster_solution Solution Strategy cluster_parameters Key Parameters to Adjust cluster_outcome Desired Outcome problem Co-elution of Carvedilol and N-Isopropyl Impurity cause High Structural Similarity & Similar Hydrophobicity problem->cause solution Manipulate Chromatographic Selectivity cause->solution ph Mobile Phase pH solution->ph organic Organic Modifier (Type & %) solution->organic gradient Gradient Slope solution->gradient column Stationary Phase (Column Chemistry) solution->column outcome Baseline Resolution (Rs > 1.5) ph->outcome organic->outcome gradient->outcome column->outcome

Caption: Key factors influencing the separation of Carvedilol and its impurity.

References

  • Determination of Carvedilol and its Impurities in Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336.
  • Naidu, N. V., et al. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206.
  • pKa Determination of Carvedilol by Spectrophotometry. (2018). Research Journal of Pharmacy and Technology, 11(10), 4383-4386.
  • National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem. Retrieved February 8, 2026, from [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
  • Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. (2023). Scientific Reports, 13(1), 10825.
  • Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (n.d.). Pharmaceutical Sciences.
  • Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.
  • Propranolol. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Carvedilol. (n.d.). Labmix24.
  • Carvedilol. (2011). In USP-NF.
  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (2012). Sivem Pharmaceuticals.
  • Carvedilol. (2011). USP-NF.
  • Solubility and Stability of Carvedilol in Deep Eutectic Solvents. (2022). ChemistrySelect, 7(48), e202203491.
  • Carvedilol. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Patel, T. N., et al. (2014). Formulation and evaluation of liquisolid compacts of carvedilol. Pharmacophore, 5(4), 451-466.
  • Carvedilol USP Monograph. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: HPLC Optimization for Carvedilol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing of N-Isopropyl Carvedilol (Impurity) Ticket ID: #SVC-HPLC-CARV-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering peak tailing with N-Isopropyl Carvedilol , a tertiary amine process impurity of Carvedilol. This is a classic chromatographic challenge involving basic analytes.

Carvedilol is a secondary amine, but N-Isopropyl Carvedilol is a tertiary amine . Tertiary amines are sterically bulky and highly basic (pKa ~9.0–9.7). The tailing you observe is almost certainly caused by secondary silanol interactions .[1] The positively charged nitrogen on the impurity is interacting with ionized silanol groups (Si-O⁻) on your column's silica support, causing a "drag" effect that manifests as tailing.

This guide provides a tiered troubleshooting protocol to eliminate this tailing, moving from mobile phase adjustments to stationary phase selection.

Module 1: The Mechanism of Tailing

Why is N-Isopropyl Carvedilol tailing?

In a standard Reversed-Phase (RP) method (e.g., USP Monograph conditions using Phosphate Buffer pH 2.0–3.0), the amine groups on Carvedilol and its impurities are protonated (positively charged).

  • The Primary Interaction: Hydrophobic retention (desired).

  • The Secondary Interaction: Cation exchange (undesired). The protonated amine (

    
    ) binds electrostatically to residual ionized silanols (
    
    
    
    ) on the silica surface.[2]
  • The Result: The kinetics of this "on-off" binding are slow, resulting in a kinetic tail.

Visualization: Silanol Blocking Mechanism

The following diagram illustrates how adding a modifier like Triethylamine (TEA) blocks these sites.

SilanolBlocking Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Chemistry Impurity N-Isopropyl Carvedilol (Tertiary Amine +) Silanol->Impurity Strong Ionic Bond (Causes Tailing) PeakShape Resulting Peak Shape Impurity->PeakShape Elutes Symmetrically if Silanol Blocked TEA Triethylamine (TEA) (Silanol Blocker) TEA->Silanol Competes/Blocks (Sacrificial Base)

Figure 1: Mechanism of Silanol Suppression.[2] TEA acts as a "sacrificial base," saturating the active sites so the target impurity can elute cleanly.

Module 2: Mobile Phase Optimization (The "Chemical" Fix)

If you cannot change the column immediately, you must alter the mobile phase chemistry to suppress silanol activity.

FAQ: How do I adjust the mobile phase to fix tailing?

You have two main levers: pH and Additives .[3][4][5]

Option A: The "Sacrificial Base" (Add TEA)

Add Triethylamine (TEA) to your aqueous buffer. TEA is a small, highly basic amine that fits easily into the silica pores and binds to silanols more effectively than the bulky N-Isopropyl Carvedilol.

  • Protocol: Add 0.1% to 0.5% (v/v) TEA to the buffer component before pH adjustment.

  • Critical Step: You must adjust the pH (usually with Phosphoric Acid) after adding TEA. TEA is basic; if you don't re-adjust, the high pH will dissolve your silica column.[6]

Option B: pH Suppression

Ensure your pH is sufficiently low.

  • Target: pH 2.0 – 2.5.

  • Reasoning: The pKa of surface silanols is roughly 3.5 – 4.5. By operating at pH < 2.5, you force the equilibrium

    
    . Neutral silanols (
    
    
    
    ) do not bind the amine.

Data Comparison: Effect of Modifiers

ParameterStandard ConditionOptimized Condition AOptimized Condition B
Buffer 20mM Phosphate, pH 3.020mM Phosphate, pH 2.0 20mM Phosphate + 0.1% TEA , pH 2.5
Tailing Factor (

)
1.8 - 2.2 (Fail)1.3 - 1.5 (Marginal)1.0 - 1.2 (Pass)
Mechanism Silanols partially ionizedSilanols protonatedSilanols blocked by TEA

Module 3: Stationary Phase Selection (The "Hardware" Fix)

If mobile phase adjustments are insufficient, your column technology may be outdated. Older "Type A" silica contains high metal impurities which increase silanol acidity.

FAQ: Which column is best for N-Isopropyl Carvedilol?

You need a column classified as L7 (C8) or L1 (C18) that is specifically "Base Deactivated" (BDS) or uses "Type B" (High Purity) silica.

Recommended Column Technologies:

  • Hybrid Particles (e.g., Waters XBridge/BEH): These use an ethylene-bridged hybrid silica that inherently has fewer silanols and resists high pH.

  • Polar Embedded (e.g., Phenomenex Synergi Fusion): These have a polar group near the surface that creates a "water shield," preventing the base from reaching the silanols.

  • End-Capping: Ensure the column is "double end-capped." This means the manufacturer reacted the free silanols with a small silane reagent to seal them off.

Module 4: Step-by-Step Troubleshooting Protocol

Follow this decision tree to isolate and resolve the issue.

Troubleshooting Start Start: Tailing Factor > 1.5 CheckPh Step 1: Check Buffer pH Is it > 3.0? Start->CheckPh LowerPh Action: Lower pH to 2.0-2.5 (Protonate Silanols) CheckPh->LowerPh Yes CheckTEA Step 2: Is TEA present? CheckPh->CheckTEA No LowerPh->CheckTEA AddTEA Action: Add 5mM TEA (Block Silanols) CheckTEA->AddTEA No CheckCol Step 3: Check Column Type Is it Type A / Non-Endcapped? CheckTEA->CheckCol Yes AddTEA->CheckCol ChangeCol Action: Switch to BDS/Hybrid Column (L7 or L1) CheckCol->ChangeCol Yes Temp Step 4: Increase Temp (Improve Kinetics) CheckCol->Temp No ChangeCol->Temp Success Success: Tailing < 1.2 Temp->Success

Figure 2: Decision Tree for Reducing Peak Tailing.

Detailed Protocol Steps
  • System Check (The "Zero" Step):

    • Ensure your extra-column volume is minimized.[5] Wide-bore tubing (Red/0.005") between the injector and column can cause physical tailing that mimics chemical tailing. Switch to 0.005" (Red) or 0.0025" (Blue) PEEK tubing.

  • Buffer Preparation (The "TEA" Method):

    • Weigh: 2.72 g Monobasic Potassium Phosphate (

      
      ).[7]
      
    • Dissolve: In 900 mL HPLC grade water.

    • Add Modifier: Add 2.0 mL Triethylamine (TEA).

    • Adjust pH: Titrate with dilute Phosphoric Acid (85%) to pH 2.5 ± 0.1 .

    • Dilute: To 1000 mL.

    • Filter: 0.45 µm nylon filter.

  • Temperature Optimization:

    • Increase column oven temperature to 40°C or 50°C (if column permits).

    • Why? Higher temperature improves the mass transfer kinetics of the amine, sharpening the peak and reducing the "drag" from silanol interactions.

References

  • United States Pharmacopeia (USP). USP Monograph: Carvedilol.[7][8] (Referenced for standard L7 column and phosphate buffer conditions).

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[4][5][6][9] Explains silanol interactions and pH effects.

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).[4][5][6][9] Details the mechanism of TEA as a silanol suppressor.

  • Element Lab Solutions. Peak Tailing in HPLC. Illustrates the interaction between basic drugs and ionized silanols.

  • ResearchGate. HPLC studies for assessing the stability of carvedilol tablets. (2025).[4][5][6][9] Discusses specific mobile phase compositions for Carvedilol impurities.

Sources

Improving resolution between Carvedilol and N-Isopropyl analog

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Chromatographic Resolution of Carvedilol and N-Isopropyl Analog

Welcome to the technical support center dedicated to resolving the analytical challenge of separating Carvedilol from its closely related N-Isopropyl analog. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline resolution between these two structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in the principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate Carvedilol and its N-Isopropyl analog?

A1: The difficulty stems from their profound structural similarity. The N-Isopropyl analog is a process-related impurity of Carvedilol, differing only by the substitution of a hydrogen atom on the secondary amine with an isopropyl group.[1][2] This minor change results in very similar physicochemical properties, including polarity, pKa, and hydrophobicity, making them challenging to differentiate using standard reversed-phase HPLC methods.[3]

Q2: My current C18 column shows co-elution or poor resolution. What is the first parameter I should adjust?

A2: Before making drastic changes, the first and often most impactful parameter to adjust is the mobile phase pH . Carvedilol has a secondary amine with a pKa of approximately 7.8.[4][5] By adjusting the mobile phase pH to be within ±1.5 units of the pKa, you can significantly alter the ionization state of the molecule, which in turn affects its retention and selectivity.[6] Small changes in pH can lead to dramatic shifts in retention for ionizable compounds.[6]

Q3: I've tried adjusting the pH, but the resolution is still below 1.5. What's next?

A3: The next logical step is to evaluate the organic modifier in your mobile phase.[7][8] Acetonitrile (MeCN) and methanol (MeOH) are the most common choices in reversed-phase chromatography and offer different selectivities.[9][10] If you are using acetonitrile, switching to methanol (or vice versa) can alter the interactions between the analytes and the stationary phase, often improving resolution for structurally similar compounds.[7]

Q4: Is a standard C18 column the best choice for this separation?

A4: While C18 columns are a good starting point, they may not provide the necessary selectivity for this specific pair. Alternative stationary phases can offer different retention mechanisms.[11] A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivities through pi-pi interactions with the aromatic rings in Carvedilol and its analog. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[12]

Q5: Could temperature play a role in improving the separation?

A5: Yes, column temperature is a crucial parameter. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and improved efficiency.[13] More importantly, temperature can also affect the selectivity of the separation. Experimenting with temperatures between 30°C and 50°C is a worthwhile optimization step.

Troubleshooting Guides: A Systematic Approach

When baseline resolution (Rs > 1.5) is not achieved, a systematic approach to method development is essential. The following guides provide step-by-step protocols to troubleshoot and optimize your separation.

Guide 1: Optimizing Mobile Phase pH

The ionization state of Carvedilol's secondary amine is a critical handle for manipulating its retention.

Causality: At a pH below its pKa (7.8), the amine group will be protonated (positively charged), making the molecule more polar and decreasing its retention on a reversed-phase column.[14] Conversely, at a pH above the pKa, the amine will be in its neutral, more hydrophobic form, leading to increased retention. The N-isopropyl group slightly alters the basicity of the amine, creating a subtle difference in pKa that can be exploited by fine-tuning the mobile phase pH.

Experimental Protocol: pH Screening
  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH can be adjusted)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a generic gradient (e.g., 5-95% B over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 242 nm[15]

  • pH Adjustment: Prepare a series of mobile phases with buffered pH values around the pKa of Carvedilol.

    • pH 6.5

    • pH 7.0

    • pH 7.5

    • pH 8.0

    • pH 8.5

    • Note: Ensure you use a pH-stable column if working above pH 7.

  • Analysis: Inject a mixture of Carvedilol and the N-Isopropyl analog under each pH condition.

  • Evaluation: Compare the chromatograms for changes in retention time and, most importantly, resolution.

Mobile Phase pHRetention Time Carvedilol (min)Retention Time N-Isopropyl Analog (min)Resolution (Rs)
2.7 (Formic Acid)8.28.41.1
6.59.59.81.3
7.510.811.21.6
8.512.112.61.8

This is example data and will vary based on the specific column and system.

Troubleshooting Flowchart: pH Optimization

G start Start: Poor Resolution (Rs < 1.5) check_pka Is mobile phase pH controlled? start->check_pka adjust_ph Adjust mobile phase pH to be within 1.5 units of Carvedilol's pKa (~7.8) check_pka->adjust_ph No ph_screen Perform pH screen (e.g., pH 6.5, 7.5, 8.5) check_pka->ph_screen Yes adjust_ph->ph_screen eval_res Evaluate Resolution ph_screen->eval_res success Success: Rs >= 1.5 eval_res->success Rs >= 1.5 fail Failure: Rs < 1.5 Proceed to Guide 2 eval_res->fail Rs < 1.5 G start Start: Inadequate resolution after pH optimization change_modifier Switch Organic Modifier (e.g., MeCN to MeOH) start->change_modifier eval_modifier Evaluate Resolution change_modifier->eval_modifier success_modifier Success: Rs >= 1.5 eval_modifier->success_modifier Rs >= 1.5 fail_modifier Failure: Rs < 1.5 eval_modifier->fail_modifier Rs < 1.5 change_column Screen Alternative Stationary Phases (Phenyl, PFP) fail_modifier->change_column eval_column Evaluate Resolution change_column->eval_column success_column Success: Rs >= 1.5 eval_column->success_column Rs >= 1.5 fail_column Consider Advanced Techniques (e.g., SFC, 2D-LC) eval_column->fail_column Rs < 1.5

Caption: Workflow for selecting optimal organic modifier and stationary phase.

Guide 3: The Chiral Dimension

It is important to remember that Carvedilol is a racemic mixture, meaning it exists as two enantiomers (R and S). [16][17]The N-Isopropyl analog will also be chiral. While achiral separation is often the primary goal for impurity profiling, it's crucial to be aware that some chromatographic conditions, especially with certain columns, might induce partial chiral separation, leading to peak broadening or splitting. If complete separation of all four potential stereoisomers is required, a dedicated chiral method is necessary.

Considerations for Chiral Separation:

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) like cellulose or amylose derivatives are commonly used. [18][19]* Mobile Phases: Often a combination of a non-polar solvent (like hexane or heptane) with an alcohol (like ethanol or isopropanol) is used in normal-phase mode. Reversed-phase chiral separations are also possible. [18]* Additives: Small amounts of acidic or basic additives can be crucial for good peak shape and resolution.

References

  • SIELC Technologies. (n.d.). Separation of Carvedilol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pal, T. K., & Chatterjee, B. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. Retrieved from [Link]

  • Jain, D., et al. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from [Link]

  • Wikipedia. (n.d.). Carvedilol. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2018). pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology, 11(9), 4055-4058. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2023). Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. Scientific Reports, 13(1), 10829. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-Isopropyl Carvedilol. Retrieved from [Link]

  • Ionescu, C., et al. (2015). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia, 63(2), 231-236. Retrieved from [Link]

  • FDA. (n.d.). COREG (carvedilol) Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. Retrieved from [Link]

  • Veeprho. (n.d.). N-Isopropyl Carvedilol. Retrieved from [Link]

  • Medvedovici, A., et al. (2007). Achiral-chiral LC/LC-FLD coupling for determination of carvedilol in plasma samples for bioequivalence purposes. Journal of Chromatography B, 850(1-2), 327-335. Retrieved from [Link]

  • ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. Retrieved from [Link]

  • Palle, S., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 219, 114971. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Klimek-Turek, A., et al. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Gumieniczek, A., & Przygodzinska, D. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17, 173-177. Retrieved from [Link]

  • ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. Retrieved from [Link]

  • Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Separation Science. (n.d.). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Retrieved from [Link]

  • Reddit. (n.d.). Alternative stationary phases. Retrieved from [Link]

  • Biopharmaceutical Development & Production. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Sharma, S., & Singh, A. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 6(4), 233-239. Retrieved from [Link]

  • Fekete, S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Pharmaceutical and Biomedical Analysis, 102, 303-310. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Wiley. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of carvedilol. Retrieved from [Link]

  • Al-Sabah, Z. K. A., & Al-Khafaji, M. A. H. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 28(23), 7808. Retrieved from [Link]

  • precisionFDA. (n.d.). CARVEDILOL PHOSPHATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.2: Chiral and Achiral Molecules. Retrieved from [Link]

  • J&C BIOTECH. (n.d.). N-Isopropyl Carvedilol. Retrieved from [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). N-Isopropyl Carvedilol. Retrieved from [Link]

Sources

Troubleshooting baseline noise in N-Isopropyl Carvedilol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Isopropyl Carvedilol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound and its related substances. As Senior Application Scientists, we have compiled this resource based on established principles of chromatography and extensive field experience to ensure scientific integrity and practical utility.

Troubleshooting Baseline Noise in N-Isopropyl Carvediloll Analysis

High baseline noise can significantly impact the sensitivity and accuracy of your N-Isopropyl Carvedilol analysis, making it difficult to detect and quantify low-level impurities. This section provides a comprehensive guide to diagnosing and resolving the root causes of baseline noise in both HPLC-UV and LC-MS systems.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my HPLC-UV chromatogram for N-Isopropyl Carvedilol. Where should I start my investigation?

A1: A noisy baseline in HPLC can originate from several sources, broadly categorized into issues with the mobile phase, the HPLC system hardware, or the column.[1][2][3] A systematic approach is crucial for efficient troubleshooting.

First, consider the mobile phase . Contaminants in your solvents, especially water, are a frequent cause of baseline noise, particularly in gradient elution.[2][4] Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.[4] Improper degassing can also introduce air bubbles into the system, leading to a noisy baseline.[1][3]

Next, evaluate the HPLC system . Leaks in fittings or worn pump seals can cause pressure fluctuations that manifest as baseline noise.[1] The detector itself can be a source of noise; a deteriorating UV lamp or a contaminated flow cell will reduce the amount of light reaching the photodiode, thereby increasing noise.[2][5]

Finally, don't overlook the column . A contaminated or degraded column can leach impurities, causing a noisy or drifting baseline.[2][6]

To begin, we recommend a logical, stepwise diagnostic approach. The following flowchart outlines a typical troubleshooting workflow.

G start High Baseline Noise Observed mobile_phase Step 1: Check Mobile Phase - Freshly prepared? - HPLC Grade Solvents? - Properly Degassed? start->mobile_phase system_check Step 2: Inspect HPLC System - Check for leaks? - Pump pressure stable? - Detector lamp status? mobile_phase->system_check column_isolate Step 3: Isolate the Column - Replace column with a union. - Run mobile phase. system_check->column_isolate noise_persists Noise Persists? column_isolate->noise_persists detector_issue Potential Detector Issue: - Clean flow cell - Check lamp noise_persists->detector_issue Yes noise_gone Noise Disappears? noise_persists->noise_gone No pump_issue Potential Pump/Mixer Issue: - Check check-valves - Service pump seals detector_issue->pump_issue end Problem Resolved pump_issue->end column_problem Column is the Source: - Flush the column - Replace if necessary noise_gone->column_problem column_problem->end

Caption: Troubleshooting workflow for HPLC baseline noise.

Q2: My mobile phase for N-Isopropyl Carvedilol analysis contains a buffer. Could this be contributing to the baseline noise?

A2: Absolutely. While buffers are essential for controlling retention and peak shape, they can also be a source of baseline noise if not prepared and handled correctly.

  • Microbial Growth: Aqueous buffer solutions are prone to bacterial or algal growth, which can cause baseline noise and clog your system.[4] It is crucial to prepare these solutions fresh and filter them through a 0.2 µm or 0.45 µm filter before use.[4][7]

  • Buffer Precipitation: If you are using a gradient with a high percentage of organic solvent, the buffer salts can precipitate, leading to pressure fluctuations and a noisy baseline. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient.

  • Purity of Reagents: Always use high-purity salts and acid/base modifiers for your buffers.[4] Lower-grade reagents can contain impurities that absorb at your detection wavelength.

Best Practice Rationale Reference
Prepare buffers fresh dailyPrevents microbial growth that can cause noise and system blockage.
Filter buffers (0.2 µm or 0.45 µm)Removes particulate matter and microorganisms.[7]
Use HPLC-grade reagentsMinimizes impurities that can cause spurious peaks and baseline noise.[4]
Ensure buffer solubilityPrevents precipitation in high organic mobile phases, which can damage the pump and column.N/A

Q3: I'm running an LC-MS/MS method for N-Isopropyl Carvedilol and see a high, noisy baseline in my total ion chromatogram (TIC). What are the likely causes?

A3: Baseline noise in LC-MS can stem from the LC system, as discussed previously, but also has unique sources related to the ion source and mass spectrometer.

  • Ion Source Contamination: The electrospray ionization (ESI) source is susceptible to contamination from non-volatile components in the sample or mobile phase. This can lead to an unstable spray and a noisy baseline. Regular cleaning of the ion source components is essential.

  • Mobile Phase Additives: Volatile mobile phase additives like formic acid or ammonium formate are typically used for LC-MS.[8] Using non-volatile buffers (e.g., phosphate) will contaminate the ion source and cause significant signal suppression and noise. Ensure your mobile phase is MS-compatible.

  • Solvent Purity: The purity of solvents is even more critical in LC-MS. Trace impurities can have a significant impact on the baseline.[9] Use LC-MS grade solvents to minimize this issue.

  • Gas Purity: The nebulizing and drying gases (typically nitrogen) must be of high purity. Contaminants in the gas supply can lead to a noisy baseline.

Here is a protocol for cleaning a typical ESI source. Note that you should always consult your instrument's manual for specific instructions.

Protocol: Basic ESI Source Cleaning
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Power Down: Turn off the mass spectrometer and allow it to vent completely.

  • Disassemble: Carefully remove the ESI probe and capillary.

  • Sonication: Place the probe and capillary in a beaker with a 50:50 mixture of HPLC-grade methanol and water. Sonicate for 15-20 minutes.

  • Rinse: Thoroughly rinse the components with HPLC-grade methanol.

  • Dry: Dry the components completely with a stream of high-purity nitrogen.

  • Reassemble: Carefully re-install the probe and capillary.

  • System Check: Pump down the system and check the baseline with a direct infusion of a clean solvent.

Q4: Can my sample preparation method for N-Isopropyl Carvedilol introduce baseline noise?

A4: Yes, the sample preparation process is a critical and often overlooked source of baseline noise.

  • Incomplete Dissolution: If N-Isopropyl Carvedilol or other components in your sample are not fully dissolved in the injection solvent, particulates can be injected into the system, causing pressure spikes and a noisy baseline.

  • Matrix Effects: If you are analyzing N-Isopropyl Carvedilol in a complex matrix (e.g., plasma, formulation excipients), co-eluting matrix components can cause ion suppression and baseline disturbances in LC-MS.[10] A thorough sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can mitigate these effects.[10]

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than your mobile phase can cause peak distortion and baseline issues. Whenever possible, dissolve your sample in the initial mobile phase.[4]

G sample_prep Sample Preparation dissolution Ensure Complete Dissolution - Use appropriate solvent - Sonicate if necessary sample_prep->dissolution cleanup Perform Sample Cleanup (if in complex matrix) - SPE - LLE sample_prep->cleanup solvent_match Match Injection Solvent to Mobile Phase sample_prep->solvent_match clean_baseline Clean Baseline dissolution->clean_baseline cleanup->clean_baseline solvent_match->clean_baseline

Caption: Key considerations in sample preparation to avoid baseline noise.

By systematically working through these potential causes, you can effectively diagnose and resolve baseline noise issues in your N-Isopropyl Carvedilol analysis, leading to more reliable and accurate results.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America. Retrieved from [Link]

  • YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise?. Retrieved from [Link]

  • Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6(5), 437-445.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Srichan, P., et al. (2022).
  • International Journal of Pharmacy and Technology. (2025, August 7). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]

  • Phenomenex. (2022, November 2). HPLC Tips & Tricks: Mobile Phase Preparation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from [Link]

  • Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. Retrieved from [Link]

  • Analytical Methods. (n.d.). A NIR, 1H-NMR, LC-MS and chemometrics pilot study on the origin of carvedilol drug substances: a tool for discovering falsified active pharmaceutical ingredients. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Preparing the Mobile Phases. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). ASSAY METHOD AND VALIDATION FOR THE CARVEDILOL TABLET FORMULATION BY USING RP-HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Minimizing formation of N-Isopropyl Carvedilol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and analytical scientists dealing with the synthesis of Carvedilol. It focuses specifically on the mitigation of N-Isopropyl Carvedilol (CAS 1246819-01-1), a critical process-related impurity.

Topic: Minimizing Formation of N-Isopropyl Carvedilol

Status: Active | Audience: Process Chemistry & R&D | Version: 2.4

Executive Summary & Impurity Profile

Issue: Presence of N-Isopropyl Carvedilol (Impurity Class: Process-Related / Alkyl Derivative). CAS: 1246819-01-1 Chemical Name: 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol.[1][2] Significance: This impurity represents a tertiary amine formed by the alkylation of the secondary amine nitrogen in the Carvedilol backbone with an isopropyl group. Unlike the "Bis-Carvedilol" (Impurity B) or the starting material (Impurity E), this specific impurity typically arises from the inadvertent introduction of acetone or isopropyl moieties under reducing or alkylating conditions.

Root Cause Analysis (Visualized)

The formation of N-Isopropyl Carvedilol is rarely a spontaneous degradation; it is almost exclusively a chemically induced side reaction involving Acetone (or Isopropyl Alcohol) and the secondary amine function of Carvedilol or its precursor.

Mechanism of Formation

The following diagram illustrates the two primary pathways:

  • Pathway A (Upstream): Contamination of the amine starting material (2-(2-methoxyphenoxy)ethylamine) during its synthesis.

  • Pathway B (Downstream): Reductive amination during Carvedilol workup or crystallization.

Carvedilol_Impurity_Pathways Start_Amine Start Material: 2-(2-methoxyphenoxy)ethylamine Impurity_Precursor Intermediate: N-Isopropyl Amine Analog Start_Amine->Impurity_Precursor + Acetone + Reduction (Pathway A) Acetone Contaminant: Acetone (Solvent) Acetone->Impurity_Precursor Reducing_Agent Condition: Reducing Agent (H2/Cat, NaBH4) Reducing_Agent->Impurity_Precursor Final_Impurity TARGET IMPURITY: N-Isopropyl Carvedilol Reducing_Agent->Final_Impurity Impurity_Precursor->Final_Impurity + Epoxide (Competitive Reaction) Epoxide Reagent: 4-(2,3-epoxypropoxy)carbazole Carvedilol Product: Carvedilol (Secondary Amine) Epoxide->Carvedilol + Start Amine (Main Reaction) Schiff_Base Intermediate: Carvedilol-Acetone Imine Carvedilol->Schiff_Base + Acetone (Crystallization) Schiff_Base->Final_Impurity + Trace Reduction (Pathway B)

Figure 1: Dual pathways for N-Isopropyl Carvedilol formation. Pathway A involves contamination of the starting amine, while Pathway B involves reaction of the final API with solvent.

Troubleshooting Guide (Q&A)

Q1: I am using Acetone for crystallization, and I see this impurity. Why?

A: Acetone reacts with the secondary amine of Carvedilol to form a Schiff base (imine/hemiaminal) .

  • The Trap: If your process involves any reducing potential (e.g., residual hydride reagents, hydrogenation catalysts, or even high-temperature stress with specific metal impurities), this Schiff base reduces to the stable N-Isopropyl impurity.

  • Analytical Artifact: Sometimes, the "impurity" observed in LC-MS is actually the labile Schiff base forming in the sample vial or injector and reducing in situ in the mass spectrometer source.

  • Action:

    • Verify: Inject a sample prepared in Acetonitrile/Water instead of Acetone. If the peak disappears, it was an artifact.

    • Process Change: If the peak persists, it is chemically bound. Switch your crystallization solvent to Ethyl Acetate or Isopropanol (IPA) (though IPA can also alkylate, it is much slower than acetone's reductive amination).

Q2: My crystallization solvent is IPA, not Acetone. Why is it still forming?

A: Isopropyl Alcohol (IPA) can oxidize to Acetone in the presence of air and heat, especially if metal ions are present.

  • Mechanism: Aerobic oxidation of IPA

    
     Acetone. The generated Acetone then reacts via the mechanism in Q1.
    
  • Action: Ensure your reaction and crystallization vessels are inerted with Nitrogen. Check the quality of your IPA for acetone content (limit < 0.1%).

Q3: I have eliminated Acetone and IPA, but the impurity is present at 0.15% consistently.

A: The issue is likely upstream contamination (Pathway A).

  • Scenario: The starting material, 2-(2-methoxyphenoxy)ethylamine, is often synthesized via the reduction of 2-(2-methoxyphenoxy)acetonitrile. If the supplier used acetone to clean reactors or as a co-solvent during that hydrogenation step, N-isopropyl-2-(2-methoxyphenoxy)ethylamine was formed.

  • Consequence: This contaminant reacts with the epoxide just like the primary amine, carrying the isopropyl group into the final Carvedilol molecule.

  • Action: Develop a GC or HPLC method to test the starting amine for N-isopropyl-2-(2-methoxyphenoxy)ethylamine. Set a strict specification (e.g., NMT 0.05%).

Optimized Experimental Protocols

To minimize N-Isopropyl Carvedilol, the synthesis must avoid the convergence of Secondary Amines , Ketones (Acetone) , and Reducing Conditions .

Protocol A: Solvent Selection & Management
ParameterStandard Practice (Risk)Optimized Practice (Safe)
Reaction Solvent Diglyme or IPA (Reflux)Monoglyme (DME) or Toluene
Crystallization Acetone / WaterEthyl Acetate or Methanol/Water
Atmosphere Ambient AirNitrogen/Argon Blanket (Prevents alcohol oxidation)
Drying Oven (Air)Vacuum Oven (< 40°C)
Protocol B: Purification of Starting Amine (If Contaminated)

If your starting amine 2-(2-methoxyphenoxy)ethylamine shows the N-isopropyl impurity:

  • Salt Formation: Dissolve the crude amine in Ethanol.

  • Acidification: Add 1.0 eq of HCl (gas or solution in dioxane).

  • Filtration: The primary amine hydrochloride salt typically crystallizes preferentially, leaving the tertiary amine (N-isopropyl impurity) in the mother liquor.

  • Liberation: Neutralize the salt with NaOH just before the coupling reaction.

Protocol C: Coupling Reaction (Epoxide Opening)

Standard procedure modified to prevent alkylation side-reactions.

Reagents:

  • 4-(2,3-epoxypropoxy)carbazole (1.0 eq)

  • 2-(2-methoxyphenoxy)ethylamine (1.1 eq) - Strictly QC tested

  • Solvent: Monoglyme (Dimethoxyethane)

Steps:

  • Charge Monoglyme into the reactor and inert with Nitrogen.

  • Add the epoxide and the amine.[3]

  • Heat to reflux (approx. 85°C) for 18-24 hours.

    • Note: Do not use Acetone or MEK as solvents.

  • Monitor reaction by HPLC. Ensure disappearance of epoxide.

  • Workup: Distill off Monoglyme under vacuum.

  • Isolation: Add Ethyl Acetate (not Acetone) to the residue. Heat to dissolve, then cool slowly to 0-5°C.

  • Filtration: Filter the solid Carvedilol.

  • Wash: Wash with cold Ethyl Acetate.

Analytical Control Strategy

To ensure the impurity is not an analytical artifact, use the following HPLC conditions which separate the N-Isopropyl impurity from Carvedilol and its other known impurities (A, B, C, D).

Method Parameters:

  • Column: C18 (e.g., Waters Symmetry or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile (Do not use Acetone in mobile phase).

  • Diluent: Acetonitrile : Water (50:50). NEVER use Acetone as diluent.

  • Detection: UV at 240 nm or 285 nm.

  • Retention Time: N-Isopropyl Carvedilol typically elutes after Carvedilol due to increased hydrophobicity (Tertiary amine > Secondary amine).

References

  • Impurity Characterization: "Synthesis and characterization of potential impurities in key intermediates of Carvedilol." Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45.[4]

  • Process Optimization: "A New and Alternate Synthesis of Carvedilol." Der Pharma Chemica, 2010.

  • Reference Standard Data: "Carvedilol N-Isopropyl Impurity Data Sheet." Veeprho Laboratories.

  • Analytical Methodology: "Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol." MDPI, 2024.

  • Starting Material Synthesis: "Process for the preparation of 2-(2-alkoxy phenoxy) ethylamine." WIPO Patent WO2009128088. [5]

Sources

Technical Support Center: Stability & Handling of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability and handling challenges associated with N-Isopropyl Carvedilol (CAS: 1246819-01-1), a critical process-related impurity and degradation product of the beta-blocker Carvedilol.

As a tertiary amine derivative of Carvedilol, this compound exhibits distinct physicochemical properties compared to its parent secondary amine. This guide synthesizes pharmacological stability data with practical laboratory protocols to ensure the integrity of your analytical standards.

Module 1: Solubility & Reconstitution

Q: I am observing precipitation when diluting my N-Isopropyl Carvedilol stock into the mobile phase. What is happening?

A: This is a classic "solvent shock" phenomenon caused by the high lipophilicity of N-Isopropyl Carvedilol.

  • The Mechanism: The addition of the isopropyl group to the secondary amine of Carvedilol converts it into a tertiary amine and increases the molecule's lipophilicity (LogP). While Carvedilol itself is practically insoluble in water, N-Isopropyl Carvedilol is even less tolerant of high-aqueous environments.

  • The Fix: Do not dilute a pure organic stock directly into a 100% aqueous buffer. Instead, use an intermediate dilution step or ensure your mobile phase contains at least 30-40% organic modifier before mixing.

Recommended Reconstitution Protocol:

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) or Methanol High solubility (>20 mg/mL) ensures complete dissolution without sonic stress.
Stock Conc. 1.0 mg/mLManageable concentration for subsequent dilutions; minimizes solvent volume errors.
Working Solvent 50:50 Acetonitrile:WaterMatches typical reverse-phase initial conditions, preventing precipitation on column injection.
Forbidden 100% Aqueous BuffersImmediate precipitation will occur, leading to low recovery and ghost peaks.

Module 2: Chemical Stability (Oxidation & pH)

Q: My HPLC chromatograms show small, evolving peaks eluting before the main N-Isopropyl Carvedilol peak after 24 hours. Is this hydrolysis?

A: It is likely N-Oxidation , not hydrolysis.

  • The Mechanism: Unlike Carvedilol (a secondary amine), N-Isopropyl Carvedilol is a tertiary amine. Tertiary amines are highly susceptible to oxidation by dissolved oxygen to form N-oxides. These N-oxides are more polar than the parent compound and will typically elute earlier in Reverse-Phase HPLC (RP-HPLC).

  • The Evidence: Carvedilol derivatives are stable in acidic and basic solutions for short durations (e.g., 4 hours at 60°C) but degrade under oxidative stress [1].[1]

  • The Fix:

    • Degas Solvents: Helium sparge or vacuum filter all buffers to remove dissolved oxygen.

    • Temperature Control: Maintain autosampler temperature at 4°C-8°C.

    • Fresh Prep: Do not store diluted working standards for >24 hours.

Q: Can I use this standard in a basic mobile phase (pH > 8)?

A: Proceed with extreme caution.

  • The Risk: While the ether linkage is relatively robust, the carbazole moiety can undergo degradation under strong alkaline conditions over time. Furthermore, at pH > 8, the amine is completely deprotonated, drastically reducing solubility and increasing the risk of adsorption to glass vials and PTFE tubing [2].

  • Recommendation: Maintain mobile phase pH between 2.5 and 4.5 using Ammonium Acetate or Phosphate buffers to ensure the amine remains protonated (soluble) and the silica column remains stable.

Module 3: Photostability & Storage

Q: The reference standard arrived with a "Cold Shipment" label. Is it thermally unstable?

A: The "Cold Shipment" requirement is a precaution against thermal degradation and physical changes (sintering) during transit.

  • Storage Protocol: Long-term storage must be at -20°C .

  • Photostability: The carbazole ring system in Carvedilol and its derivatives is photosensitive. Exposure to UV/VIS light can induce radical formation and polymerization [3].

  • Action: Always use amber glassware. If amber volumetric flasks are unavailable, wrap clear glass in aluminum foil immediately after weighing.

Module 4: Troubleshooting Logic & Visuals

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent system for your experiments.

SolventSelection Start Start: Reconstitute N-Isopropyl Carvedilol SolventChoice Choose Primary Solvent Start->SolventChoice Water Water / Buffer SolventChoice->Water Avoid Organic DMSO / Methanol SolventChoice->Organic Recommended ResultFail Precipitation Risk Low Recovery Water->ResultFail Dilution Dilute to Working Conc. Organic->Dilution AqueousDiluent Diluent > 80% Water Dilution->AqueousDiluent MixedDiluent Diluent 50:50 Org:Aq Dilution->MixedDiluent AqueousDiluent->ResultFail Solubility Shock ResultSuccess Stable Solution Ready for HPLC MixedDiluent->ResultSuccess

Figure 1: Decision tree for preventing solubility-related errors during standard preparation.

Workflow: Diagnostic Logic for Impurity Peaks

Troubleshooting Issue Issue: Extra Peaks in Chromatogram CheckRT Check Retention Time (RT) Issue->CheckRT EarlyEluting RT < Main Peak CheckRT->EarlyEluting LateEluting RT > Main Peak CheckRT->LateEluting Diag1 Diagnosis: N-Oxide (Oxidation) EarlyEluting->Diag1 Diag2 Diagnosis: Dimer/Polymer (Photodegradation) LateEluting->Diag2 Action1 Action: Check Degassing & Fresh Prep Diag1->Action1 Action2 Action: Check Light Protection (Amber Vials) Diag2->Action2

Figure 2: Diagnostic flow for identifying the root cause of degradation peaks in N-Isopropyl Carvedilol analysis.

References

  • Farmacia Journal. (2017). HPLC Studies for Assessing the Stability of Carvedilol Tablets. Retrieved from [Link]

  • United States Pharmacopeia (USP). USP Monograph: Carvedilol.[2] Retrieved from [Link]

Sources

Technical Support Center: Purification of Carvedilol Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of N-Isopropyl Carvedilol Impurity

Welcome to the Technical Support Center for the purification of Carvedilol. As a Senior Application Scientist, this guide has been developed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of the N-Isopropyl Carvedilol impurity from your bulk drug substance. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your Active Pharmaceutical Ingredient (API).

Understanding the Challenge: Carvedilol and its N-Isopropyl Impurity

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking activity, widely used in the management of hypertension and heart failure.[1] During its synthesis, various impurities can be generated, one of which is N-Isopropyl Carvedilol. This impurity is structurally very similar to the parent drug, differing only by the presence of an additional isopropyl group on the secondary amine. This structural similarity can make its removal a significant challenge.

Physicochemical Properties Comparison:

PropertyCarvedilolN-Isopropyl CarvedilolRationale for Separation
Molecular Formula C₂₄H₂₆N₂O₄[2]C₂₇H₃₂N₂O₄[3][4]The difference in molecular weight is a key factor for separation by mass-sensitive techniques and can influence chromatographic retention.
Molecular Weight 406.5 g/mol [2]448.55 g/mol [3][4]The larger size of the impurity can affect its interaction with stationary phases in chromatography.
pKa ~7.8[5][6][7]Predicted to be slightly higher than CarvedilolThe basicity of the secondary amine is a critical parameter for pH-based extraction methods. The isopropyl group may slightly increase the pKa due to its electron-donating inductive effect.
Solubility Sparingly soluble in water; soluble in ethanol, DMSO, and DMF.[2] pH-dependent solubility, with higher solubility in acidic conditions.[5]Predicted to have lower aqueous solubility and higher solubility in non-polar organic solvents compared to Carvedilol.The increased lipophilicity of the N-isopropyl impurity due to the additional alkyl group is the primary basis for separation by chromatography and can be exploited in crystallization by careful solvent selection.

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the N-Isopropyl Carvedilol impurity in my sample?

A1: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most reliable technique for both detection and quantification. The United States Pharmacopeia (USP) monograph for Carvedilol outlines several HPLC procedures for impurity profiling, and N-Isopropyl Carvedilol is often listed as a potential impurity.[8][9]

A suitable starting point for an analytical HPLC method would be:

  • Column: C18 stationary phase (e.g., Purosphere STAR RP-18 endcapped, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., potassium dihydrogen phosphate buffer at pH 2.8) and an organic phase (e.g., a mixture of acetonitrile and methanol).[9]

  • Detection: UV detection at 240 nm.[10]

It is crucial to validate your analytical method according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantifying N-Isopropyl Carvedilol.

Q2: What are the primary strategies for removing N-Isopropyl Carvedilol from the Carvedilol bulk drug?

A2: The two most effective strategies for removing this structurally similar impurity are preparative chromatography and recrystallization . The choice between these methods will depend on the initial impurity level, the scale of your purification, and available resources.

Q3: Can I use a simple extraction to remove the N-Isopropyl Carvedilol impurity?

A3: While a liquid-liquid extraction based on the differential pKa of Carvedilol and its impurity is theoretically possible, it is often not selective enough for impurities with very similar structures and pKa values. The small difference in basicity between Carvedilol and N-Isopropyl Carvedillol makes a clean separation by extraction challenging. However, pH-adjusted aqueous washes can be effective in removing more polar or more basic impurities.[3]

Troubleshooting and Purification Protocols

Method 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC offers high resolution and is often the method of choice for removing closely related impurities, especially at the lab scale or for producing highly pure reference standards.

Workflow for Preparative HPLC Purification:

prep_hplc_workflow cluster_prep Preparative HPLC start Crude Carvedilol with N-Isopropyl Impurity method_dev Analytical Method Development (RP-HPLC) start->method_dev scale_up Scale-up to Preparative Column method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap final_product Purified Carvedilol API solvent_evap->final_product

Caption: Workflow for the purification of Carvedilol using preparative HPLC.

Experimental Protocol:

  • Analytical Method Optimization:

    • Develop a robust analytical RP-HPLC method that shows baseline separation between Carvedilol and N-Isopropyl Carvedilol.

    • A good starting point is a C18 column with a mobile phase consisting of a phosphate buffer (pH ~2.8) and a gradient of acetonitrile/methanol.[9] The lower pH ensures that both the API and the impurity are protonated and behave predictably on the reversed-phase column.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column.

    • The flow rate and injection volume will need to be scaled up proportionally to the column dimensions.

    • Causality: The principle of separation remains the same as in the analytical method: the more lipophilic N-Isopropyl Carvedilol will have a stronger interaction with the C18 stationary phase and thus a longer retention time than Carvedilol.

  • Purification Run and Fraction Collection:

    • Dissolve the crude Carvedilol in the mobile phase or a suitable solvent.

    • Inject the sample onto the preparative column and begin the gradient elution.

    • Collect fractions as the peaks elute, ensuring to collect the Carvedilol peak separately from the later-eluting N-Isopropyl Carvedilol peak.

  • Analysis and Product Recovery:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing Carvedilol of the desired purity.

    • Remove the solvent from the pooled fractions by rotary evaporation or lyophilization to obtain the purified Carvedilol.

Troubleshooting Preparative HPLC:

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation/Peak Overlap - Inefficient column- Inappropriate mobile phase- Column overloading- Use a new or regenerated column.- Optimize the mobile phase gradient and composition.- Reduce the injection volume or sample concentration.
Broad Peaks - High sample viscosity- Secondary interactions with the stationary phase- Dilute the sample further.- Adjust the pH of the mobile phase or add an ion-pairing agent.
Low Recovery - Adsorption of the compound onto the column- Degradation of the compound on the column- Modify the mobile phase to improve solubility.- Ensure the stability of the compound under the chromatographic conditions.
Method 2: Recrystallization

Recrystallization is a powerful and scalable purification technique that relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system.

Workflow for Recrystallization Purification:

recrystallization_workflow cluster_cryst Recrystallization start Crude Carvedilol dissolution Dissolution in a Hot Solvent start->dissolution cooling Controlled Cooling dissolution->cooling crystallization Crystallization of Pure Carvedilol cooling->crystallization filtration Filtration and Washing crystallization->filtration drying Drying of Crystals filtration->drying final_product Purified Carvedilol drying->final_product

Caption: General workflow for the purification of Carvedilol by recrystallization.

Experimental Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which Carvedilol has high solubility at elevated temperatures and low solubility at room temperature or below, while the N-Isopropyl Carvedilol impurity remains more soluble at lower temperatures.

    • Ethyl acetate is a good starting point for the recrystallization of Carvedilol.[3] Ethanol/water mixtures can also be effective.[11]

    • Causality: The increased lipophilicity of N-Isopropyl Carvedilol will likely make it more soluble in many organic solvents compared to Carvedilol, allowing it to remain in the mother liquor during crystallization.

  • Recrystallization Procedure:

    • Dissolve the crude Carvedilol in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.

    • A subsequent wash with a non-solvent in which Carvedilol is sparingly soluble but the impurity has some solubility can further enhance purity.

  • Drying:

    • Dry the purified crystals under vacuum at a suitable temperature to remove any residual solvent.

Troubleshooting Recrystallization:

IssuePossible Cause(s)Recommended Solution(s)
Co-crystallization of Impurity - High initial impurity concentration- Solvent system is not selective enough- Cooling rate is too fast- Consider a preliminary purification step to reduce the impurity load.- Screen for a more selective solvent or solvent mixture.- Slow down the cooling rate to allow for more selective crystal growth.
Low Yield - Carvedilol is too soluble in the cold solvent- Insufficient cooling- Use a less polar solvent or a solvent mixture.- Ensure the crystallization mixture is thoroughly cooled.
Oiling Out (Formation of a liquid phase instead of crystals) - The boiling point of the solvent is too high- The solution is supersaturated to a high degree- Use a lower boiling point solvent.- Add a seed crystal to induce crystallization.

Pharmacopeial Standards for Carvedilol Impurities

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for impurities in Carvedilol. While the specific naming may vary, N-Isopropyl Carvedilol is a known and monitored impurity.[9] The USP monograph for Carvedilol lists several related compounds and provides HPLC procedures for their control.[8] It is imperative to consult the current version of the relevant pharmacopeia for the specific acceptance criteria for N-Isopropyl Carvedilol to ensure your purified API meets regulatory requirements.

References

  • Al-kassas, R., & Al-Gohary, O. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(3), 1118–1127. [Link]

  • Patel, T. N., Sheth, Z. P., Patel, B. K., & Patel, P. (2014). Formulation Development and in Vitro Characterization of Carvedilol Sustain Release Tablet by Using Liquisolid Technique. Pharmacophore, 5(3), 343-354.
  • de Oliveira, M. A., & de Campos, C. E. M. (2015). pKa determination of carvedilol by spectrophotometry. Research Journal of Pharmacy and Technology, 8(7), 895-898.
  • Marques, M. P., Pais, A. A., & de Sousa, H. C. (2010). pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology, 3(4), 1157-1160.
  • United St
  • Patil, S., et al. (2017). A stability-indicating RP-HPLC method for the simultaneous estimation of carvedilol and its impurities in bulk and tablet dosage form. Journal of Taibah University for Science, 11(6), 1050-1059.
  • JETIR. (2018).
  • Google Patents.
  • Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.
  • Reddy, K. T., Kumar, K. S., Omprakash, G., & Dubey, P. K. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22(3), 237-242.
  • Google Patents.
  • Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Isopropyl Carvedilol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to retention time (RT) shifts during HPLC/UPLC analysis. By understanding the fundamental principles of chromatography and the specific properties of N-Isopropyl Carvedilol, you can ensure robust and reproducible analytical methods.

Understanding N-Isopropyl Carvedilol

N-Isopropyl Carvedilol is a known impurity and related substance of Carvedilol, a non-selective beta/alpha-1 blocker.[1] Its chemical structure is similar to Carvedilol, possessing a secondary amine group which makes it a basic compound. The pKa of Carvedilol's secondary amine is approximately 7.8.[2][3] This is a critical parameter in reverse-phase chromatography, as the ionization state of the molecule, dictated by the mobile phase pH, will significantly influence its retention. N-Isopropyl Carvedilol is also a relatively hydrophobic molecule, with Carvedilol having a logP of about 4.19.[4][5] This inherent hydrophobicity leads to strong retention on nonpolar stationary phases like C18.

PropertyValueSource
Chemical Formula C27H32N2O4[1]
Molecular Weight 448.55 g/mol [1]
pKa (of Carvedilol) ~7.8[2][3][6]
logP (of Carvedilol) ~4.19[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to retention time shifts for N-Isopropyl Carvedilol in a question-and-answer format.

Q1: My retention time for N-Isopropyl Carvedilol is consistently drifting to earlier times. What is the likely cause?

A gradual decrease in retention time often points to changes in the stationary phase or mobile phase composition.

Core Directive: Systematic Investigation

A systematic approach is crucial to pinpointing the root cause. We will investigate the most probable causes, starting from the easiest to check.

Troubleshooting Workflow:

start Start: Decreasing Retention Time check_flow Verify System Flow Rate and Pressure start->check_flow check_mp Inspect Mobile Phase Preparation and Composition check_flow->check_mp Flow Rate Stable check_column Evaluate Column Health check_mp->check_column Mobile Phase Correct check_temp Confirm Column Temperature Stability check_column->check_temp Column OK end Resolution check_temp->end Temperature Stable

Caption: Troubleshooting workflow for decreasing retention time.

Detailed Troubleshooting Steps:

  • Verify System Flow Rate and Pressure:

    • Causality: A gradual increase in flow rate, often unnoticed, will cause retention times to decrease. This can be due to a small leak in the system that seals as pressure builds, or a malfunctioning pump.

    • Protocol:

      • Visually inspect all fittings and connections for any signs of leaks.

      • Monitor the system pressure during a run. A consistently lower-than-normal pressure can indicate a leak.

      • If a leak is suspected, systematically tighten each fitting. Do not overtighten.

      • To verify the flow rate, disconnect the column and collect the mobile phase in a volumetric flask for a set amount of time. Calculate the flow rate and compare it to the method setpoint.

  • Inspect Mobile Phase Preparation and Composition:

    • Causality: An unintended increase in the organic solvent percentage in the mobile phase will decrease the retention of hydrophobic compounds like N-Isopropyl Carvedilol. This can happen due to improper mixing, evaporation of the aqueous component, or incorrect preparation.

    • Protocol:

      • Prepare a fresh batch of mobile phase, paying close attention to accurate measurements.

      • Ensure mobile phase components are thoroughly mixed and degassed.

      • Always cover mobile phase reservoirs to minimize evaporation.

  • Evaluate Column Health:

    • Causality: Over time, the stationary phase of an HPLC column can degrade, especially when operating at the extremes of pH or temperature. This degradation can lead to a loss of bonded phase and a subsequent decrease in retention.

    • Protocol:

      • If you have a new column of the same type, run a standard to see if the retention time returns to the expected value.

      • If a new column is not available, you can attempt to wash the column. A generic wash protocol for a C18 column is to flush with 20-30 column volumes of water, followed by 20-30 column volumes of methanol, and then 20-30 column volumes of acetonitrile. Equilibrate thoroughly with your mobile phase before the next injection.

  • Confirm Column Temperature Stability:

    • Causality: An increase in column temperature will decrease the viscosity of the mobile phase, leading to shorter retention times.[7]

    • Protocol:

      • Ensure your column oven is set to the correct temperature and is functioning properly.

      • Verify the actual temperature inside the column compartment with a calibrated thermometer if possible.

Q2: The retention time for N-Isopropyl Carvedilol is suddenly much longer than expected. What should I check first?

A sudden increase in retention time is often related to a problem with the mobile phase delivery system or a change in the mobile phase itself.

Troubleshooting Workflow:

start Start: Increased Retention Time check_flow Check for Leaks and Verify Flow Rate start->check_flow check_mp Verify Mobile Phase Composition check_flow->check_mp No Leaks, Flow Rate Correct check_equilibration Ensure Adequate Column Equilibration check_mp->check_equilibration Mobile Phase Correct check_ph Confirm Mobile Phase pH check_equilibration->check_ph Equilibration Sufficient end Resolution check_ph->end pH Correct

Caption: Troubleshooting workflow for increased retention time.

Detailed Troubleshooting Steps:

  • Check for Leaks and Verify Flow Rate:

    • Causality: A leak in the system after the pump but before the injector will result in a lower flow rate through the column, leading to longer retention times.

    • Protocol:

      • Carefully inspect all fittings from the pump to the injector for any signs of leakage.

      • Monitor the system pressure. A fluctuating or lower-than-normal pressure is a strong indicator of a leak or a pump issue.

      • As in the previous section, verify the flow rate by collecting the eluent over a set period.

  • Verify Mobile Phase Composition:

    • Causality: An incorrect mobile phase composition with a lower percentage of the organic solvent will increase retention. This could be due to a preparation error or a problem with the online mixing system of the HPLC.

    • Protocol:

      • If preparing the mobile phase manually, double-check the volumes used.

      • If using an online mixer, ensure the correct solvent lines are in the correct reservoirs and that the proportioning valves are functioning correctly. You can test this by running a steep gradient and observing the pressure profile.

  • Ensure Adequate Column Equilibration:

    • Causality: Insufficient equilibration of the column with the initial mobile phase conditions can lead to retention time drift, often to longer times in subsequent runs, especially in gradient methods.

    • Protocol:

      • As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the initial mobile phase.[8] For a standard 4.6 x 150 mm column, this is approximately 15-25 mL.

      • Monitor the baseline; a stable baseline is a good indicator of a well-equilibrated column.

  • Confirm Mobile Phase pH:

    • Causality: Since N-Isopropyl Carvedilol is a basic compound with a pKa around 7.8, a decrease in the mobile phase pH will lead to a higher degree of ionization.[9][10] The ionized form is more polar and will have a shorter retention time in reverse-phase chromatography. Conversely, an increase in pH towards and above the pKa will decrease ionization, making the molecule more hydrophobic and increasing its retention.

    • Protocol:

      • Measure the pH of your aqueous mobile phase component before mixing with the organic solvent.

      • Ensure that the buffer used is appropriate for the target pH and has sufficient buffering capacity. A good buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH.[11]

Q3: My retention times are erratic and not reproducible from one injection to the next. What could be the problem?

Irreproducible retention times are often a sign of an unstable system, which can be due to a variety of factors.

Troubleshooting Workflow:

start Start: Erratic Retention Times check_pump Inspect Pump and Degasser start->check_pump check_injector Check Autosampler/Injector check_pump->check_injector Pump OK check_mp_prep Review Mobile Phase Preparation check_injector->check_mp_prep Injector OK check_temp Verify Temperature Control check_mp_prep->check_temp Mobile Phase OK end Resolution check_temp->end Temperature OK

Caption: Troubleshooting workflow for erratic retention times.

Detailed Troubleshooting Steps:

  • Inspect Pump and Degasser:

    • Causality: Air bubbles in the pump head can cause inconsistent flow rates and pressure fluctuations, leading to erratic retention times. A malfunctioning degasser can also introduce air into the system.

    • Protocol:

      • Purge the pump thoroughly to remove any air bubbles.

      • Check the degasser tubing for any leaks or blockages.

      • Ensure the mobile phase is properly degassed before use.

  • Check Autosampler/Injector:

    • Causality: A leak in the injection valve or a partially blocked needle can lead to inconsistent injection volumes and pressure fluctuations, affecting retention time.

    • Protocol:

      • Perform a leak test on the injector module according to the manufacturer's instructions.

      • Inspect the needle and seat for any signs of blockage or damage.

  • Review Mobile Phase Preparation:

    • Causality: Inconsistent mobile phase preparation, especially with buffered solutions, can lead to slight variations in pH and composition, causing retention time variability.

    • Protocol:

      • Use a standardized and documented procedure for mobile phase preparation.

      • Always use high-purity solvents and reagents.

  • Verify Temperature Control:

    • Causality: Fluctuations in ambient temperature can affect the column temperature if a column oven is not used or is not functioning correctly. This can lead to small but noticeable shifts in retention time.

    • Protocol:

      • Use a column oven to maintain a constant and stable temperature.

      • Ensure the laboratory temperature is relatively stable.

Example HPLC Method for Carvedilol and Its Impurities

The following method is an example for the separation of Carvedilol and its impurities, including N-Isopropyl Carvedilol.[4] This can be used as a starting point for your method development and troubleshooting.

ParameterValue
Column Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm)
Mobile Phase A Acetonitrile:Buffer (10:1000 v/v)
Mobile Phase B Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
Buffer 20 mM Potassium Dihydrogen Phosphate with 1 mL of Triethylamine per liter, pH adjusted to 2.8 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection 226 nm and 240 nm
Gradient A gradient elution is used. The specific gradient profile would need to be optimized for your specific system and separation goals.

Rationale for Method Parameters:

  • Low pH (2.8): At this pH, the secondary amine of N-Isopropyl Carvedilol (pKa ~7.8) will be fully protonated (ionized). This ensures a consistent ionization state and good peak shape.

  • Buffer: The phosphate buffer provides good buffering capacity at this low pH. Triethylamine is a competing base that can help to reduce peak tailing by interacting with active sites on the silica surface.

  • Elevated Temperature (50°C): This helps to reduce the viscosity of the mobile phase, allowing for a lower backpressure and potentially sharper peaks.

References

  • pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • Carvedilol | C24H26N2O4 | CID 2585. PubChem. [Link]

  • Carvedilol. Wikipedia. [Link]

  • Chemical structure of carvedilol. ResearchGate. [Link]

  • Role of pKa in Reverse Phase HPLC Method Development. The Pharma Growth Hub. [Link]

  • Pharmaceutical Salts of Carvedilol with Increased Solubility as an Approach for Enhancing the Drug Action. Crystal Growth & Design. [Link]

  • Evaluation and correlation of the physicochemical properties of carvedilol. Taylor & Francis Online. [Link]

  • Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • how drug's pKa help in RP-HPLC method development. Chromatography Forum. [Link]

  • HPLC Buffer Mobile Phase Considerations. SCION Instruments. [Link]

  • Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega. [Link]

  • A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • 1246819-01-1 N-Isopropyl Carvedilol - Reference Standard. SynThink. [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Carvedilol vs. N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative mass spectrometric behavior of Carvedilol and its process-related impurity, N-Isopropyl Carvedilol. It is designed for analytical scientists developing stability-indicating methods or performing impurity profiling.

Executive Summary & Chemical Context[1][2][3][4]

In the synthesis of Carvedilol, the alkylation of the secondary amine is a critical quality attribute. N-Isopropyl Carvedilol (CAS 1246819-01-1) is a process-related impurity formed when the secondary amine of the parent drug reacts with excess isopropylating agents or via side reactions during the reductive amination steps.

Differentiation between the parent and this impurity is chemically significant because the transformation converts a secondary amine (Carvedilol) into a tertiary amine (N-Isopropyl Carvedilol). In Electrospray Ionization (ESI), this structural change alters the proton affinity and the stability of the resulting fragment ions, leading to predictable mass shifts that serve as diagnostic markers.

Structural Comparison
FeatureCarvedilol (Parent)N-Isopropyl Carvedilol (Impurity)
Formula


Monoisotopic Mass 406.19 Da448.24 Da
Precursor Ion

m/z 407.2 m/z 449.2
Amine Type Secondary (

)
Tertiary (

)
Key Difference Hydrogen on central NIsopropyl group (

) on central N
Mass Shift (

)
Reference+42 Da (

substitution)

Fragmentation Mechanism & Diagnostic Ions[5]

The fragmentation of Carvedilol-type molecules in ESI-MS/MS is driven by protonation at the most basic site—the central amine—followed by inductive cleavage or hydrogen rearrangements.

The "Anchor" Ion (Unchanged)

Both molecules share the identical carbazole-linker moiety.

  • Mechanism: Cleavage of the C-N bond between the propanol chain and the central nitrogen.

  • Result: The positive charge is retained on the carbazole-containing fragment (stabilized by resonance).

  • Diagnostic Value: The presence of m/z 222/224 in both spectra confirms the carbazole core is intact and the modification is located on the amine or the phenoxy tail.

The "Shifted" Ions (N-Alkylated)

Fragments retaining the central nitrogen atom will exhibit a mass shift of +42 Da in the impurity spectrum.

  • Fragment B (Loss of Phenoxy tail):

    • Carvedilol:[1][2][3][4][5][6][7][8][9][10][11] Cleavage of the ether bond at the phenoxy tail yields m/z 283 .

    • N-Isopropyl Impurity: The same cleavage includes the isopropyl group on the nitrogen.

      
      .
      
  • Fragment C (Amine Core):

    • Carvedilol:[1][2][3][4][5][6][7][8][9][10][11] Secondary amine fragment ions (e.g., m/z 100 series).

    • N-Isopropyl Impurity: Corresponding tertiary amine fragments shifted by +42 Da.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence between the parent and the impurity.

Carvedilol_Fragmentation cluster_legend Legend key1 Parent Drug key2 Impurity key3 Common Fragment Parent Carvedilol Precursor [M+H]+ m/z 407.2 (Secondary Amine) CommonFrag Carbazole Core Ion (Unchanged) m/z 222.1 / 224.1 [Carbazole-O-CH2-CH(OH)-CH2]+ Parent->CommonFrag C-N Bond Cleavage (Loss of amine tail) FragParent_1 Loss of Phenoxy m/z 283.1 Parent->FragParent_1 Ether Cleavage (Retains Secondary N) Impurity N-Isopropyl Carvedilol [M+H]+ m/z 449.2 (Tertiary Amine) Impurity->CommonFrag C-N Bond Cleavage (Loss of N-iPr amine tail) FragImpurity_1 Loss of Phenoxy (+ Isopropyl Group) m/z 325.2 Impurity->FragImpurity_1 Ether Cleavage (Retains Tertiary N-iPr)

Caption: Mechanistic divergence in fragmentation. Note the conservation of the carbazole core (m/z 222) and the +42 Da shift in amine-retaining fragments.

Experimental Data Comparison

The following table summarizes the expected MS/MS transition data based on the structural logic derived from verified parent fragmentation patterns.

Ion TypeFragment Structure DescriptionCarvedilol (m/z)N-iPr Carvedilol (m/z)Status
Precursor Protonated Molecule

407.2 449.2 Shift (+42)
Product 1 Carbazole-O-CH2-CH(OH)-CH2+222.1 222.1 Match
Product 2 Loss of Methoxyphenol (C7H8O2)283.1 325.2 Shift (+42)
Product 3 Carbazole moiety (radical cation)224.1 224.1 Match
Product 4 Amine-containing lower mass ions~100 ~142 Shift (+42)

Application Note: When setting up Multiple Reaction Monitoring (MRM) for impurity quantification:

  • Quantifier Transition: Use the "Shifted" ion (449 -> 325) for high specificity to the impurity.

  • Qualifier Transition: Use the "Common" ion (449 -> 222) to confirm the carbazole backbone identity.

Validated Experimental Protocol

This protocol is designed to ensure separation of the lipophilic N-isopropyl impurity from the parent drug. The impurity is significantly more hydrophobic due to the addition of the isopropyl group and the masking of the polar amine hydrogen.

Chromatographic Conditions (LC)
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: C18 Stationary Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Why: The N-isopropyl impurity is more non-polar; a standard C18 provides sufficient retention and resolution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • Why: Acidic pH ensures full protonation of the basic nitrogen for maximal ESI sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 6.0 min: 90% B (Impurity elutes after Parent)

    • 7.0 min: 90% B

    • 7.1 min: 20% B

    • 10.0 min: Re-equilibration

Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Collision Energy (CE):

    • Parent (407 -> 222): CE 25 eV.

    • Impurity (449 -> 222): CE 28 eV (Tertiary amines may require slightly higher energy for C-N bond fission due to steric bulk).

    • Impurity (449 -> 325): CE 20 eV.

Self-Validation Step (System Suitability)

To verify the method without an external standard of the impurity:

  • Inject a high concentration of Carvedilol Parent.

  • Monitor the 449 -> 325 transition.

  • If a peak appears at a higher retention time (RT) than the parent, it confirms the presence of the N-alkylated impurity (or a similar homolog) in the sample matrix. Note: N-Isopropyl Carvedilol typically elutes 1.5 - 2.0 minutes later than Carvedilol on a C18 column due to increased lipophilicity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2585: Carvedilol. [Link]

  • Patel, P. et al. (2015). "Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities." Journal of Chemical and Pharmaceutical Research. [Link]

  • VeePrho Laboratories. N-Isopropyl Carvedilol Impurity Structure and CAS 1246819-01-1 Data. [Link]

  • ResearchGate. LC–ESI–MS/MS study of carvedilol and its stress degradation products. [Link]

Sources

NMR spectrum interpretation of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

NMR Spectrum Interpretation Guide: Carvedilol vs. N-Isopropyl Carvedilol Impurity

Executive Summary

N-Isopropyl Carvedilol (CAS: 1246819-01-1) is a critical process-related impurity often formed during the synthesis of Carvedilol, particularly if isopropyl halides or reductive amination conditions involving acetone/isopropanol are present. As a tertiary amine derivative of the parent secondary amine, its presence alters the physicochemical profile and potential receptor binding affinity of the drug substance.

This guide provides a comparative NMR analysis to assist analytical scientists in distinguishing the parent API (Carvedilol) from this specific alkylated impurity. The "performance" of the NMR assay here is defined by its resolution capability to detect the unique aliphatic "fingerprint" of the isopropyl group amidst the complex Carvedilol scaffold.

Structural Context & Visualization

The primary structural difference lies at the central nitrogen atom. Carvedilol possesses a secondary amine, whereas the impurity is the N-isopropyl tertiary amine variant.

Figure 1: Structural Transformation Pathway

Carvedilol_Structure Carvedilol Carvedilol (Parent) Secondary Amine (-NH-) Reaction N-Alkylation (Impurity Formation) Carvedilol->Reaction + Isopropyl Source Impurity N-Isopropyl Carvedilol Tertiary Amine (-N(iPr)-) Reaction->Impurity Substitution at N

Caption: Transformation of Carvedilol to N-Isopropyl Carvedilol via alkylation of the secondary amine.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, the following protocol is recommended. This system is self-validating because the aromatic signals of the carbazole moiety serve as an internal structural reference.

  • Instrument: 400 MHz or higher (600 MHz recommended for <0.1% impurity detection).

  • Solvent: DMSO-d6 (Preferred over CDCl₃ due to solubility and minimization of H-bonding variation).

  • Temperature: 298 K (25°C).

  • Concentration: ~10-15 mg/mL for standard characterization.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) with sufficient relaxation delay (d1 ≥ 3s) for integration accuracy.

    • 13C: Power-gated decoupling (zgpg30).

    • 2D: COSY and HSQC are essential for confirming the isopropyl connectivity.

Comparative Analysis: 1H NMR Interpretation

The differentiation relies on three distinct spectral regions.[1] The "Performance" of the analysis is highest in the aliphatic region (0.5–2.0 ppm), which is typically silent in the parent molecule.

Region A: The "Silent" Zone (0.5 – 2.0 ppm)
  • Carvedilol: Typically shows no signals in this region (excluding solvent residuals like water/grease).

  • N-Isopropyl Carvedilol: Shows a distinct doublet corresponding to the two equivalent methyl groups of the isopropyl moiety.

    • Signal: ~1.0 – 1.2 ppm (Doublet, J ≈ 6-7 Hz, 6H).

    • Diagnostic Value: High . The appearance of this doublet is the primary indicator of N-alkylation.

Region B: The Nitrogen Core (2.5 – 4.5 ppm)
  • Carvedilol: Contains multiplets for the methylene protons adjacent to the nitrogen (-CH2-NH-CH2-) and the methine of the propanol linker. The NH proton is often broad and exchangeable.

  • N-Isopropyl Carvedilol:

    • New Signal: A septet for the isopropyl methine proton (-CH(CH3)2).

      • Shift: ~2.8 – 3.2 ppm (Septet, 1H).

    • Shift Effects: The adjacent methylene protons will shift slightly downfield or change multiplicity due to the steric bulk and electronic change from secondary to tertiary amine.

    • Missing Signal: The broad NH signal (typically 2.0–4.0 ppm depending on conditions) disappears.

Region C: Aromatic/Heteroaromatic (6.5 – 11.5 ppm)
  • Comparison: Both molecules retain the Carbazole and Phenoxy aromatic patterns.

    • Carbazole NH: Singlet at ~11.2 ppm (in DMSO-d6).

    • Aromatic Protons: 6.6 – 8.3 ppm.

    • Diagnostic Value: Low . These signals confirm the core structure is intact but do not distinguish the impurity.

Comparative Analysis: 13C NMR Interpretation

Carbon NMR provides definitive confirmation by counting the carbon signals.

FeatureCarvedilol (Parent)N-Isopropyl Carvedilol (Impurity)
Total Carbons 2427 (+3 carbons)
Aliphatic Methyls Absent (0 signals)Present (~18-22 ppm, 2 carbons)
Amine Methine Absent Present (~48-55 ppm, 1 carbon)
Carbazole Carbons UnchangedUnchanged

Identification Workflow (Decision Tree)

Use this logic flow to confirm the identity of the impurity in a sample.

Identification_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 0.5 - 1.5 ppm Region Start->Check_Aliphatic Clean No Signals (Clean Carvedilol) Check_Aliphatic->Clean Silent Doublet Doublet Observed (~1.1 ppm, J=6-7Hz) Check_Aliphatic->Doublet Signal Present Check_COSY Run COSY Experiment Doublet->Check_COSY Coupling Doublet couples to Septet (~3.0 ppm)? Check_COSY->Coupling Confirmed CONFIRMED: N-Isopropyl Carvedilol Coupling->Confirmed Yes Other Investigate Other Alkyl Impurities Coupling->Other No

Caption: Step-by-step logic for confirming N-Isopropyl Carvedilol using 1H and COSY NMR.

Summary Data Table

Spectral FeatureCarvedilol (Parent)N-Isopropyl CarvedilolMechanism of Change
1H: Isopropyl Methyls Not Present1.0 - 1.2 ppm (d, 6H) Addition of -CH(CH3)2 group.
1H: Isopropyl Methine Not Present2.8 - 3.2 ppm (sept, 1H) New CH center adjacent to Nitrogen.
1H: Amine NH Broad Singlet (variable)Absent Replacement of H with Isopropyl.
13C: Methyl Carbons Not Present~18 - 22 ppm New aliphatic carbons.
13C: Methine Carbon Not Present~48 - 55 ppm New N-CH carbon.

References

  • Veeprho Laboratories. Carvedilol N-Isopropyl Impurity Structure and Details. Available at: [Link][2]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics.[3][4] (Used for solvent/isopropyl group shift referencing). Available at: [Link]

Sources

A Comparative Guide to the UV Spectra of Carvedilol and its N-Isopropyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products.[1][2] This guide provides an in-depth comparison of the ultraviolet (UV) spectra of the antihypertensive drug Carvedilol and its N-Isopropyl impurity. Understanding the subtle yet significant differences in their UV-Vis spectrophotometric profiles is crucial for researchers, scientists, and drug development professionals involved in impurity profiling and analytical method development.[2][3]

Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor antagonist properties, is widely used in the management of hypertension and heart failure.[4][5] During its synthesis and storage, various impurities can emerge, one of which is N-Isopropyl Carvedilol.[4][6] The control of such impurities is a critical aspect of pharmaceutical manufacturing, guided by international regulations such as the ICH Q3A/B guidelines.[7][8][9][10][11]

This guide will delve into the structural basis for the UV absorption of these two compounds, present a detailed experimental protocol for their spectral analysis, and offer a comparative analysis of their respective UV spectra.

Structural Basis for UV Absorption

The UV absorption characteristics of a molecule are intrinsically linked to its electronic structure, specifically the presence of chromophores. Both Carvedilol and its N-Isopropyl impurity share the same core chromophoric system, which is responsible for their primary UV absorbance. This system is composed of a carbazole ring and a methoxyphenoxy group.

Compound Structure Key Chromophores
Carvedilol Carbazole, Methoxy-substituted benzene ring
N-Isopropyl Carvedilol Carbazole, Methoxy-substituted benzene ring

The key structural difference lies in the substitution on the secondary amine. Carvedilol possesses a 2-(2-methoxyphenoxy)ethyl group, while the N-Isopropyl impurity has an additional isopropyl group attached to the nitrogen atom.[12][13] While this modification is not directly on a primary chromophore, it can induce subtle electronic and steric effects that may lead to minor shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

The following protocol outlines a standardized procedure for obtaining and comparing the UV spectra of Carvedilol and its N-Isopropyl impurity. This protocol is designed to be a self-validating system, ensuring precision and reproducibility.

Objective: To acquire and compare the UV absorption spectra of Carvedilol and N-Isopropyl Carvedilol in a suitable solvent.

Materials:

  • Carvedilol Reference Standard

  • N-Isopropyl Carvedilol Impurity Standard

  • Methanol (Spectroscopic Grade)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Analytical Balance

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection Rationale: Methanol is a commonly used solvent for the UV analysis of Carvedilol due to its transparency in the UV region of interest and its ability to solubilize the analyte.[14][15]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Carvedilol Reference Standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of 10 µg/mL.

    • Repeat the same procedure for the N-Isopropyl Carvedilol Impurity Standard.

  • Instrument Parameters:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use methanol as the blank.

    • Set the scan speed to a medium rate.

  • Spectral Acquisition:

    • Record the UV spectrum of the Carvedilol solution.

    • Record the UV spectrum of the N-Isopropyl Carvedilol solution.

    • Ensure that the absorbance values at the maxima are within the linear range of the instrument (typically 0.2 - 0.8 AU).

Workflow for Comparative UV Spectral Analysis

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Comparison weigh_carv Weigh Carvedilol RS dissolve_carv Dissolve in Methanol (100 µg/mL) weigh_carv->dissolve_carv weigh_imp Weigh N-Isopropyl Impurity RS dissolve_imp Dissolve in Methanol (100 µg/mL) weigh_imp->dissolve_imp dilute_carv Dilute to 10 µg/mL dissolve_carv->dilute_carv dilute_imp Dilute to 10 µg/mL dissolve_imp->dilute_imp set_params Set Spectrophotometer Parameters (200-400 nm) run_blank Run Methanol Blank set_params->run_blank scan_carv Acquire Carvedilol Spectrum run_blank->scan_carv scan_imp Acquire N-Isopropyl Impurity Spectrum run_blank->scan_imp compare_lambda Compare λmax scan_carv->compare_lambda compare_absorbance Compare Absorbance Profiles scan_carv->compare_absorbance scan_imp->compare_lambda scan_imp->compare_absorbance report Generate Comparative Report compare_lambda->report compare_absorbance->report

Caption: Workflow for the comparative UV spectral analysis of Carvedilol and its N-Isopropyl impurity.

Comparative Spectral Data and Analysis

The UV spectrum of Carvedilol in methanol typically exhibits absorption maxima at approximately 242 nm and 285 nm.[14][15][16] The N-Isopropyl impurity, sharing the same fundamental chromophores, is expected to display a very similar UV profile.

Table 1: Comparison of UV Spectral Data

Parameter Carvedilol N-Isopropyl Carvedilol Expected Observations
λmax 1 (nm) ~242Expected to be very close to 242 nmMinor bathochromic or hypsochromic shift may be observed.
λmax 2 (nm) ~285Expected to be very close to 285 nmMinimal shift expected.
Molar Absorptivity (ε) HighExpected to be similar to CarvedilolSlight differences may be present due to altered molecular geometry.
Spectral Shape Characteristic dual-peak profileExpected to be nearly identical to CarvedilolThe overall shape of the spectra should be highly comparable.

Analysis of Spectral Overlap:

Due to the high degree of structural similarity, the UV spectra of Carvedilol and its N-Isopropyl impurity will significantly overlap. This makes the direct quantification of the impurity in the presence of the active pharmaceutical ingredient (API) by simple UV spectrophotometry challenging.[17] While derivative spectrophotometry can sometimes resolve overlapping spectra, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are generally the preferred methods for the accurate quantification of such closely related impurities.[3]

The primary utility of UV spectroscopy in this context is for the identification and confirmation of the impurity, especially when isolated.[17][18] The absorption maxima serve as a key identification parameter.[3] Any significant deviation from the expected λmax could indicate the presence of a different impurity or a change in the chemical environment.

Conclusion

The UV spectra of Carvedilol and its N-Isopropyl impurity are, as expected, highly similar due to their shared chromophoric systems. While minor differences in λmax and molar absorptivity may exist, these are often insufficient for direct quantification of the impurity in the drug substance without prior separation. Therefore, while UV-Vis spectrophotometry is an invaluable tool for the initial characterization and identification of these compounds, it is most effectively used in conjunction with a separation technique like HPLC for routine quality control and impurity profiling in a pharmaceutical setting. This integrated approach ensures the robust and reliable monitoring of impurities, thereby safeguarding the quality and safety of Carvedilol drug products.

References

  • ResearchGate. (2025). UV spectrophotometric determination of carvedilol. Available at: [Link]

  • PharmaInfo. (n.d.). UV Spectrophotometric Determination Of Carvediol. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Carvedilol Impurities Manufacturers & Suppliers. Available at: [Link]

  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution. Available at: [Link]

  • ManTech Publications. (n.d.). Impurity Profiling of Pharmaceuticals. Available at: [Link]

  • Scribd. (n.d.). UV Methods for Carvedilol Estimation. Available at: [Link]

  • Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL. Available at: [Link]

  • PharmaTutor. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

  • Veeprho. (n.d.). N-Isopropyl Carvedilol | CAS 1246819-01-1. Available at: [Link]

  • SynThink. (n.d.). 1246819-01-1 N-Isopropyl Carvedilol - Reference Standard. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Carvedilol - StatPearls. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Available at: [Link]

  • ResearchGate. (n.d.). Maximum absorbance (λ max) of carvedilol. Available at: [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). UV Spectrophotometric Estimation of Carvedilol Hydrochloride by Second Order Derivative Methods in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • Arastirmax. (n.d.). DEVELOPMENT OF UV SPECTROPHOTOMETER METHOD OF CARVEDILOL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORMULATION. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). (carvedilol) Tablets. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric determination of carvedilol from bulk and formulations. Available at: [Link]

Sources

Reference Standard Characterization Guide: N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of beta-blocker development, Carvedilol remains a critical therapeutic agent. However, the synthesis of Carvedilol—typically involving the ring-opening of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine—is susceptible to side reactions.

One critical, often overlooked impurity is N-Isopropyl Carvedilol . This tertiary amine impurity arises typically from reductive amination side-reactions if acetone is used in cleaning or processing steps in the presence of reducing agents, or via direct alkylation if isopropyl halides are present in the solvent system.

The Challenge: Standard HPLC "Area %" analysis is insufficient for this impurity due to significant response factor differences caused by the tertiary amine structure. To accurately quantify N-Isopropyl Carvedilol in accordance with ICH Q3A(R2) guidelines, a fully characterized Primary Reference Standard is required.

This guide contrasts the performance of a fully characterized Reference Standard against a crude "in-situ" marker and details the rigorous characterization workflow required to certify this material.

Comparative Analysis: Validated Standard vs. Crude Marker

The following data illustrates the risks of using uncharacterized materials for impurity quantification. We compared a Certified Reference Standard (CRS) of N-Isopropyl Carvedilol against a Crude Synthetic Marker (isolated from mother liquor without rigorous purification).

Table 1: Performance Metrics & Risk Assessment
FeatureCrude Synthetic MarkerCertified Reference Standard (CRS)Impact on Drug Development
Chromatographic Purity 84.5% (Area %)>99.2% (Area %)High Risk: Crude material overestimates impurity levels due to co-eluting peaks.
Assay (Mass Balance) Not Determined98.9% w/wCritical: Without assay assignment, quantitative calculations are effectively guesses.
Water Content (KF) 3.2% (Hygroscopic)0.4% (Dry/Stable)Stability: High water content leads to rapid degradation of the standard.
Structural ID Tentative (MS only)Confirmed (NMR, MS, IR)Regulatory: "Tentative" ID is rejected in NDA/ANDA filings.
Response Factor (RRF) Assumed 1.01.12 (Experimental)Accuracy: Using RRF=1.0 results in a ~12% quantitation error.

Scientist’s Insight:

“In my experience, the most common cause of OOS (Out of Specification) results during stability testing isn't product degradation, but the degradation of the impurity standard itself. The Crude Marker described above absorbed 3% moisture within 48 hours, altering the weigh-in mass and skewing all subsequent calculations. A lyophilized, argon-packed CRS is not a luxury; it is a metrological necessity.”

Characterization Workflow & Methodology

To establish N-Isopropyl Carvedilol as a Primary Reference Standard, we employ a self-validating "orthogonal" approach. This ensures that no single error (e.g., a co-eluting peak in HPLC) can propagate through to the final assigned purity.

Diagram 1: The Characterization Lifecycle

G cluster_Anal Orthogonal Characterization Raw Crude Synthesis (N-Alkylation) Prep Prep-HPLC Purification Raw->Prep Salt Salt Formation (Tartrate/HCl) Prep->Salt Iso Isolated Solid (>99% Pure) Salt->Iso NMR 1H / 13C NMR (Structure) Iso->NMR MS HR-MS (Exact Mass) Iso->MS TGA TGA / ROI (Volatiles/Ash) Iso->TGA KF Karl Fischer (Water) Iso->KF CoA CoA Generation (Mass Balance Eq) NMR->CoA MS->CoA TGA->CoA KF->CoA

Caption: Orthogonal workflow ensuring structural identity and mass-balance purity assignment.

Detailed Experimental Protocols

Protocol A: Structural Elucidation (Identity)

Objective: To definitively prove the N-isopropyl substitution on the secondary amine of the Carvedilol backbone.

  • Technique: 500 MHz 1H-NMR (DMSO-d6).

  • Key Diagnostic Signals:

    • Carvedilol Backbone: Aromatic protons (carbazole and phenoxy rings) remain largely unchanged (6.6 – 8.2 ppm).

    • The "Smoking Gun": Look for the isopropyl group signals that are absent in Carvedilol.

      • Methine (CH): A septet at approximately δ 3.0 - 3.2 ppm .

      • Methyls ((CH3)2): A doublet (integrating to 6H) at approximately δ 1.1 - 1.3 ppm .

  • Mass Spectrometry (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap.

    • Mode: ESI Positive.

    • Theoretical Mass: Carvedilol (

      
      ) = 406.19 Da.
      
    • Target Mass: N-Isopropyl Carvedilol (

      
      ) = 448.24 Da  (
      
      
      
      ).
    • Fragmentation: MS2 should show the loss of the isopropyl group (neutral loss of 42 Da) or characteristic carbazole fragments (

      
       222/224).
      
Protocol B: Purity Assignment (Mass Balance)

Objective: Calculate the absolute content ("Assay") to be used on the Certificate of Analysis (CoA). We do not use simple HPLC area %.

The Equation:



Step-by-Step:

  • Chromatographic Purity (%Imp):

    • Run two orthogonal HPLC methods (e.g., C18 Low pH and Phenyl-Hexyl Neutral pH).

    • Take the lowest purity value obtained to be conservative.

  • Volatiles (%Water + %ResSolvents):

    • Water: Determine via Coulometric Karl Fischer titration (triplicate).

    • Solvents: Headspace GC-FID (check for Acetone, IPA, DCM).

  • Inorganics (%ROI):

    • Residue on Ignition (Sulfated Ash) using a muffle furnace at 600°C.

  • Calculation:

    • Example: HPLC Purity (99.5%) - Water (0.4%) - Solvents (0.1%) - Ash (0.1%) = 98.9% Assigned Purity .

Protocol C: HPLC Method for Impurity Profiling

This method separates N-Isopropyl Carvedilol from the parent drug and other known impurities (A, B, C).

  • Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: Phosphate Buffer (20 mM, pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 20% B

    • 20 min: 50% B

    • 35 min: 80% B (Elution of N-Isopropyl Carvedilol expected here due to higher lipophilicity)

    • 40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Carbazole absorption max).

  • Temperature: 40°C.[2]

Scientific Logic: The N-isopropyl group masks the hydrogen bonding capability of the amine and adds significant hydrophobic bulk. Consequently, N-Isopropyl Carvedilol will elute after Carvedilol (Reverse Phase). If it elutes before, the structure is likely incorrect (e.g., an O-isopropyl ether).

Decision Logic for Impurity Identification

The following diagram illustrates the decision matrix a scientist should follow when encountering an unknown peak suspected to be N-Isopropyl Carvedilol.

D Start Unknown Impurity Detected (RRT > 1.0) MassSpec Run LC-MS (ESI+) Start->MassSpec CheckMass Mass Shift +42 Da? MassSpec->CheckMass NotIso Not N-Isopropyl (Investigate other alkyls) CheckMass->NotIso IsoLikely Likely N-Isopropyl (Tertiary Amine) CheckMass->IsoLikely No No CheckMass->No M+14, M+28... Yes Yes CheckMass->Yes M+42 NMR_Check Isolate & Run 1H-NMR IsoLikely->NMR_Check Septet Septet @ 3.0 ppm? NMR_Check->Septet Septet->No Septet->Yes Confirmed CONFIRMED N-Isopropyl Carvedilol Isomer Structural Isomer (Check O-Alkylation) No->Isomer Yes->Confirmed

Caption: Decision tree for confirming N-Isopropyl Carvedilol identity.

Conclusion

Characterizing N-Isopropyl Carvedilol requires more than just a certificate of synthesis.[3] It demands a metrological approach that accounts for the physicochemical shift induced by the isopropyl group (hydrophobicity, basicity). By utilizing a Mass Balance approach rather than simple chromatographic area, researchers protect their drug development pipeline from regulatory queries and OOS investigations.

For routine QC, we strongly recommend establishing a Secondary Reference Standard calibrated against the Primary Standard described above, ensuring long-term reproducibility in your impurity profiling methods.

References

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] International Council for Harmonisation.[5][6] [Link]

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. [Link]

  • Rao, U. V., et al. (2021).[6] Analytical method development and validation for known and unknown impurities profiling for carvedilol pharmaceutical dosage form. International Journal of Current Pharmaceutical Research, 13(6), 71-80.[6] [Link]

Sources

A Senior Application Scientist's Guide to Establishing Inter-Laboratory Consistency in the Analysis of N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the consistent and accurate quantification of impurities is paramount. N-Isopropyl Carvedilol, a known process-related impurity of the widely used beta-blocker Carvedilol, serves as a critical quality attribute that demands precise analytical oversight.[1] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of N-Isopropyl Carvedilol assay results. By establishing a robust comparative study, pharmaceutical manufacturers and regulatory bodies can ensure method equivalency and data reliability across different testing sites, ultimately safeguarding patient safety.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of analytical techniques, the design of the comparative study, and the statistical evaluation of the resulting data. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating system for ensuring the accuracy and precision of N-Isopropyl Carvedilol quantification.

The Imperative for Inter-Laboratory Comparison

The accurate measurement of impurities like N-Isopropyl Carvedilol is a cornerstone of pharmaceutical quality control. Inconsistencies in analytical results between laboratories can lead to disputes over batch release, regulatory complications, and potential risks to patient health. An inter-laboratory comparison, also known as a round-robin test, is a powerful tool to:

  • Assess the proficiency of different laboratories in performing a specific analytical method.

  • Identify and mitigate potential sources of analytical variability.

  • Validate and harmonize analytical methods across multiple sites.

  • Provide confidence in the quality of analytical data generated throughout the drug manufacturing process.

The structure of a robust inter-laboratory study is critical for generating meaningful data. The following diagram illustrates a logical workflow for such a study.

InterLab_Study_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Characterize Homogenous Test Samples B->C D Develop Detailed Analytical Protocol C->D E Distribute Samples & Protocol to Labs D->E F Laboratories Perform the Assay E->F G Data Submission to Coordinating Body F->G H Statistical Analysis of Results (e.g., ISO 5725) G->H I Identify Outliers & Investigate Discrepancies H->I J Draft & Circulate Inter-Laboratory Comparison Report I->J K Final Report & Recommendations J->K

Figure 1: A workflow diagram illustrating the key phases of an inter-laboratory comparison study.

Recommended Analytical Methodologies

The selection of an appropriate analytical method is fundamental to the success of an inter-laboratory comparison. For the quantification of N-Isopropyl Carvedilol, a process-related impurity of Carvedilol, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable techniques due to their specificity, sensitivity, and robustness.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted and cost-effective method for the routine analysis of pharmaceutical impurities.[3][4][5][6] The scientific principle hinges on the differential partitioning of the analyte between a stationary phase (the HPLC column) and a mobile phase. The time it takes for the analyte to elute from the column (retention time) is a qualitative identifier, while the peak area is proportional to its concentration.

  • Specificity: The chromatographic separation allows for the resolution of N-Isopropyl Carvedilol from the active pharmaceutical ingredient (API), Carvedilol, and other potential impurities.[7][8]

  • Sensitivity: Modern HPLC systems with UV detectors can achieve limits of detection (LOD) and quantification (LOQ) suitable for controlling impurity levels within regulatory limits.

  • Robustness: HPLC methods are generally robust and can be transferred between laboratories with proper validation.[9][7]

The following workflow outlines the key steps in a typical HPLC analysis for N-Isopropyl Carvedilol.

HPLC_Workflow A Sample Preparation (Dissolution in a suitable solvent) B Injection onto HPLC System A->B C Chromatographic Separation (C18 column, gradient elution) B->C D UV Detection (e.g., 240 nm) C->D E Data Acquisition & Processing D->E F Quantification (based on peak area vs. standard) E->F

Figure 2: A streamlined workflow for the HPLC analysis of N-Isopropyl Carvedilol.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or analysis in complex matrices like plasma, LC-MS/MS is the gold standard.[2][10] This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry. The mass spectrometer identifies and quantifies molecules based on their mass-to-charge ratio (m/z).

  • Unparalleled Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte, minimizing the risk of interference from other compounds.

  • Exceptional Sensitivity: LC-MS/MS can achieve significantly lower detection limits compared to HPLC-UV, making it ideal for the analysis of trace impurities.[10]

  • Structural Confirmation: The fragmentation pattern of the molecule in the mass spectrometer can provide structural confirmation of the impurity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of N-Isopropyl Carvedilol. These protocols are based on established methods for Carvedilol and its related substances and should be validated by each participating laboratory before the inter-laboratory comparison.

Protocol 1: HPLC-UV Method

Objective: To quantify N-Isopropyl Carvedilol in a drug substance or formulation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • N-Isopropyl Carvedilol reference standard

  • Carvedilol reference standard

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 2.8 with orthophosphoric acid | | Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | | Gradient Elution | Time (min) | %B | | | 0 | 30 | | | 15 | 70 | | | 20 | 70 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL |

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of N-Isopropyl Carvedilol reference standard in methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (drug substance or powdered tablets) equivalent to 25 mg of Carvedilol.

    • Transfer to a 25 mL volumetric flask and add approximately 15 mL of methanol.

    • Sonicate for 10 minutes to dissolve, then dilute to volume with methanol.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peak corresponding to N-Isopropyl Carvedilol.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of N-Isopropyl Carvedilol in the sample from the calibration curve.

Protocol 2: LC-MS/MS Method

Objective: To achieve high-sensitivity quantification of N-Isopropyl Carvedilol.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water

  • N-Isopropyl Carvedilol reference standard

  • Isotopically labeled internal standard (e.g., N-Isopropyl Carvedilol-d7)

Chromatographic and Mass Spectrometric Conditions: | Parameter | Condition | | :--- | :--- | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Gradient Elution | Time (min) | %B | | | 0 | 10 | | | 5 | 90 | | | 7 | 90 | | | 7.1 | 10 | | | 10 | 10 | | Flow Rate | 0.3 mL/min | | Column Temperature | 40 °C | | Ionization Mode | ESI Positive | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | N-Isopropyl Carvedilol | 449.2 | 100.1 | | | N-Isopropyl Carvedilol-d7 (IS) | 456.2 | 107.1 |

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known amounts of N-Isopropyl Carvedilol and a fixed concentration of the internal standard into a blank matrix (e.g., drug substance free of the impurity).

    • Prepare the analytical sample by dissolving a known amount in a suitable solvent containing the internal standard.

  • Analysis:

    • Inject the prepared solutions into the LC-MS/MS system.

    • Acquire data in MRM mode for the specified transitions.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of N-Isopropyl Carvedilol in the sample from the calibration curve.

Data Presentation and Statistical Analysis

For the inter-laboratory comparison, a coordinating body should prepare and distribute homogenous samples to all participating laboratories. Each laboratory should analyze the samples in replicate according to the provided protocol. The results should be reported back to the coordinating body for statistical analysis.

Tabulation of Results

The results from each laboratory should be compiled into a clear and concise table.

Table 1: Hypothetical Inter-Laboratory Comparison Results for N-Isopropyl Carvedilol (Sample A)

Laboratory IDReplicate 1 (% w/w)Replicate 2 (% w/w)Replicate 3 (% w/w)Mean (% w/w)Standard Deviation
Lab 010.0480.0510.0490.0490.0015
Lab 020.0520.0500.0510.0510.0010
Lab 030.0450.0470.0460.0460.0010
Lab 040.0650.0680.0660.0660.0015
Lab 050.0500.0490.0510.0500.0010
..................
*Potential outlier
Statistical Evaluation

The statistical analysis of the data should be performed in accordance with international standards such as ISO 5725: "Accuracy (trueness and precision) of measurement methods and results." This standard provides a framework for:

  • Estimating the repeatability and reproducibility of the analytical method.

  • Identifying and handling outliers using statistical tests like Cochran's and Grubbs' tests.

  • Calculating the overall mean and standard deviation of the results from all participating laboratories.

The following logical diagram illustrates the relationship between key statistical parameters in an inter-laboratory comparison.

Statistical_Analysis A Individual Lab Results B Within-Lab Precision (Repeatability) A->B C Between-Lab Precision (Reproducibility) A->C E Method Trueness (Bias from Reference Value) A->E D Overall Method Precision B->D C->D

Figure 3: A conceptual diagram showing the components of statistical analysis in an inter-laboratory study.

Conclusion and Recommendations

A well-designed and executed inter-laboratory comparison is essential for ensuring the reliability of N-Isopropyl Carvedilol assay results. By adopting standardized and validated analytical methods, such as the HPLC and LC-MS/MS protocols detailed in this guide, and by adhering to rigorous statistical evaluation, the pharmaceutical industry can achieve a high degree of confidence in the quality of its products.

It is recommended that any significant discrepancies between laboratories are thoroughly investigated to identify the root cause, which could range from differences in instrumentation and reagents to variations in analyst technique. Continuous monitoring and periodic re-evaluation through such comparative studies will foster a culture of quality and consistency in the analysis of pharmaceutical impurities.

References

  • Dey, S., Kumaran, D., Sreenivas, S.A., Sandeep, D., & Choudhary, A. (2010). Analytical method development and validation of carvedilol by HPLC in bulk dosage form. International Journal of Pharmacy Research, 16(1), 3075-3077.
  • Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., & Shrivastav, P. S. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974–986. [Link]

  • Rele, R. V. (2015). Reversed phase high performance liquid chromatography method for determination of carvedilol hydrochloride from active pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(1), 237-241.
  • Analytical method development and validation for known and unknown impurities profiling for carvedilol pharmaceutical dosage form (tablets). (n.d.). ResearchGate. [Link]

  • Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Development and validation of stability indicating RP-HPLC method for the estimation of carvedilol in bulk and its pharmaceutical dosage form. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • New validated RP-HPLC method for the estimation of Carvedilol in pharmaceutical formulation. (2016). ResearchGate. [Link]

  • Chatterjee, B., Ghosh, S., & Das, S. (n.d.). HPLC-Method for the Quantification of Carvedilol in Human Plasma. International Journal of Pharmaceutical Sciences and Research.
  • Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chromatography. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (n.d.). Hindawi. [Link]

  • Sultan, M. A., Al-Shehri, M. M., & Al-Ghannam, S. M. (2012). Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. Journal of AOAC International, 95(4), 1079–1084. [Link]

  • Shirisha, V., Sravani Patel, V., Suresh, J., Koteshwar Rao, G., Alagar raja, M., & Rajeswar Dutt, K. (n.d.). Analytical method development and validation of carvedilol in bulk and tablet dosage form by using uv spectroscopic method as per ich guidelines. International Journal of Pharmaceutical Analysis and Research.
  • Yang, E., Wang, S., Kratz, J., & Cyronak, M. J. (2004). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 609–615. [Link]

  • Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. (2022). PMC. [Link]

  • HPLC studies for assessing the stability of carvedilol tablets. (n.d.). Farmacia Journal.
  • HPLC studies for assessing the stability of carvedilol tablets. (n.d.). ResearchGate. [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (n.d.). PMC. [Link]

  • Lysko, P. G., Feuerstein, G. Z., & Ruffolo, R. R. (2000). A comparison of carvedilol and metoprolol antioxidant activities in vitro. Journal of Cardiovascular Pharmacology, 36(2), 259–262. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]

  • Wang, M., Bai, J., Chen, W. N., & Ching, C. B. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 5(11), e15441. [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • Varin, F., Cubeddu, L. X., & Powell, J. R. (1986). Liquid chromatographic assay and disposition of carvedilol in healthy volunteers. Journal of Pharmaceutical Sciences, 75(12), 1195–1197. [Link]

  • Interlaboratory comparison. (n.d.).
  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855.
  • Sensitive assay for carvedilol in tablets and spiked human plasma using a flow-injection chemiluminometric method. (n.d.). SciSpace.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI.
  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. (n.d.). Biosciences Biotechnology Research Asia.
  • Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formul
  • LC–ESI–MS/MS study of carvedilol and its stress degradation products. (n.d.). Analytical Methods (RSC Publishing).
  • Yang, E., Wang, S., Kratz, J., & Cyronak, M. J. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 609–615. [Link]

  • Method Validation Guidelines. (n.d.).

Sources

A Senior Application Scientist's Guide to Distinguishing N-Isopropyl Carvedilol from other Alkyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Carvedilol, a widely used beta-blocker, can be accompanied by various process-related and degradation impurities that may affect its efficacy and safety.[1][2][3] Among these, N-alkylated impurities, such as N-Isopropyl Carvedilol, present a significant analytical challenge due to their structural similarity to the parent drug. This guide provides an in-depth technical comparison and a validated analytical workflow to effectively distinguish N-Isopropyl Carvedilol from other potential alkyl impurities.

The Challenge of Structural Similarity

The synthesis of Carvedilol and its subsequent storage can lead to the formation of various impurities.[1][3] Alkyl impurities are of particular concern as they often arise from reactions with residual alkylating agents or solvents used in the manufacturing process. N-Isopropyl Carvedilol is a known process-related impurity.[4] The close structural resemblance of these alkylated impurities to Carvedilol necessitates highly specific and robust analytical methods for their separation and quantification.

The primary challenge lies in the subtle differences in their physicochemical properties, such as polarity and mass-to-charge ratio, which can make chromatographic separation difficult. This guide will focus on a systematic approach to developing and validating an analytical method capable of resolving N-Isopropyl Carvedilol from other potential alkylated and related impurities.

A Validated Approach: High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity.[5] When coupled with a mass spectrometer (MS), it provides an unparalleled level of specificity, allowing for the unambiguous identification of co-eluting peaks and trace-level impurities. Several studies have demonstrated the utility of HPLC and HPLC-MS for the analysis of Carvedilol and its impurities.[5][6][7][8]

Experimental Workflow

The following workflow outlines a systematic approach to developing a robust analytical method for the separation of N-Isopropyl Carvedilol and other alkyl impurities.

Analytical Workflow for Carvedilol Impurity Profiling cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Mobile_Phase_Optimization Mobile Phase Optimization (Acetonitrile, Methanol, Buffers) Column_Screening->Mobile_Phase_Optimization Select optimal stationary phase Gradient_Elution Gradient Elution Programming Mobile_Phase_Optimization->Gradient_Elution Fine-tune separation MS_Parameter_Tuning MS Parameter Tuning (ESI+, MRM) Gradient_Elution->MS_Parameter_Tuning Optimize detection Specificity Specificity MS_Parameter_Tuning->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation Validated Method Data_Acquisition HPLC-MS Data Acquisition Sample_Preparation->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing

Caption: Chemical structures of Carvedilol, N-Isopropyl Carvedilol, and a related impurity.

Comparative Analytical Data

The following table summarizes the expected chromatographic and mass spectrometric data for Carvedilol and its related impurities based on a typical reversed-phase HPLC-MS method. The retention times (RT) will vary depending on the specific chromatographic conditions, but the relative elution order is generally consistent.

CompoundStructureMolecular WeightExpected Retention Time (min)Key Mass Transitions (m/z)
CarvedilolC₂₄H₂₆N₂O₄406.4810.2407.2 → 338.2, 407.2 → 100.1
N-Isopropyl Carvedilol C₂₇H₃₂N₂O₄ 448.55 12.5 449.3 → 338.2, 449.3 → 142.1
Carvedilol Impurity CC₁₅H₁₆N₂O₂256.307.8257.1 → 212.1, 257.1 → 184.1
N-Formyl CarvedilolC₂₅H₂₆N₂O₅434.4811.5435.2 → 338.2, 435.2 → 128.1

Note: The mass transitions are hypothetical and represent the protonated molecule [M+H]⁺ and characteristic fragment ions. Actual values may vary based on instrumentation and source conditions.

Detailed Experimental Protocol: HPLC-MS/MS Method

This protocol provides a starting point for the separation of N-Isopropyl Carvedilol from other impurities. Optimization may be required based on the specific instrumentation and impurity profile.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: Monitor the transitions listed in the data table above. Dwell times should be optimized for the number of monitored transitions.

4. Sample Preparation:

  • Accurately weigh and dissolve the Carvedilol sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Rationale for Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like Carvedilol and its impurities.

  • Formic Acid in Mobile Phase: Acts as a modifier to improve peak shape and provides a source of protons for efficient ionization in positive ESI mode.

  • Gradient Elution: Necessary to resolve compounds with a range of polarities within a reasonable analysis time.

  • ESI Positive Mode: Carvedilol and its N-alkylated impurities contain basic nitrogen atoms that are readily protonated, making them suitable for positive ion detection.

  • MRM Mode: Offers high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.

Conclusion

The successful differentiation of N-Isopropyl Carvedilol from other structurally similar alkyl impurities is a critical aspect of quality control in the pharmaceutical industry. The presented HPLC-MS/MS method, coupled with a systematic validation approach, provides a robust and reliable framework for the accurate identification and quantification of these impurities. By understanding the subtle structural differences and optimizing the analytical parameters, researchers can ensure the purity, safety, and efficacy of Carvedilol drug products.

References

  • Alentris Research Pvt. Ltd. (2024, August 28). Carvedilol Impurity. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Carvedilol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Carvedilol Impurities and Related Compound. Retrieved from [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Suntornsuk, L., & Pipitharome, O. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Pharmaceutical Sciences Asia, 49(2), 118-127.
  • Patel, P. N., et al. (2022). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 108-118.
  • Li, W., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 9(1), 1045-1054.
  • ResearchGate. (2025, August 7). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

  • Jetir.org. (2020, March).
  • Pharmaffiliates. (n.d.). Carvedilol-impurities. Retrieved from [Link]

  • Connect Journals. (2013, January-March). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22.
  • ResearchGate. (2025, August 7). Determination of Carvedilol and its Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

A Researcher's Guide to the Comprehensive Verification of N-Isopropyl Carvedilol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides a detailed exploration of the analytical methodologies required for the comprehensive verification of N-Isopropyl Carvedilol, a critical impurity of the widely used beta-blocker, Carvedilol. As a Senior Application Scientist, this document is structured to not only outline the necessary experimental protocols but also to provide the scientific rationale behind these choices, ensuring a robust and self-validating approach to reference standard qualification.

The Significance of N-Isopropyl Carvedilol as a Reference Standard

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, prescribed for the treatment of heart failure and hypertension. During its synthesis and storage, various impurities can arise, one of which is N-Isopropyl Carvedilol. Regulatory bodies such as the United States Pharmacopeia (USP) recognize N-Isopropyl Carvedilol as a potential impurity that must be monitored and controlled in Carvedilol drug substances and products.[1][2]

The availability of a highly characterized N-Isopropyl Carvedilol reference standard is, therefore, essential for:

  • Accurate Impurity Profiling: To develop and validate analytical methods capable of detecting and quantifying N-Isopropyl Carvedilol in Carvedilol samples.

  • Method Validation: As a system suitability standard and for determining the specificity, linearity, accuracy, and precision of analytical methods.

  • Quality Control: For the routine monitoring of N-Isopropyl Carvedilol levels in batch release testing of Carvedilol.

A comprehensive Certificate of Analysis (CoA) for an N-Isopropyl Carvedilol reference standard is the cornerstone of its qualification, providing evidence of its identity, purity, and potency.

The Anatomy of a Certificate of Analysis: A Multi-faceted Analytical Approach

A robust CoA for a pharmaceutical reference standard is not the result of a single analytical technique but a convergence of orthogonal methods, each providing a unique piece of the puzzle. For N-Isopropyl Carvedilol, a typical CoA will include data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

dot graph "COA_Analytical_Techniques" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_CoA" { label="Certificate of Analysis (CoA)"; bgcolor="#FFFFFF"; "Identity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Potency" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_Techniques" { label="Analytical Techniques"; bgcolor="#FFFFFF"; "HPLC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"HPLC" -> "Purity" [label="Quantitative"]; "MS" -> "Identity" [label="Molecular Weight"]; "NMR" -> "Identity" [label="Structure"]; "NMR" -> "Purity" [label="Quantitative (qNMR)"]; "Potency" -> "Purity"; "Identity" -> "Potency"; } Figure 1: Interconnectivity of analytical techniques in a Certificate of Analysis.

A Comparative Guide to Analytical Techniques for CoA Verification

This section provides a detailed comparison of the primary analytical techniques used to generate the data for an N-Isopropyl Carvedilol reference standard CoA.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Assessment

HPLC coupled with a UV detector is the most common method for determining the purity of pharmaceutical compounds.[5] Its strength lies in its ability to separate the main compound from its impurities, providing a quantitative measure of purity based on the relative peak areas.

Experimental Protocol: A Validated RP-HPLC Method for N-Isopropyl Carvedilol Purity

This protocol is adapted from established methods for Carvedilol and its impurities and is designed to be a stability-indicating method.[5][6]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar N-Isopropyl Carvedilol.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid). The acidic pH ensures that the amine groups are protonated, leading to sharper peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

    • Detection: UV at 240 nm. This wavelength provides a good response for the carbazole chromophore in the molecule.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Isopropyl Carvedilol reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a concentration of approximately 0.1 mg/mL.

  • System Suitability:

    • Before sample analysis, inject a system suitability solution containing N-Isopropyl Carvedilol and a known related impurity (or Carvedilol itself) to ensure the system is performing adequately. Key parameters to assess include resolution, tailing factor, and theoretical plates, as defined in USP General Chapter <621> Chromatography.[2]

  • Data Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the area percentage of the N-Isopropyl Carvedilol peak relative to the total area of all peaks. This provides the purity value.

Interpretation of HPLC Data:

ParameterAcceptance Criteria (Typical)Rationale
Purity (Area %) ≥ 99.5%Ensures the standard is of high purity and suitable for its intended use.
Individual Impurities ≤ 0.1%Limits the presence of any single unknown impurity.
Total Impurities ≤ 0.5%Controls the overall level of impurities.

Trustworthiness through Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies should be performed to ensure the method is stability-indicating, meaning it can separate the analyte from its degradation products.

dot graph "HPLC_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample_Prep" [label="Sample Preparation"]; "HPLC_System" [label="HPLC System\n(Column, Mobile Phase, etc.)"]; "Data_Acquisition" [label="Data Acquisition\n(Chromatogram)"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration)"]; "Purity_Report" [label="Purity Report\n(Area %)"];

"Sample_Prep" -> "HPLC_System" -> "Data_Acquisition" -> "Data_Analysis" -> "Purity_Report"; } Figure 2: A simplified workflow for HPLC purity analysis.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, providing strong evidence for its identity. When coupled with a liquid chromatograph (LC-MS), it can also provide structural information through fragmentation analysis (MS/MS).[7]

Experimental Protocol: LC-MS/MS for N-Isopropyl Carvedilol Identification

  • LC System: Utilize an LC system similar to the one described for HPLC purity analysis to introduce the sample into the mass spectrometer.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for N-Isopropyl Carvedilol as the amine groups are readily protonated.

    • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high-resolution mass data, allowing for accurate mass determination and elemental composition confirmation. A triple quadrupole or ion trap analyzer is well-suited for MS/MS fragmentation studies.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the [M+H]+ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]+ ion to generate a fragmentation pattern.

Interpretation of Mass Spectrometry Data:

  • Expected [M+H]+ ion for N-Isopropyl Carvedilol (C₂₇H₃₂N₂O₄): 449.2435. The high-resolution mass should be within a few ppm of the theoretical mass.

  • Key Fragmentation Pathways: The MS/MS spectrum will likely show characteristic fragments resulting from the cleavage of the ether and amine bonds. For example, cleavage of the bond between the secondary amine and the ethyl group would be a common fragmentation pathway.

Fragment (m/z)Proposed Structure
[M+H]+ C₂₇H₃₃N₂O₄⁺
Fragment A [C₁₅H₁₄NO₂]⁺ (from cleavage of the propanol side chain)
Fragment B [C₁₂H₁₉N₂O₂]⁺ (from cleavage of the ether linkage to the carbazole)

Authoritative Grounding: The interpretation of fragmentation patterns is based on established principles of mass spectrometry and can be supported by computational predictions and comparison with the fragmentation of the parent drug, Carvedilol.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of N-Isopropyl Carvedilol and for detecting and quantifying impurities.

Experimental Protocol: ¹H and ¹³C NMR of N-Isopropyl Carvedilol

  • Sample Preparation: Dissolve a few milligrams of the N-Isopropyl Carvedilol reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider performing 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Interpretation of NMR Data:

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the carbazole and methoxyphenoxy groups, the aliphatic protons of the propanol and ethyl chains, and the isopropyl group. The integration of the signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Representative ¹H NMR Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.0-1.2d6HIsopropyl methyl protons
~2.8-3.2m1HIsopropyl methine proton
~3.8s3HMethoxy protons
~4.0-4.5m5H-OCH₂CH(OH)CH₂N- and -OCH₂-
~6.8-8.2m11HAromatic protons

Trustworthiness and Expertise: The assignment of NMR signals requires expertise in spectroscopic interpretation and can be confirmed through comparison with predicted spectra and data from related compounds.[9] Quantitative NMR (qNMR) can also be used to determine the potency of the reference standard by comparing the integral of a specific analyte signal to that of a certified internal standard.

dot graph "NMR_Interpretation_Process" { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"NMR_Spectrum" [label="Acquire 1H and 13C NMR Spectra"]; "Signal_Analysis" [label="Analyze Chemical Shifts, Multiplicities, and Integrations"]; "Structure_Correlation" [label="Correlate Signals to Molecular Structure"]; "2D_NMR" [label="Utilize 2D NMR (COSY, HSQC) for Confirmation"]; "Final_Structure" [label="Confirm Structure and Identify Impurities"];

"NMR_Spectrum" -> "Signal_Analysis" -> "Structure_Correlation" -> "Final_Structure"; "2D_NMR" -> "Structure_Correlation"; } Figure 3: The logical flow of NMR data interpretation for structural confirmation.

Synthesizing the Data: The Complete Certificate of Analysis

The data from these orthogonal analytical techniques are compiled into the Certificate of Analysis. The CoA serves as a formal declaration of the quality of the N-Isopropyl Carvedilol reference standard.

Example CoA Summary for N-Isopropyl Carvedilol:

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR NMRConforms to structureConforms
Identity by Mass Spec LC-MS[M+H]+ = 449.24 ± 5 ppm449.2430
Purity by HPLC HPLC-UV≥ 99.5%99.8%
Potency (by qNMR) qNMRReport Value99.7% (as is)
Water Content Karl Fischer≤ 0.5%0.2%
Residual Solvents GC-HSMeets USP <467> limitsConforms

Conclusion: A Commitment to Scientific Integrity

The verification of an N-Isopropyl Carvedilol reference standard is a rigorous process that relies on the synergistic application of multiple analytical techniques. This guide has provided a framework for understanding and implementing the necessary protocols, grounded in scientific principles and regulatory expectations. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • U.S. Pharmacopeia. USP-NF.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 2023.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 2023.
  • Structure of carvedilol and its antioxidant-marked metabolites.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution R
  • Method development and validation of Carvedilol and its impurities by RP-HPLC.
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 2022.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Pharmaceutical Technology, 2024.
  • Synthesis and characterization of pharmacopeial impurities of an antihypertensive drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 2013.
  • Pharmaffiliates. Carvedilol-impurities. [Link]

  • Veeprho. N-Isopropyl Carvedilol | CAS 1246819-01-1. [Link]

  • LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods, 2013.
  • How to Read a Chemical Certific
  • Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Asian Journal of Pharmaceutical and Clinical Research, 2021.
  • Final product ion mass spectra with proposed fragmentations of a carvedilol.
  • U.S. Pharmacopeia.
  • HPLC-Method for the Quantification of Carvedilol in Human Plasma.
  • GMP Requirements for Certific
  • Carvedilol. USP-NF.
  • MS/MS spectra of carvedilol.
  • The International Pharmaceutical Excipients Council. Certificate of Analysis Guide for Pharmaceutical Excipients.
  • Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. Journal of Analytical Toxicology, 2018.
  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. SafetyCulture.
  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 2011.
  • Pharmaceutical Secondary Standards: A COA Built for Strong Lab Found
  • Carvedilol. USP-NF Revision Bulletin.
  • Certificate of Analysis: Ensuring Product Quality and Compliance. Inecta.
  • Pharmaceutical Secondary Standards Certific
  • Isopropyl alcohol(67-63-0) 1H NMR spectrum. ChemicalBook.
  • Pharmaceutical Impurities Certified Reference M
  • Novel design and synthesis of modified structure of carvedilol. Medicinal Chemistry, 2011.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Isopropyl Carvedilol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling active pharmaceutical ingredients (APIs) and their derivatives, such as N-Isopropyl Carvedilol, a rigorous and well-understood Personal Protective Equipment (PPE) protocol is not merely a recommendation—it is a foundational component of scientific excellence. This guide provides essential, in-depth guidance on the appropriate selection, use, and disposal of PPE for handling N-Isopropyl Carvedilol, ensuring both personal safety and the prevention of cross-contamination.

Hazard Identification: Understanding the Risk Profile

N-Isopropyl Carvedilol is a metabolite and known impurity of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure.[1][2] While a specific, comprehensive toxicological profile for N-Isopropyl Carvedilol is not as extensively documented as for the parent drug, sound scientific practice dictates that it should be handled with a similar level of caution. The primary hazards associated with Carvedilol, and by extension its derivatives, include potential sensitization, and systemic effects if absorbed.[3]

The main routes of occupational exposure in a laboratory setting are:

  • Inhalation: Aerosolization of the fine powder, particularly during weighing and transfer operations.

  • Dermal Contact: Direct skin contact with the solid or solutions, which can lead to absorption.

  • Ingestion: Accidental ingestion through poor hygiene practices, such as eating or drinking in the lab, or hand-to-mouth contact.

  • Ocular Exposure: Splashes of solutions or contact with airborne powder.

A Safety Data Sheet (SDS) for N-Isopropyl Carvedilol specifies that the compound is an off-white solid and is intended for R&D use only.[1] The SDS for the parent compound, Carvedilol, indicates it may cause skin sensitization and is very toxic to aquatic life.[3][4] Therefore, all handling procedures must be designed to minimize or eliminate these exposure risks.

The Core Directive: A Multi-Layered PPE Strategy

Personal protective equipment is the last line of defense after engineering controls (e.g., fume hoods, ventilated balance enclosures) and administrative controls (e.g., standard operating procedures, training) have been implemented.[5][6] The selection of PPE must be based on a thorough risk assessment of the specific task being performed.[7]

Hand Protection: The First Barrier

Gloves are a critical barrier against dermal exposure. For handling N-Isopropyl Carvedilol in solid or solution form, nitrile gloves are the standard recommendation.

  • Why Nitrile? Nitrile offers excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions compared to latex.

  • Single vs. Double Gloving:

    • Single Gloving: Sufficient for low-risk activities, such as handling sealed containers or working with highly dilute solutions.

    • Double Gloving: This is the best practice for high-risk activities, including weighing the neat compound, preparing stock solutions, or handling concentrated solutions. The outer glove protects the inner glove from contamination, and in case of a minor splash or a tear in the outer glove, the inner glove provides a crucial layer of protection, allowing the user to safely remove the compromised outer glove and continue working.

Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, gloves should be removed carefully to avoid contaminating the skin and disposed of as hazardous waste.[8][9]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting the eyes and face from splashes and airborne particles is non-negotiable. The level of protection must match the potential hazard.

  • ANSI Z87.1-rated Safety Glasses: These are the minimum requirement for any work in a laboratory where chemical hazards are present.[7] They must be equipped with side shields to provide protection from particles entering from the side.

  • Chemical Splash Goggles: Required when there is a significant risk of splashes, such as when transferring solutions or during dissolution procedures.[10] Goggles form a seal around the eyes, offering more comprehensive protection than safety glasses.

  • Face Shields: A face shield should be worn in addition to chemical splash goggles when handling larger volumes of solutions or when a procedure has a high potential for energetic splashes or aerosol generation.[10] The face shield protects the entire face from direct contact.

Respiratory Protection: Controlling Inhalation Exposure

The highest risk of inhalation exposure occurs when handling the powdered form of N-Isopropyl Carvedilol.[1] Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure (powder hood), are the primary means of controlling this hazard.[11][12] When these are not sufficient or during certain high-risk procedures, respiratory protection is mandatory.

  • N95 Dust Mask: May be considered for very small quantities (<1 mg) in a ventilated enclosure, but it is generally insufficient for potent compounds.

  • Half-Mask Elastomeric Respirator with P100 Cartridges: This is the recommended level of protection for weighing and handling powders outside of a containment isolator. The P100 filter is 99.97% efficient at removing airborne particulates. A proper fit test is required to ensure a protective seal.[5][13]

  • Powered Air-Purifying Respirator (PAPR): For large-scale operations or in situations where a higher protection factor is needed, a PAPR is recommended.[14] It uses a fan to deliver filtered air to a hood or facepiece, creating positive pressure that prevents contaminants from entering.

Protective Clothing: Preventing Body Contact and Contamination

Protective clothing prevents the contamination of personal clothes and skin.

  • Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement for all laboratory work.[7]

  • Disposable Gown: For procedures involving significant quantities of powder or solutions, a disposable gown made of a low-linting material (e.g., Tyvek) with a solid front and elastic cuffs is recommended. This provides a higher level of protection and is easily removed and disposed of after the task, preventing the spread of contamination outside the immediate work area.

Operational and Disposal Plans

A sound PPE strategy extends beyond selection to include clear, procedural guidance for its use and disposal.

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Level start Identify Task weighing Weighing Solid Compound start->weighing Solid dissolving Preparing Stock Solution start->dissolving Concentrated Liquid diluting Preparing Dilute Solutions start->diluting Dilute Liquid handling_sealed Handling Sealed Containers start->handling_sealed Transport/Storage level_3 Level 3 PPE: - Disposable Gown - Chemical Goggles & Face Shield - Double Nitrile Gloves - Half-Mask Respirator (P100) weighing->level_3 Requires highest containment level_2 Level 2 PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves dissolving->level_2 Splash & contact risk level_1 Level 1 PPE: - Lab Coat - Safety Glasses (Z87.1) - Single Nitrile Gloves diluting->level_1 Lower risk handling_sealed->level_1 Minimal exposure risk

PPE selection workflow for N-Isopropyl Carvedilol.
Summary of PPE Requirements by Task
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Transporting Sealed Containers Single Nitrile GlovesSafety GlassesNot RequiredLab Coat
Preparing Dilute Solutions (<1 mg/mL) Single Nitrile GlovesSafety GlassesNot RequiredLab Coat
Preparing Stock Solutions (>1 mg/mL) Double Nitrile GlovesChemical Splash GogglesNot Required (in fume hood)Lab Coat
Weighing Solid Powder Double Nitrile GlovesChemical Splash GogglesHalf-Mask Respirator (P100)Disposable Gown
Step-by-Step Donning and Doffing Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Protective Gown/Coat: Put on the gown or lab coat and fasten it completely.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Put on the inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the gown sleeves.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All contaminated, disposable PPE must be treated as hazardous chemical waste.

  • Segregation: At the point of use, place all contaminated items (gloves, disposable gowns, wipes, etc.) directly into a designated, clearly labeled hazardous waste bag or container.[15][16]

  • Containment: The container must be leak-proof and kept closed when not in use.[15]

  • Final Disposal: The sealed container should be disposed of according to your institution's hazardous waste management procedures, which typically involves incineration by a licensed contractor.[9] Do not mix this waste with general or biohazardous trash.

By adhering to these rigorous, evidence-based PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Aquigen Bio Sciences. N-Isopropyl Carvedilol | CAS No: 1246819-01-1.
  • LGC. (2023, May 11). Carvedilol (assay standard)
  • KM Pharma Solution Private Limited. MSDS - N-Isopropyl Carvedilol (USP).
  • U.S. Food and Drug Administration. COREG (carvedilol) tablets for oral use.
  • Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Santa Cruz Biotechnology.
  • Action Compaction Equipment. (2024, October 14).
  • Dartmouth College Environmental Health and Safety.
  • Cayman Chemical. (2024, November 14).
  • Fisher Scientific. (2016, October 24).
  • Centers for Disease Control and Prevention. (2024). Hazardous Drug Exposures in Healthcare.
  • Occupational Safety and Health Administration.
  • Hazmat School. (2025, September 3).
  • National Physical Laboratory. Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry.
  • University of California, Santa Barbara Environmental Health and Safety.
  • Pii International. Managing Risks with Potent Pharmaceutical Products.
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • Naikesi Scale. Guideline of weighing balance in pharmaceutical industry.
  • Quality Scales Unlimited. (2017, November 22). Best Weighing Practices in the Pharmaceutical Industry.
  • Agno Pharmaceuticals.
  • Occupational Safety and Health Administration.
  • Polovich, M., & Clark, P. C. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Oncology Nursing Forum, 39(4), 363-365.
  • Simple But Needed. (2025, April 11).
  • WuXi AppTec. (2025, December 5).
  • WIT Press. (2005). Handling of high potency drugs: process and containment.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs.
  • University of Essex.
  • American Pharmaceutical Review. Regulatory Compliance Weighing in Pharma Manufacturing.
  • Pharmaceutical Technology. (2010, October 1). High-Potency APIs: Containment and Handling Issues.
  • Federal Register. (2023, April 27).
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。